molecular formula C12H24<br>C12H24<br>CH3(CH2)9CH=CH2 B3422399 1-Dodecene CAS No. 25378-22-7

1-Dodecene

Cat. No.: B3422399
CAS No.: 25378-22-7
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
This compound is an alkene that is dodecane containing one double bond at position 1. It is an intermediate used in the production of lubricants and surfactants. It has a role as a human metabolite and a mammalian metabolite. It is a dodecene and a volatile organic compound.
This compound has been reported in Glycine max, Saussurea involucrata, and other organisms with data available.
See also: Hydrogenated poly(C6-14 olefin;  2 cst) (monomer of);  Hydrogenated poly(C6-14 olefin;  4 cst) (monomer of);  Hydrogenated poly(C6-14 olefin;  6 cst) (monomer of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-dodecene, a significant alpha-olefin used in various industrial applications, including the synthesis of detergents, lubricants, and polymers. This document focuses on its boiling point and density, presenting key data in a structured format and outlining the experimental methodologies for their determination.

Core Physical Properties of this compound

This compound is a colorless liquid with the chemical formula C₁₂H₂₄. As an alkene, its physical characteristics are primarily dictated by the van der Waals intermolecular forces. The following table summarizes the key physical properties of this compound, with data compiled from various reputable sources.

Physical PropertyValueConditions
Boiling Point 213-216 °CAt standard atmospheric pressure (760 mmHg)[1]
213.8 °CNot specified[2][3]
214 °CNot specified[3]
Density 0.758 g/mLat 20 °C[1]
0.7584 g/cm³Not specified[2]
0.76 g/m³at 20°C (68°F)[4]
762 kg/m ³at 15°C (59°F)[4]
736 kg/m ³at 50°C (122°F)[4]

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is crucial for its application in scientific research and industrial processes. The following sections detail the standard experimental methodologies for measuring its boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkenes like this compound, several methods can be employed for accurate measurement.[5][6][7]

1. Distillation Method: A simple or fractional distillation apparatus can be used. The this compound sample is heated in a distillation flask, and the temperature of the vapor that distills is recorded. The boiling point is the temperature at which a steady stream of distillate is collected.

2. Reflux Method: In this method, the liquid is heated to its boiling point in a flask equipped with a condenser. The vapor condenses and returns to the flask. A thermometer placed in the vapor phase below the condenser will register the boiling point.

3. Thiele Tube Method: This micro-method is suitable for small sample volumes. A small tube containing the this compound sample and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Density Determination

Density is the mass per unit volume of a substance. For liquid hydrocarbons like this compound, common methods for density determination include:

1. Pycnometer Method (By Weight): A pycnometer, a glass flask with a precise volume, is weighed empty, then filled with this compound and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is highly accurate.

2. Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem. This method is quick but generally less accurate than the pycnometer method.

3. Oscillating U-Tube Densitometer: This instrument measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube filled with the sample. It is a rapid and highly accurate method suitable for a wide range of temperatures and pressures.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid hydrocarbon such as this compound.

G Workflow for Physical Property Determination of this compound cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Obtain this compound Sample bp_method Select Method: - Distillation - Reflux - Thiele Tube bp_start->bp_method bp_experiment Perform Experiment bp_method->bp_experiment bp_record Record Temperature and Atmospheric Pressure bp_experiment->bp_record bp_correct Correct for Pressure (if necessary) bp_record->bp_correct bp_result Final Boiling Point bp_correct->bp_result d_start Obtain this compound Sample d_method Select Method: - Pycnometer - Hydrometer - Oscillating U-Tube d_start->d_method d_experiment Perform Measurement at Controlled Temperature d_method->d_experiment d_record Record Mass and Volume or Instrument Reading d_experiment->d_record d_calculate Calculate Density d_record->d_calculate d_result Final Density d_calculate->d_result

Caption: A flowchart illustrating the generalized experimental workflows for determining the boiling point and density of this compound.

References

An In-depth Technical Guide to 1-Dodecene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene is a linear alpha-olefin with the molecular formula C₁₂H₂₄ and the CAS number 112-41-4.[1][2][3][4][5] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[3] This positioning of the double bond enhances the compound's reactivity, making it a valuable intermediate in the synthesis of a wide array of chemical products. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, industrial production, key chemical reactions, and its role as a versatile building block in organic synthesis, including its relevance to the pharmaceutical industry.

Core Identification
IdentifierValue
CAS Number 112-41-4
Molecular Formula C₁₂H₂₄
IUPAC Name Dodec-1-ene
Synonyms α-Dodecene, n-Dodec-1-ene, Dodecene-1

Physicochemical Properties of this compound

This compound is a colorless, watery liquid with a mild, pleasant odor.[3] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[2][3] A summary of its key quantitative properties is presented in the table below.

Table of Physical and Chemical Properties
PropertyValueSource
Molecular Weight 168.32 g/mol [3]
Density 0.758 g/cm³ at 20°C[2]
Melting Point -35 °C[2]
Boiling Point 213-216 °C[2]
Flash Point 77 °C (closed cup)[6]
Autoignition Temperature 255 °C[2]
Vapor Pressure 0.2 mmHg at 20°C[2]
Vapor Density 5.8 (air = 1)[2]
Refractive Index 1.429 at 20°C[2]
Solubility in Water Insoluble[2][3]
LogP (Octanol/Water Partition Coefficient) 6.1[3]

Production and Synthesis

Commercially, this compound is primarily produced through the oligomerization of ethylene.[6] Several industrial processes are employed for this purpose, with the Shell Higher Olefin Process (SHOP) being one of the most prominent.

Shell Higher Olefin Process (SHOP) Workflow

The SHOP process involves three key stages:

  • Oligomerization: Ethylene is oligomerized to a mixture of linear alpha-olefins of varying chain lengths using a nickel catalyst.

  • Isomerization: The desired and undesired olefin fractions are separated. The undesired fractions are then isomerized to internal olefins.

  • Metathesis: The internal olefins undergo metathesis to produce additional linear olefins of the desired chain lengths.

G cluster_0 Shell Higher Olefin Process (SHOP) Ethylene Ethylene Oligomerization Oligomerization Ethylene->Oligomerization Nickel Catalyst Mixture of Alpha-Olefins Mixture of Alpha-Olefins Oligomerization->Mixture of Alpha-Olefins Fractionation Fractionation Mixture of Alpha-Olefins->Fractionation This compound (Product) This compound (Product) Fractionation->this compound (Product) Desired Fraction Undesired Olefins Undesired Olefins Fractionation->Undesired Olefins Undesired Fractions Isomerization Isomerization Undesired Olefins->Isomerization Internal Olefins Internal Olefins Isomerization->Internal Olefins Metathesis Metathesis Internal Olefins->Metathesis Metathesis->Mixture of Alpha-Olefins Recycle G cluster_applications Key Applications of this compound This compound This compound Surfactants_Detergents Surfactants & Detergents This compound->Surfactants_Detergents via Alkylation & Hydroformylation Lubricants Lubricants This compound->Lubricants via Oligomerization to PAOs Polymers Polymers This compound->Polymers as a Comonomer Specialty_Chemicals Specialty Chemicals This compound->Specialty_Chemicals as a Precursor

References

The Double Bond of 1-Dodecene: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecene, a linear alpha-olefin with the formula C₁₀H₂₁CH=CH₂, serves as a pivotal building block in the chemical industry and a valuable substrate in synthetic organic chemistry.[1] Its terminal double bond is characterized by high reactivity, making it susceptible to a wide array of chemical transformations.[2] This reactivity is harnessed for the production of detergents, lubricants, polymers, and fine chemicals.[1][3] This technical guide provides an in-depth exploration of the reactivity of the double bond in this compound, focusing on key reaction classes including electrophilic additions, oxidation, metathesis, hydroformylation, and polymerization. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in research and development.

Core Reactivity of the Alkene Functional Group

The chemical behavior of this compound is dominated by its terminal C=C double bond, which consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond.[4] The electron density of the π bond makes it a nucleophilic center, prone to attack by electrophiles.[5] This fundamental characteristic underpins the majority of its reactions, which can be broadly categorized as addition reactions, where the π bond is broken and two new σ bonds are formed.[6][7]

The regioselectivity of these additions to the unsymmetrical double bond of this compound is a critical consideration, often governed by Markovnikov's rule or directed by specific catalysts and reagents to achieve anti-Markovnikov outcomes.[8][9]

Reactivity_Overview cluster_addition Addition Reactions cluster_oxidation Oxidation cluster_c_c_formation C-C Bond Formation This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation H₂, Cat. Hydrohalogenation Hydrohalogenation This compound->Hydrohalogenation HX Hydration Hydration This compound->Hydration H₂O, H⁺ or 1. BH₃ 2. H₂O₂, NaOH Halogenation Halogenation This compound->Halogenation X₂ Epoxidation Epoxidation This compound->Epoxidation Peroxyacid Ozonolysis Ozonolysis This compound->Ozonolysis 1. O₃ 2. Workup Wacker Oxidation Wacker Oxidation This compound->Wacker Oxidation PdCl₂, CuCl₂, O₂ Dihydroxylation Dihydroxylation This compound->Dihydroxylation OsO₄ or KMnO₄ Polymerization Polymerization This compound->Polymerization Cat. Metathesis Metathesis This compound->Metathesis Ru Cat. Hydroformylation Hydroformylation This compound->Hydroformylation CO, H₂, Rh Cat. Alkylation Alkylation This compound->Alkylation Benzene, H⁺

Figure 1. Key reactivity pathways of the this compound double bond.

Electrophilic Addition Reactions

Electrophilic additions are hallmark reactions of alkenes. The reaction is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[10][11]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl, HI) across the double bond of this compound typically follows Markovnikov's rule.[12] This rule predicts that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C1), while the halide adds to the more substituted carbon atom (C2).[8] This regioselectivity is dictated by the formation of the more stable secondary carbocation at the C2 position over the primary carbocation at C1.[5]

Markovnikov_Addition Markovnikov Addition Mechanism cluster_step1 Step 1: Protonation to form more stable carbocation cluster_step2 Step 2: Nucleophilic attack Alkene This compound Carbocation Secondary Carbocation (on C2) Alkene->Carbocation π bond attacks H HBr H-Br Carbocation2 Secondary Carbocation Bromide Br⁻ Product 2-Bromododecane Carbocation2->Product Br⁻ attacks C⁺ Anti_Markovnikov_Addition Anti-Markovnikov (Radical) Addition Mechanism cluster_initiation Initiation cluster_propagation Propagation Peroxide R-O-O-R AlkoxyRad 2 R-O• Peroxide->AlkoxyRad Heat/Light BrRad Br• AlkoxyRad->BrRad abstracts H from HBr HBr_init H-Br BrRad_prop Br• Alkene This compound CarbonRad Secondary Radical (on C2) Alkene->CarbonRad Br• adds to C1 Product 1-Bromododecane CarbonRad->Product abstracts H from HBr HBr_prop H-Br BrRad_regen Br• (regenerated) Wacker_Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with PdCl₂ and CuCl B Add aq. DMF solvent A->B C Stir under O₂ balloon (30 min) B->C D Add this compound C->D E Stir at RT (Monitor by TLC/GC) D->E F Dilute with H₂O Extract with Ether E->F G Wash & Dry Organic Layer F->G H Concentrate G->H I Purify (Distillation/Chromatography) H->I

References

1-Dodecene safety and handling precautions in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Dodecene Safety and Handling in the Laboratory

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safe handling and potential hazards of this compound is paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of safety protocols, personal protective equipment, emergency procedures, and the physical and chemical properties of this compound.

Hazard Identification and Classification

This compound is classified as a combustible liquid and an aspiration hazard.[1][2] It can cause skin and eye irritation.[1][3] If swallowed, it can enter the airways and may be fatal.[1][4]

GHS Hazard Statements:

  • H227: Combustible liquid.[1][2][3]

  • H304: May be fatal if swallowed and enters airways.[1][2][4]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H336: May cause drowsiness or dizziness.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling and storage.

PropertyValue
CAS Number 112-41-4
Molecular Formula C12H24
Molecular Weight 168.32 g/mol
Appearance Colorless liquid
Odor Mild, pleasant
Boiling Point 213-214 °C
Melting Point -35 °C to -70 °C
Flash Point 76-77 °C (closed cup)
Auto-ignition Temperature 225-255 °C
Density 0.758 - 0.76 g/cm³ at 20 °C
Vapor Pressure 0.2 mm Hg at 20 °C
Solubility Insoluble in water; soluble in ethanol, ethyl ether, and acetone.

Sources:[1][5][6][7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Handling:

  • Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1]

  • Avoid contact with skin and eyes.[1][3]

  • Wear appropriate personal protective equipment (see Section 4).[1][3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3]

  • Use non-sparking tools.[3][8]

  • Ground and bond containers and receiving equipment to prevent static electricity.[3]

  • Do not eat, drink, or smoke when using this product.[5]

Storage:

  • Store in a cool, well-ventilated place.[1][2][3]

  • Keep containers tightly closed.[1][3]

  • Store away from incompatible materials such as strong oxidants, halogens, and inorganic acids.[1][5]

  • Store locked up.[1][2][9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical goggles or a face shield. Contact lenses should not be worn.[3][6]
Skin Protection Neoprene or nitrile rubber gloves. Wear suitable protective clothing to prevent skin contact.[3]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.[3][4]

Sources:[3][4][6]

Emergency Procedures

In the event of an emergency, follow these first aid and spill response measures.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical advice/attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[3]

  • Ingestion: Do NOT induce vomiting.[1][2][9] Immediately call a poison center or doctor/physician. If vomiting occurs naturally, have the victim lean forward.[9]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[3] Eliminate all ignition sources.[10] Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent entry into sewers and public waters.[3]

  • Containment and Cleanup: Contain the spill with dikes or absorbents.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3][8]

Fire-Fighting Measures

This compound is a combustible liquid.[3]

  • Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a high-volume water jet.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8][10] Containers may explode when heated.[9][10]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Experimental Protocols Cited

While specific experimental protocols for the generation of all safety data are not detailed in the provided search results, the information is derived from standardized testing methods for chemical safety, such as those established by the Occupational Safety and Health Administration (OSHA), the American National Standards Institute (ANSI), and the Department of Transportation (DOT). These methods for determining properties like flash point, toxicity, and appropriate PPE are well-established in the field of chemical safety.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial hazard assessment to emergency response.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response A Hazard Assessment: Review SDS for this compound B Engineering Controls: Ensure proper ventilation (fume hood) A->B C PPE Selection: Gloves, Goggles, Lab Coat B->C D Safe Handling: Avoid contact, ignition sources. Use non-sparking tools. C->D E Proper Storage: Cool, ventilated area. Tightly sealed container. D->E F Spill Response: Contain, absorb, collect for disposal. D->F If Spill Occurs G First Aid: Follow specific procedures for exposure. D->G If Exposure Occurs H Fire Emergency: Use appropriate extinguishing media. D->H If Fire Occurs

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-dodecene. As a key intermediate in the production of detergents, lubricants, and polymers, understanding its behavior at elevated temperatures is critical for process optimization, safety, and product stability. This document synthesizes available data on its thermal properties, degradation pathways, and the experimental methodologies used for their characterization.

Core Principles of Alkene Thermal Stability

The thermal stability of an alkene is intrinsically linked to its molecular structure. For this compound, a linear alpha-olefin, several factors influence the energy required to initiate thermal decomposition:

  • Carbon Chain Length: Longer carbon chains, such as in this compound, generally have lower thermal stability compared to shorter-chain alkenes due to the increased number of C-C bonds that can be cleaved.

  • Double Bond Position: As an alpha-olefin, the double bond in this compound is at a terminal position. This can influence the degradation mechanism, often initiating at or near the double bond.

  • Bond Dissociation Energies (BDEs): The initiation of thermal decomposition typically involves the homolytic cleavage of the weakest bond. In alkenes, allylic C-C and C-H bonds (adjacent to the double bond) are generally weaker and more susceptible to cleavage than other bonds in the molecule.[1]

Quantitative Thermal Degradation Data

While specific experimental data on the thermal degradation of this compound is limited in publicly available literature, extensive research has been conducted on its saturated analogue, n-dodecane. The thermal behavior of n-dodecane provides a valuable reference point for understanding the stability of a C12 hydrocarbon chain. It is important to note that the presence of a double bond in this compound is expected to lower its thermal stability compared to n-dodecane.

The thermal decomposition of n-dodecane has been studied over a wide range of temperatures, typically from 773 K to 1073 K.[2] The primary products of its pyrolysis are smaller alkanes and alkenes, with a significant formation of 1-alkenes ranging from ethylene to 1-undecene.[2]

ParameterValue (for n-dodecane)Temperature Range (K)PressureReference
Apparent Activation Energy256.56 kJ/molNot SpecifiedSupercritical[3]
Onset of Decomposition~900 K773 - 10731 atm[4]

Note: This data is for n-dodecane and serves as an estimate. The actual values for this compound may vary.

Thermal Degradation Mechanism of this compound

The thermal degradation of this compound is expected to proceed via a free-radical chain reaction mechanism, which is common for hydrocarbons. This mechanism consists of three main stages: initiation, propagation, and termination.

  • Initiation: The process begins with the cleavage of the weakest bond in the this compound molecule to form free radicals. The allylic C-C bond is a likely candidate for initial scission due to its lower bond dissociation energy.[1]

  • Propagation: The initial radicals are highly reactive and can participate in a series of reactions that propagate the degradation process. These include:

    • Hydrogen Abstraction: A radical abstracts a hydrogen atom from another this compound molecule, creating a new radical.

    • β-Scission: A radical undergoes cleavage of a C-C bond at the beta position relative to the radical center, resulting in the formation of a smaller alkene and a new, smaller radical.[1] This is a key step in the breakdown of the long carbon chain.

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.

The major products from the pyrolysis of long-chain hydrocarbons like n-dodecane include a mixture of smaller alkanes and 1-alkenes, such as methane, ethylene, propene, and 1-hexene.[2] It is anticipated that the degradation of this compound would yield a similar spectrum of smaller unsaturated and saturated hydrocarbons.

Below is a diagram illustrating the general free-radical chain reaction mechanism for alkene degradation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkene Alkene Radical_1 Radical_1 Alkene->Radical_1 Heat Radical_2 Radical_2 Alkene->Radical_2 Heat New_Radical New_Radical Radical_1->New_Radical + Alkene (H Abstraction) Stable_Product Stable_Product Radical_1->Stable_Product + Radical_2 Smaller_Alkene Smaller_Alkene Radical_2->Smaller_Alkene β-Scission Smaller_Radical Smaller_Radical Radical_2->Smaller_Radical β-Scission Smaller_Radical->Stable_Product + Radical_1

A generalized free-radical chain reaction mechanism for alkene thermal degradation.

Experimental Protocols

The thermal stability and degradation of this compound are typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature at which the maximum rate of mass loss occurs.

  • Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied. A series of experiments at different heating rates can be used to determine the activation energy of decomposition.[4]

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate.

Py-GC-MS is a powerful technique for identifying the degradation products of this compound. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

  • Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis Temperature: A specific, high temperature (e.g., 600-1000 °C) is chosen to induce rapid decomposition.[5]

    • GC Separation: The pyrolysis products are swept into a GC column (e.g., a capillary column with a non-polar stationary phase) where they are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute all components.

    • MS Detection: The separated components are ionized (typically by electron ionization at 70 eV), and the resulting mass spectra are recorded.[6]

  • Data Analysis: The individual degradation products are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each product can be determined from the peak areas in the gas chromatogram.

The following diagram illustrates a typical experimental workflow for studying the thermal degradation of this compound.

G cluster_workflow Experimental Workflow for Thermal Degradation Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_pygcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample This compound Sample TGA_Instrument TGA Instrument Sample->TGA_Instrument PyGCMS_Instrument Py-GC-MS Instrument Sample->PyGCMS_Instrument TGA_Data Mass Loss vs. Temperature Data TGA_Instrument->TGA_Data TGA_Analysis Determine Onset of Decomposition & Activation Energy TGA_Data->TGA_Analysis Final_Report Comprehensive Thermal Stability Profile TGA_Analysis->Final_Report GCMS_Data Chromatogram & Mass Spectra PyGCMS_Instrument->GCMS_Data GCMS_Analysis Identify Degradation Products & Determine Product Distribution GCMS_Data->GCMS_Analysis GCMS_Analysis->Final_Report

A typical experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various industrial processes. While direct experimental data for this compound is not extensively available, studies on its saturated analog, n-dodecane, and the general principles of alkene chemistry provide a solid foundation for understanding its degradation behavior. The thermal decomposition of this compound is expected to initiate at a lower temperature than n-dodecane due to the presence of the reactive double bond and proceed via a free-radical chain reaction mechanism. The primary degradation products are likely a mixture of smaller alkanes and alkenes. Detailed experimental investigation using techniques like TGA and Py-GC-MS is essential for obtaining precise quantitative data on the thermal stability and degradation pathways of this compound, which is crucial for ensuring its safe and effective use in high-temperature applications.

References

Isomers of dodecene and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Dodecene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecene (C12H24) is an alkene with a molecular weight of 168.32 g/mol .[1] As an unsaturated hydrocarbon, it exists in numerous isomeric forms, which are compounds sharing the same molecular formula but differing in the arrangement of atoms. These structural variations lead to distinct physical, chemical, and biological properties. The isomers of dodecene can be broadly categorized by the position of the carbon-carbon double bond, the branching of the carbon chain, and their stereochemistry.

Of the many isomers, 1-dodecene is the most commercially significant.[2] It is classified as a linear alpha-olefin (LAO), meaning the double bond is located at the primary or alpha (α) position.[2] This specific placement enhances the compound's reactivity, making it a valuable intermediate in the production of detergents, lubricants, and polymers.[1][2][3] This guide provides a detailed overview of the isomers of dodecene, their physicochemical properties, relevant experimental methodologies, and a summary of their applications and toxicological profiles.

Classification of Dodecene Isomers

Dodecene isomers can be classified based on their carbon skeleton (linear or branched), the position of the double bond (positional isomers), and the spatial arrangement of substituents around the double bond (geometric isomers).

  • Structural Isomers : These isomers differ in the connectivity of their atoms.

    • Linear Dodecenes : These have a straight 12-carbon chain, with the position of the double bond varying from the 1st to the 6th carbon (e.g., this compound, 2-dodecene, 5-dodecene).

    • Branched Dodecenes : These isomers have a branched carbon skeleton. The complexity is significant, with various methyl-, ethyl-, and other alkyl groups attached to a shorter main chain. Products from industrial oligomerization processes are often complex mixtures of highly branched isomers.[4][5]

  • Geometric (Cis/Trans) Isomers : For all linear dodecenes except this compound, geometric isomerism is possible. The cis (Z) and trans (E) isomers have different spatial arrangements of the alkyl chains attached to the double-bonded carbons, leading to differences in physical properties like boiling point and melting point.

G C12H24 Dodecene (C12H24) Structural Structural Isomers C12H24->Structural Linear Linear Dodecenes (Straight Chain) Structural->Linear Branched Branched Dodecenes (e.g., Iso-dodecene) Structural->Branched Positional Positional Isomers Linear->Positional OneDodecene This compound (Alpha-Olefin) Positional->OneDodecene Double bond at C1 TwoDodecene 2-Dodecene (Internal Olefin) Positional->TwoDodecene Double bond at C2+ Geometric Geometric Isomers CisTrans cis (Z) / trans (E) (e.g., (E)-2-Dodecene) Geometric->CisTrans TwoDodecene->Geometric

Caption: Logical classification of dodecene (C12H24) isomers.

Physicochemical Properties

The physical properties of dodecene isomers are highly dependent on their structure. Branching generally lowers the melting and boiling points compared to linear isomers.[6] Due to the commercial prevalence of this compound, extensive data is available for this isomer. Data for other specific isomers is less common; therefore, properties of the corresponding saturated alkane, n-dodecane, are included for comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C12H24[1][2]
Molar Mass 168.32 g/mol [1][2]
Appearance Colorless liquid[1][2]
Odor Mild, pleasant odor[1][2]
Density 0.758 g/mL at 20°C[2][7]
Melting Point -35.2 °C[1][2]
Boiling Point 213 - 216 °C[2][7][8]
Flash Point 77 °C (171 °F)[2][9]
Autoignition Temp. 225 °C (437 °F)[1][9]
Vapor Pressure 0.0159 mm Hg at 25 °C[1][2]
Water Solubility Insoluble[2][9]
Solubility in Solvents Soluble in ethanol, ether, acetone, and other hydrocarbons[2][3][9]
Viscosity 1.72 mm²/s at 20 °C[1]
Refractive Index 1.429 - 1.430 at 20°C[1][7][8]

Table 2: Physical Properties of n-Dodecane (for comparison)

PropertyValueReference(s)
Molecular Formula C12H26[10][11]
Molar Mass 170.33 g/mol [10][11]
Appearance Colorless liquid[10]
Density 0.75 g/mL at 25°C[11]
Melting Point -9.6 °C[11]
Boiling Point 215 - 217 °C[11]
Water Solubility <0.1 g/100 mL at 25 °C[11]
Refractive Index 1.421 at 20°C[11]

Chemical Properties and Reactivity

The chemical reactivity of dodecene isomers is primarily dictated by the location of the double bond.

  • Alpha-Olefins (e.g., this compound) : The terminal double bond of alpha-olefins is highly accessible and reactive. They readily undergo:

    • Polymerization : Used as comonomers in the production of polyethylene to control density and properties.

    • Hydroformylation (Oxo Process) : Reaction with carbon monoxide and hydrogen to produce C13 aldehydes, which are precursors to plasticizer alcohols and detergents.

    • Alkylation : Used to alkylate benzene to produce linear alkylbenzene (LAB), a key intermediate for surfactants.

  • Internal Olefins (e.g., 2-Dodecene, 3-Dodecene) : The internal double bond is more sterically hindered, making these isomers less reactive than alpha-olefins in many polymerization and hydroformylation reactions.

G Dodecene This compound (Alpha-Olefin) Process Catalytic Process Dodecene->Process Reagents Reagents (e.g., CO/H₂, Benzene, Other Monomers) Reagents->Process Aldehydes C13 Aldehydes (for Plasticizers) Process->Aldehydes Hydroformylation LAB Linear Alkylbenzene (for Surfactants) Process->LAB Alkylation Polymers Polyolefins (e.g., LLDPE) Process->Polymers Polymerization

Caption: Key reaction pathways for the alpha-olefin this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions are extensive. However, a generalized workflow for the characterization of complex dodecene isomer mixtures produced from industrial processes is outlined below. Such analysis is critical for quality control and catalyst development.

Generalized Workflow: Isomer Analysis of Oligomerization Products

The industrial production of dodecenes often results in a complex mixture of isomers.[4] Characterizing this mixture requires advanced analytical techniques.

  • Sample Preparation : The raw product from the olefin oligomerization reactor is typically distilled into fractions based on boiling point ranges. For dodecenes, a fraction collected between 185–205 °C is common.[4]

  • Instrumentation : High-resolution gas chromatography is essential for separating the numerous, closely-boiling isomers. Two-dimensional gas chromatography coupled with mass spectrometry (GC×GC–MS) is a state-of-the-art method for this purpose.[4]

    • GC×GC : Provides enhanced separation by subjecting the effluent from a primary column to a second, different column, effectively spreading the peaks over a two-dimensional plane.

    • Mass Spectrometry (MS) : A detector that fragments the eluting compounds and measures the mass-to-charge ratio of these fragments, allowing for structural identification. Soft ionization techniques like Photoionization (PI) are particularly useful as they preserve the molecular ion, aiding in isomer identification.[4]

  • Data Analysis :

    • The 2D chromatogram is analyzed to resolve individual isomer peaks.

    • Mass spectra are interpreted to identify structural features (e.g., degree of branching, position of the double bond).

    • Multivariate statistical analysis can be applied to the data to differentiate products made from different catalysts or under varying process conditions.[4]

G Start Olefin Oligomerization Product Distill Fractional Distillation (185-205 °C) Start->Distill Step 1 Sample Dodecene Isomer Mixture Sample Distill->Sample Step 2 GC Two-Dimensional Gas Chromatography (GCxGC) Sample->GC Step 3: Injection MS Mass Spectrometry (e.g., PI-TOFMS) GC->MS Separation Data Data Acquisition (2D Chromatogram + Mass Spectra) MS->Data Detection Analysis Isomer Identification & Quantification Data->Analysis Step 4: Processing

Caption: Generalized workflow for the analysis of dodecene isomers.

Toxicology and Safety

The toxicological profile of dodecene varies among its isomers, although comprehensive data is primarily available for this compound and general dodecane isomer mixtures.

  • This compound :

    • It is a combustible liquid.[9][12]

    • It may be fatal if swallowed and enters the airways due to aspiration hazard.[9][13]

    • Inhalation of vapors may cause irritation, and high concentrations can have a narcotic effect.[1][3]

    • It is considered an irritant to the skin and eyes.[2][14]

    • Toxicological tests on animals and cell cultures have not shown mutagenic effects, and animal testing did not indicate any effects on fertility.[9]

  • Dodecane Isomers (General) :

    • Hydrocarbon solvents can cause chemical pneumonitis if aspirated into the lung.[15]

    • Volatile hydrocarbons can cause acute central nervous system effects at high exposure levels.[15]

Standard laboratory safety precautions should be followed when handling dodecene isomers, including the use of protective gloves, eye protection, and working in a well-ventilated area.[9]

Conclusion

The term "dodecene" encompasses a vast number of structural and geometric isomers with a wide range of properties. While linear alpha-olefins, particularly this compound, are well-characterized and extensively used as key intermediates in the chemical industry, branched dodecenes represent a complex but important class of compounds found in many commercial streams. Understanding the distinct properties of these isomers is crucial for optimizing industrial processes, developing new catalysts, and ensuring safe handling. Advanced analytical techniques like GC×GC-MS are indispensable for the detailed characterization required by researchers in the petrochemical, materials science, and related fields.

References

An In-depth Technical Guide to the Characteristics of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 1-dodecene, a prominent alpha-olefin with significant applications across various scientific and industrial domains. This document collates essential physicochemical data, details on chemical reactivity, production methodologies, spectroscopic information, and safety protocols to serve as a vital resource for professionals in research and development.

Physicochemical Properties

This compound (C₁₂H₂₄) is a colorless, watery liquid characterized by a mild, pleasant odor.[1][2] As a linear alpha-olefin, its terminal double bond imparts a higher reactivity compared to its internal isomers, making it a valuable precursor in chemical synthesis.[1] It is insoluble in water but soluble in a range of organic solvents, including ethanol, ethyl ether, acetone, and petroleum ether.[1][3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₄[3][4][6]
Molecular Weight 168.32 g/mol [3][6]
Appearance Colorless liquid[1][4]
Odor Mild, pleasant[1][2][4]
Density 0.758 g/mL at 20 °C[1][4][7]
Melting Point -35 °C (-31 °F)[1][3][4][7]
Boiling Point 213-216 °C (415-421 °F)[1][2][3][4]
Flash Point 77-79 °C (171-174 °F) (closed cup)[3][8]
Autoignition Temperature 255 °C (491 °F)[8][9]
Vapor Pressure 0.2 mmHg at 20 °C[4][7]
Vapor Density 5.8 (vs air)[4][7]
Refractive Index (n20/D) 1.429[4][7]
Water Solubility Insoluble (120 μg/L at 25 °C)[1][3][4]
Solubility in Organic Solvents Soluble in ethanol, ethyl ether, acetone, benzene, petroleum ether[1][3][4][5]

Industrial Production: The Shell Higher Olefin Process (SHOP)

This compound is primarily produced industrially through the oligomerization of ethylene.[1] The Shell Higher Olefin Process (SHOP) is a key technology for manufacturing linear alpha-olefins, including this compound.[10] This process is characterized by its high efficiency and ability to produce a specific distribution of olefin chain lengths.

The process begins with the nickel-catalyzed oligomerization of ethylene, which produces a mixture of even-numbered alpha-olefins.[4][10] Following this, the commercially valuable fractions, such as C₁₀-C₁₄ olefins, are separated. The remaining lower and higher olefin fractions undergo isomerization to form internal olefins, which are then subjected to a metathesis reaction to produce additional olefins within the desired chain length range.[10]

G cluster_0 Shell Higher Olefin Process (SHOP) ethylene Ethylene Feedstock oligomerization Ethylene Oligomerization (Nickel Catalyst) ethylene->oligomerization fractionation1 Fractionation oligomerization->fractionation1 α-Olefin Mixture (C4-C40+) isomerization Isomerization (Alkaline Alumina Catalyst) fractionation1->isomerization Undesired Fractions (C18) product This compound (C12) & other α-Olefins fractionation1->product Desired Fraction (e.g., C10-C14) metathesis Olefin Metathesis (Rhenium/Molybdate Catalyst) isomerization->metathesis Internal Olefins fractionation2 Fractionation metathesis->fractionation2 Mixture of odd/even internal olefins fractionation2->product Additional Desired Fraction recycle Recycle Stream fractionation2->recycle recycle->isomerization

Workflow of the Shell Higher Olefin Process (SHOP).

Chemical Reactivity and Key Reactions

The terminal double bond in this compound is the site of its chemical reactivity, making it a versatile building block for a variety of derivatives. It readily undergoes reactions typical of alpha-olefins, including hydroformylation, alkylation, polymerization, and oxidation.[11][12]

G cluster_reactions Key Chemical Reactions cluster_products Primary Products dodecene This compound hydroformylation Hydroformylation (+ CO, H₂) dodecene->hydroformylation alkylation Friedel-Crafts Alkylation (+ Benzene) dodecene->alkylation polymerization Polymerization dodecene->polymerization oxidation Oxidation/Epoxidation dodecene->oxidation tridecanal Tridecanal (Detergent Precursor) hydroformylation->tridecanal lab Linear Alkylbenzene (LAB) (Surfactant Precursor) alkylation->lab polydodecene Polydodecene (Lubricant, Adhesive) polymerization->polydodecene epoxides Dodecene Oxide & Diols (Fine Chemicals) oxidation->epoxides

Key chemical reactions and products of this compound.
Hydroformylation

Hydroformylation, or the oxo process, involves the reaction of this compound with carbon monoxide and hydrogen, typically in the presence of a rhodium or cobalt catalyst.[3][13] This reaction is of significant industrial importance as it produces tridecanal, a precursor to fatty alcohols used in the manufacturing of detergents and surfactants.[3] Research has focused on optimizing this process using microemulsion systems to enhance the interaction between the aqueous catalyst phase and the oily olefin phase, achieving high selectivity for the desired linear aldehyde.[3][4]

Table 2: Representative Data for this compound Hydroformylation

Catalyst SystemConditionsThis compound ConversionSelectivity to n-tridecanalReference
Rhodium/Sulfoxantphos in microemulsion45 min residence time~20% YieldHigh (n:iso ratio 98:2)[4]
Rhodium/Sulfoxantphos in microemulsion120 min residence time~31% YieldHigh (n:iso ratio 98:2)[4]
Alkylation

The Friedel-Crafts alkylation of benzene with this compound is a primary route for the production of linear alkylbenzene (LAB).[14][15] LAB is a key intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants in detergents.[5] This reaction is typically catalyzed by strong acids, such as hydrogen fluoride (HF) or solid acid catalysts like zeolites and supported heteropolyacids, to minimize corrosion and environmental concerns.[5][14][16] The selectivity towards different isomers of phenyldodecane is highly dependent on the catalyst and reaction conditions.[15][16]

Polymerization

This compound can be polymerized using Ziegler-Natta catalysts to produce polydodecene.[17] These polymers find applications as lubricants, adhesives, and coatings.[12] The polymerization of alpha-olefins with Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, allows for the synthesis of polymers with high linearity and stereoregularity.[18]

Experimental Protocols

Determination of Density (ASTM D4052)

The density of this compound can be accurately determined using a digital density meter, following the standard test method ASTM D4052.[2]

  • Apparatus: A digital density meter consisting of a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display. The instrument must be capable of maintaining the sample temperature to within ±0.05 °C.

  • Procedure:

    • Calibrate the instrument at the test temperature with at least two reference standards (e.g., dry air and freshly distilled water).

    • Introduce approximately 1-2 mL of the this compound sample into the clean, dry sample tube using a syringe or automated injection system.

    • Ensure the sample is free of air bubbles.

    • Allow the sample to thermally equilibrate in the measuring cell.

    • The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

    • Record the density reading once it has stabilized.

Determination of Boiling Point Distribution (ASTM D5399)

The boiling point distribution of this compound can be determined by gas chromatography according to ASTM D5399.[1][2][6]

  • Apparatus: A gas chromatograph equipped with a capillary column (e.g., fused silica with a nonpolar stationary phase) and a flame ionization detector (FID).

  • Procedure:

    • Calibrate the system by running a mixture of known n-alkanes covering the expected boiling range of the sample. Create a calibration curve of retention time versus boiling point.

    • Inject a small, precise volume of the this compound sample into the gas chromatograph.

    • The column temperature is increased at a reproducible programmed rate to separate the components by their boiling points.

    • The FID records the elution of components over time.

    • The retention times of the sample components are correlated with their boiling points using the calibration curve.

    • The area under the chromatogram is integrated to determine the percentage of material boiling at different temperature intervals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

A typical procedure for preparing a this compound sample for ¹H or ¹³C NMR analysis is as follows:[5][9][19]

  • Materials: High-quality 5 mm NMR tube, deuterated solvent (e.g., chloroform-d, CDCl₃), Pasteur pipette, glass wool or filter plug.

  • Procedure:

    • For a ¹H NMR spectrum, add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry NMR tube. Add 1-2 drops of this compound to the solvent. For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg in 0.6-0.7 mL) may be required.[5]

    • Alternatively, dissolve the desired amount of sample in the solvent in a small vial first.

    • Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.[9][19]

    • Cap the NMR tube securely.

    • Gently invert the tube several times to ensure the solution is homogeneous.

    • Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReferences
¹H NMR Signals corresponding to vinylic protons (~4.9-5.8 ppm), allylic protons (~2.0 ppm), and aliphatic chain protons (~0.9-1.4 ppm).-
¹³C NMR Characteristic signals for the sp² carbons of the double bond (~114 ppm and ~139 ppm) and the sp³ carbons of the alkyl chain.[20]
FTIR C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and out-of-plane C-H bending of the vinyl group (~910 and 990 cm⁻¹).[21][22]
Mass Spectrometry (EI) Molecular ion peak (m/z 168) and a characteristic fragmentation pattern of a long-chain alkene.[11][18][21]

Safety and Handling

This compound is a combustible liquid and presents an aspiration hazard.[7][9][23] It may be fatal if swallowed and enters the airways.[7][9] It can also cause skin and eye irritation.[7] Repeated exposure may lead to skin dryness or cracking.[23]

  • Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[7][23] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-resistant clothing.[9][19]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from strong oxidizing agents.[7][19]

  • Toxicity: this compound exhibits low acute oral and dermal toxicity.[24] It is not expected to be mutagenic or have effects on fertility based on available data.[9] It is considered readily biodegradable.[9]

References

Methodological & Application

Application Notes and Protocols: 1-Dodecene in the Synthesis of Surfactants and Detergents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene, a C12 alpha-olefin, is a critical raw material in the chemical industry, primarily serving as a precursor for the synthesis of a variety of surfactants used in detergents and cleaning agents.[1][2] Its linear structure and terminal double bond make it an ideal hydrophobic starting material for producing amphiphilic molecules with excellent surface-active properties. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of surfactants derived from this compound: Linear Alkylbenzene Sulfonates (LAS), Alcohol Ethoxylates (AEOs), and Alpha-Olefin Sulfonates (AOS).

The selection of a particular surfactant for a detergent formulation depends on the desired properties such as detergency, foaming, wetting, and emulsification, as well as cost-effectiveness and biodegradability.[3][4] LAS is a workhorse anionic surfactant known for its excellent cleaning performance, particularly on oily soils.[5] AEOs are non-ionic surfactants valued for their stability in hard water and good performance at lower temperatures. AOS are anionic surfactants that exhibit high foaming capabilities and are mild on the skin, making them suitable for personal care products.[6][7]

Surfactant Synthesis from this compound: An Overview

The synthesis of these surfactants from this compound involves multi-step chemical processes. The general workflow for each surfactant type is outlined below.

Logical Workflow for Surfactant Synthesis from this compound

Surfactant_Synthesis_Workflow cluster_LAS Linear Alkylbenzene Sulfonate (LAS) Synthesis cluster_AEO Alcohol Ethoxylate (AEO) Synthesis cluster_AOS Alpha-Olefin Sulfonate (AOS) Synthesis Dodecene_LAS This compound Alkylation Alkylation Dodecene_LAS->Alkylation Benzene Benzene Benzene->Alkylation LAB Linear Alkylbenzene (LAB) Alkylation->LAB Sulfonation Sulfonation LAB->Sulfonation LABSA Linear Alkylbenzene Sulfonic Acid (LABSA) Sulfonation->LABSA Neutralization_LAS Neutralization LABSA->Neutralization_LAS LAS LAS Neutralization_LAS->LAS Dodecene_AEO This compound Hydroformylation Hydroformylation/ Hydration Dodecene_AEO->Hydroformylation Dodecanol 1-Dodecanol Hydroformylation->Dodecanol Ethoxylation Ethoxylation Dodecanol->Ethoxylation AEO AEO Ethoxylation->AEO Dodecene_AOS This compound Sulfonation_AOS Sulfonation Dodecene_AOS->Sulfonation_AOS Sultones Sultones & Alkene Sulfonic Acids Sulfonation_AOS->Sultones Neutralization_Hydrolysis Neutralization & Hydrolysis Sultones->Neutralization_Hydrolysis AOS AOS Neutralization_Hydrolysis->AOS

Caption: General synthesis pathways for LAS, AEOs, and AOS from this compound.

Physicochemical Mechanism of Detergency

Surfactants synthesized from this compound do not have a signaling pathway in the biological sense. Their mechanism of action in cleaning is based on their amphiphilic nature, which allows them to interact with both water (hydrophilic head) and oils/grease (hydrophobic tail). This enables the removal of dirt through a series of physicochemical steps.

Detergency_Mechanism Start Dirty Surface (Hydrophobic Soil on Fabric) Wetting Wetting of Surface and Soil Start->Wetting Adsorption Adsorption of Surfactant Molecules at Interfaces Wetting->Adsorption Roll_up Roll-up Mechanism: Lowering of Interfacial Tension Adsorption->Roll_up Micelle_Formation Micelle Formation in Bulk Solution Emulsification Emulsification of Soil (Breaking into smaller droplets) Micelle_Formation->Emulsification Roll_up->Emulsification Suspension Suspension of Soil in Wash Liquor Emulsification->Suspension Rinsing Rinsing Away of Suspended Soil Suspension->Rinsing

References

Application Notes: The Role of 1-Dodecene in the Synthesis of High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Dodecene, a linear alpha-olefin (LAO) with the formula C₁₂H₂₄, is a key building block in the synthesis of advanced lubricants and their additives.[1] Its primary application lies in the production of polyalphaolefins (PAOs), which are classified as Group IV synthetic base oils.[2] These PAOs are renowned for their superior properties compared to conventional mineral oils, including excellent viscosity-temperature characteristics, high thermal and oxidative stability, and low pour points.[2][3] this compound is frequently used as a co-monomer, typically with 1-decene, to tailor the final properties of the lubricant, such as viscosity, volatility, and low-temperature performance, to meet the demanding requirements of automotive, industrial, and aerospace applications.[4][5][6]

Primary Application: Synthesis of Polyalphaolefin (PAO) Base Oils

The most significant use of this compound is in the catalytic oligomerization to produce PAOs.[7] The process involves two main stages: oligomerization of the alpha-olefins, followed by hydrogenation to saturate any remaining double bonds, resulting in a chemically stable, isoparaffinic lubricant base oil.[7][8]

This compound is particularly valuable for producing PAOs with specific viscosity grades, often in the 4 to 6 centistoke (cSt) range at 100°C.[4] By co-oligomerizing this compound with 1-decene, manufacturers can fine-tune the properties of the resulting lubricant. In general, incorporating a higher carbon number alpha-olefin like this compound tends to lower the Noack volatility (a measure of evaporation loss) and increase the pour point of the product compared to using 1-decene alone.[9] This allows for the creation of custom blends that balance low volatility with excellent cold-temperature fluidity.[4][6]

The oligomerization reaction can be catalyzed by various systems, including:

  • Lewis Acids: Boron trifluoride (BF₃), often with an alcohol promoter (e.g., 1-butanol), and aluminum trichloride (AlCl₃) are conventional catalysts used in industrial processes.[4][8][10]

  • Solid Acid Catalysts: Zeolites and montmorillonite clays are being explored as more environmentally friendly alternatives to traditional Lewis acids.[8][11]

  • Metallocene and Other Metal Catalysts: Transition-metal-based catalysts, including chromium complexes, can offer high selectivity towards specific oligomers, such as trimers, which can lead to products with very high viscosity indices.[2][12][13]

  • Ionic Liquids: These have been shown to be effective catalysts for the oligomerization of alpha-olefins.[14]

Secondary Application: Synthesis of Lubricant Additives

Beyond base oils, this compound serves as a precursor for essential lubricant additives:

  • Dispersants: this compound is reacted with maleic anhydride to produce dodecenyl succinic anhydrides. These compounds are used as dispersants in engine oils and automatic transmission fluids, helping to keep soot and sludge suspended and preventing them from depositing on engine parts.[5]

  • Detergents and Other Surfactants: Through an alkylation reaction with benzene, this compound is used to produce dodecylbenzene, a precursor to linear alkylbenzene sulfonates (LABS).[15][16] LABS are employed as detergents in lubricant formulations and all-purpose cleaners.[5]

Quantitative Data Summary

The properties of lubricants derived from this compound are highly dependent on the specific monomers used and the reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Properties of PAOs from this compound and 1-Decene Co-Oligomerization

Feed Composition (wt%) Kinematic Viscosity @ 100°C (cSt) Viscosity Index (VI) Pour Point (°C) Noack Weight Loss (%) Reference
60-90% this compound / 10-40% 1-Decene 4 - 6 130 - 145 -60 to -50 4 - 9 [4]
50-80% 1-Decene / 20-50% this compound 4 - 6 Not Specified -65 to -40 4 - 12 [6]

| 100% 1-Decene (for comparison) | ~4 | 120 - 135 | < -60 | 13 - 14 |[4][9] |

Table 2: Influence of Reaction Conditions on 1-Decene Oligomerization (Illustrative for Alpha-Olefins)

Catalyst Temperature (°C) Time (h) 1-Decene Conversion (%) Dimer Selectivity (%) Trimer Selectivity (%) Reference
HY Zeolite (Microwave) 210 3 ~82 54.2 22.3 [11]
K10 Montmorillonite Clay Not Specified Not Specified 73 88 12 [8]
20% ZnCl₂/K10 Clay Not Specified Not Specified 68 100 0 [8]

| Et₃NHCl-AlCl₃ Ionic Liquid | 50 | 3 | 86.3 | Not Specified | Not Specified |[14] |

Experimental Protocols & Visualizations

General Workflow for PAO Production

The overall process for producing PAO lubricant base oils from this compound involves several key stages, from the initial reaction to the final purification.

G cluster_0 Synthesis & Purification Workflow start Monomer Feed (this compound, 1-Decene) oligomerization Oligomerization Reactor (e.g., BF3 Catalyst) start->oligomerization Feed catalyst_removal Catalyst Removal (Washing / Stripping) oligomerization->catalyst_removal Crude Oligomer distillation Distillation (Monomer/Dimer Removal) catalyst_removal->distillation hydrogenation Hydrogenation Reactor (Saturation) distillation->hydrogenation Oligomer Mix final_product Final PAO Product (Base Oil) hydrogenation->final_product Finished Base Oil

Caption: General workflow for PAO production from this compound.

Protocol 1: Synthesis of PAO from Co-oligomerization of this compound and 1-Decene

This protocol is a representative procedure based on methods using BF₃ catalysts.[4][6]

1. Materials and Equipment:

  • This compound (reagent grade)

  • 1-Decene (reagent grade)

  • Boron trifluoride (BF₃) gas

  • Alcohol promoter (e.g., 1-butanol)

  • Nitrogen gas (high purity)

  • Aqueous sodium hydroxide solution (for neutralization)

  • Deionized water

  • Anhydrous magnesium sulfate (for drying)

  • Hydrogenation catalyst (e.g., Nickel on silica, Palladium on carbon)

  • Pressurized reactor (e.g., continuous stirred-tank reactor - CSTR, or autoclave) equipped with a gas inlet, liquid inlet, temperature control, and stirrer.

  • Distillation apparatus (for atmospheric and vacuum distillation).

  • High-pressure hydrogenation reactor.

2. Procedure: Oligomerization

  • Reactor Preparation: Thoroughly dry the reactor and purge with nitrogen to remove air and moisture.

  • Monomer Feed: Prepare a feed mixture of this compound and 1-decene in the desired weight ratio (e.g., 70:30).

  • Reaction Initiation:

    • Pressurize the reactor with BF₃ catalyst to the target pressure.

    • Maintain the reactor temperature between 20°C and 60°C.[4]

    • Begin co-feeding the olefin mixture and the alcohol promoter into the reactor at a controlled rate.

  • Reaction: Allow the reaction to proceed for the desired residence time (in a CSTR) or for a set duration (in a batch reactor), typically several hours. Monitor the temperature to manage the exothermic reaction.

  • Catalyst Quenching and Removal:

    • Terminate the reaction by stopping the catalyst and monomer feed.

    • Transfer the crude product to a separate vessel.

    • Neutralize the acidic catalyst by washing with an aqueous sodium hydroxide solution, followed by several washes with deionized water until the aqueous layer is neutral.

3. Procedure: Purification

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Distillation:

    • Perform an initial distillation at atmospheric pressure to remove any unreacted monomers and the alcohol promoter.

    • Conduct a second distillation under vacuum to separate the light dimer fraction from the desired higher oligomer product (trimers, tetramers, etc.).

4. Procedure: Hydrogenation

  • Reactor Setup: Place the purified oligomer mixture and the hydrogenation catalyst into a high-pressure hydrogenation reactor.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. Heat the reactor to the target temperature (e.g., 150°C) and pressure (e.g., 50 atm) and stir.[8]

  • Completion: Monitor hydrogen uptake to determine reaction completion. Once the reaction is complete, cool the reactor, vent the hydrogen, and filter to remove the catalyst. The resulting clear, colorless liquid is the final PAO base oil.

Catalytic Oligomerization and Additive Synthesis Pathways

The core chemical transformations involve the catalytic linking of this compound monomers and their subsequent functionalization for additives.

G cluster_pao PAO Synthesis cluster_additive Additive Synthesis dodecene This compound dimer Dimer (C24) dodecene->dimer catalyst Oligomerization Catalyst dodecene->catalyst trimer Trimer (C36) dimer->trimer dimer->catalyst hydrogen Hydrogenation trimer->hydrogen pao PAO Base Oil (Hydrogenated) hydrogen->pao dodecene2 This compound maleic + Maleic Anhydride benzene + Benzene succinic Dodecenyl Succinic Anhydride dodecene2->succinic alkylbenzene Dodecylbenzene dodecene2->alkylbenzene dispersant Dispersant Additive succinic->dispersant detergent Detergent Additive alkylbenzene->detergent

Caption: Pathways for PAO and lubricant additive synthesis from this compound.

Protocol 2: Characterization of PAO Lubricant Base Oil

After synthesis, the PAO must be characterized to ensure it meets performance specifications. The following are standard test methods.

1. Kinematic Viscosity (ASTM D445):

  • Purpose: To measure the fluid's resistance to flow under gravity. It is a critical parameter for lubricant grading.

  • Methodology:

    • Select a calibrated glass capillary viscometer suitable for the expected viscosity range.

    • Place the viscometer in a constant temperature bath maintained at a specified temperature (typically 40°C and 100°C).

    • Introduce a precise amount of the PAO sample into the viscometer.

    • Allow the sample to reach thermal equilibrium.

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time required for the liquid to flow between the upper and lower timing marks.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

2. Viscosity Index (VI) (ASTM D2270):

  • Purpose: To provide a dimensionless number that characterizes the viscosity-temperature relationship of the oil. A higher VI indicates a smaller change in viscosity with temperature.[17]

  • Methodology:

    • Measure the kinematic viscosity of the sample at both 40°C and 100°C as per ASTM D445.

    • Calculate the Viscosity Index using the empirical formulas provided in the ASTM D2270 standard, which are based on the measured viscosities.

3. Pour Point (ASTM D97):

  • Purpose: To determine the lowest temperature at which an oil will continue to flow. This is critical for low-temperature applications.

  • Methodology:

    • Pour the sample into a test jar to a marked level.

    • Heat the sample to a specified temperature to dissolve any waxy crystals.

    • Cool the sample at a controlled rate in a cooling bath.

    • At every 3°C interval, remove the jar and tilt it to see if the oil surface moves.

    • The pour point is the temperature 3°C above the temperature at which the oil ceased to flow.

4. Noack Volatility (ASTM D5800):

  • Purpose: To measure the evaporation loss of a lubricant when heated. Lower volatility is desirable for high-temperature applications to reduce oil consumption.

  • Methodology:

    • Weigh a sample of the lubricant into an evaporimeter crucible.

    • Heat the sample at a constant temperature (e.g., 250°C) for a specified period (e.g., 60 minutes) while a constant flow of air is passed over it.

    • After cooling, re-weigh the crucible.

    • The Noack volatility is the percentage of weight loss of the sample.

References

Application Notes and Protocols for the Copolymerization of Ethylene with 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of ethylene with 1-dodecene, a process used to synthesize linear low-density polyethylene (LLDPE) with tailored properties. The incorporation of this compound as a comonomer introduces short-chain branches into the polyethylene backbone, influencing its crystallinity, density, and mechanical properties. This document outlines the catalyst systems, experimental procedures, and analytical techniques commonly employed in this field.

Introduction

The copolymerization of ethylene and α-olefins is a cornerstone of the polymer industry, producing a wide range of materials with diverse applications.[1][2] this compound, a long-chain α-olefin, is a comonomer used to modify the properties of polyethylene. The resulting ethylene/1-dodecene copolymers are a type of LLDPE known for their use as commodity plastics.[1][2] The properties of these copolymers, such as their thermal and mechanical characteristics, are influenced by the comonomer content, molecular weight, and molecular weight distribution, which in turn are controlled by the catalyst system and polymerization conditions.[1][2]

Catalyst Systems

The choice of catalyst is critical in controlling the copolymerization process and the final properties of the polymer. Both Ziegler-Natta and metallocene catalysts are employed for the copolymerization of ethylene with this compound.

  • Ziegler-Natta Catalysts: These are traditional catalysts for olefin polymerization and can be used for ethylene/1-dodecene copolymerization.[3] They are typically heterogeneous systems, often supported on materials like MgCl2.[3] While effective, they can sometimes lead to polymers with broad molecular weight distributions.[4]

  • Metallocene Catalysts: These are single-site catalysts that offer greater control over the polymer architecture, leading to copolymers with uniform comonomer incorporation and narrow molecular weight distributions.[1][5][6] Half-titanocene catalysts, in particular, have shown notable catalytic activities for ethylene/1-dodecene copolymerization, with efficient incorporation of the this compound comonomer.[1][7] A common cocatalyst used with metallocene systems is methylaluminoxane (MAO).[1][7]

Experimental Protocols

This section details the general procedures for the copolymerization of ethylene with this compound using a metallocene catalyst system.

Materials
  • Ethylene: Polymerization grade (purity >99.9%)[1][2]

  • This compound: Reagent grade, purified by passing through an alumina column and stored over molecular sieves.[2]

  • Toluene: Anhydrous grade, used as the solvent.[1][2]

  • Catalyst: e.g., Cp*TiCl2(O-2,6-iPr2-4-SiEt3C6H2)[1][2]

  • Cocatalyst: Methylaluminoxane (MAO), typically as a toluene solution or a solid after removing solvent and trimethylaluminum.[1][7]

  • Nitrogen: High purity, for maintaining an inert atmosphere.[1][2]

Polymerization Procedure

All manipulations should be performed under an inert nitrogen atmosphere using standard Schlenk techniques or in a glovebox.[1][2]

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Toluene and the desired amount of this compound are added to the reactor.

  • Temperature Control: The reactor is brought to the desired polymerization temperature (e.g., 25°C or 50°C).[7]

  • Catalyst and Cocatalyst Preparation: In a separate vessel, the metallocene catalyst is dissolved in toluene, and the MAO cocatalyst is added.

  • Initiation of Polymerization: The catalyst/cocatalyst solution is introduced into the reactor while maintaining a constant ethylene pressure (e.g., atmospheric pressure).

  • Polymerization: The reaction is allowed to proceed for a predetermined time. To ensure uniform copolymer composition, the polymerization is often terminated at low comonomer conversions (<10%).[1][2]

  • Termination: The polymerization is quenched by the addition of acidified methanol.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed with copious amounts of methanol, and dried in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

Experimental Workflow

G General Experimental Workflow for Ethylene/1-Dodecene Copolymerization A Reactor Preparation (Dry & Purge with N2) B Add Toluene and this compound A->B C Set Polymerization Temperature B->C E Initiate Polymerization (Introduce Catalyst & Ethylene) C->E D Prepare Catalyst/Cocatalyst Solution D->E F Polymerization Reaction E->F G Terminate with Acidified Methanol F->G H Isolate and Purify Polymer G->H I Dry Polymer under Vacuum H->I J Characterize Copolymer I->J

Caption: Workflow for ethylene/1-dodecene copolymerization.

Characterization of Copolymers

The synthesized ethylene/1-dodecene copolymers are characterized to determine their microstructure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the comonomer content and microstructure of the copolymer.

  • Protocol:

    • Dissolve the polymer sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2) at an elevated temperature (e.g., 110°C).[2]

    • Acquire 13C NMR spectra using a high-field NMR spectrometer.[2]

    • The this compound content is calculated by integrating the signals corresponding to the ethylene and this compound units in the polymer chain.

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (Mw/Mn).

  • Protocol:

    • Dissolve the polymer sample in a suitable solvent (e.g., o-dichlorobenzene) at a high temperature (e.g., 140°C).[2]

    • Inject the solution into a GPC system equipped with a refractive index (RI) detector.

    • The molecular weights are calculated relative to polystyrene standards.[2]

Differential Scanning Calorimetry (DSC)
  • Purpose: To evaluate the thermal properties of the copolymer, such as the melting temperature (Tm) and crystallinity.

  • Protocol:

    • A small amount of the polymer sample is sealed in an aluminum pan.

    • The sample is heated to a high temperature (e.g., 250°C) to erase its thermal history.[1][2]

    • The sample is then cooled to a low temperature (e.g., -100°C).[1][2]

    • A second heating scan is performed at a controlled rate (e.g., 5 or 10 °C/min), and the melting temperature is determined from the peak of the endothermic transition.[1][2]

Quantitative Data Summary

The following tables summarize representative data from the copolymerization of ethylene with this compound using different catalyst systems.

Table 1: Ethylene/1-Dodecene Copolymerization with Cp*TiCl2(O-2,6-iPr2-4-R-C6H2)–MAO Catalyst Systems at 25°C [7]

Catalyst R GroupActivity (x 10^5 kg-polymer/mol-Ti·h)This compound Content (mol%)Mn (x 10^5 g/mol )Mw/Mn
H6.4420.11.971.48
tBu7.3920.51.851.65
Ph5.8921.41.381.85
SiMe38.9520.81.651.72
SiEt310.420.71.781.55

Table 2: Ethylene/1-Dodecene Copolymerization with Cp*TiCl2(O-2,6-iPr2-4-R-C6H2)–MAO Catalyst Systems at 50°C [7]

Catalyst R GroupActivity (x 10^6 kg-polymer/mol-Ti·h)This compound Content (mol%)Mn (x 10^5 g/mol )Mw/Mn
H0.3520.31.551.68
tBu0.8520.11.451.75
Ph0.6521.11.151.95
SiMe31.8820.51.351.82
SiEt31.4420.41.481.65

Table 3: Thermal Properties of Ethylene/1-Dodecene Copolymers [1][5][6]

This compound Content (mol%)Melting Temperature (Tm) (°C)
LowDecreases with increasing this compound content
HighMay exhibit side-chain crystallization

Applications

Ethylene/1-dodecene copolymers, as a class of LLDPE, have a wide array of applications stemming from their tailored properties. Their primary use is in the manufacturing of various plastic products.[1][2] Amorphous poly(α-olefin)s, which can be produced with high comonomer content, are utilized in hot-melt adhesives due to their inherent tackiness and softness.[2]

Signaling Pathways and Logical Relationships

The relationship between catalyst structure, polymerization conditions, and copolymer properties can be visualized as a logical flow.

Catalyst-Property Relationship

G Logical Relationship in Ethylene/1-Dodecene Copolymerization cluster_0 Inputs cluster_1 Process cluster_2 Outputs (Copolymer Properties) A Catalyst System (e.g., Metallocene, Ziegler-Natta) C Copolymerization of Ethylene and this compound A->C B Polymerization Conditions (Temperature, Pressure, Monomer Concentration) B->C D Comonomer Incorporation C->D E Molecular Weight (Mn, Mw) C->E F Molecular Weight Distribution (Mw/Mn) C->F G Thermal Properties (Tm, Crystallinity) C->G

Caption: Factors influencing copolymer properties.

References

Application Notes and Protocols for the Alkylation of Benzene with 1-Dodecene for Linear Alkylbenzene (LAB) Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linear Alkylbenzene (LAB) is a critical organic intermediate primarily used in the production of Linear Alkylbenzene Sulfonate (LAS), a major anionic surfactant found in a wide range of detergents and cleaning products due to its biodegradability.[1][2] The synthesis of LAB is a classic example of Friedel-Crafts alkylation, where an aromatic ring (benzene) is alkylated with an olefin (1-dodecene). Historically, this process has been catalyzed by corrosive and hazardous liquid acids such as hydrofluoric acid (HF) and aluminum chloride (AlCl₃).[3][4][5] Growing environmental and safety concerns have driven research towards developing safer, reusable, and more environmentally friendly solid acid catalysts, such as zeolites and clays.[1][2] These application notes provide detailed protocols for the synthesis of LAB using both traditional and modern catalytic systems, along with methods for product analysis.

Reaction Mechanism and Pathway

The alkylation of benzene with this compound proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation) mechanism.[6] The process is initiated by the protonation of the alkene (this compound) by an acid catalyst, which forms a secondary carbocation. This carbocation is subject to rearrangement, leading to the formation of more stable internal carbocations. The carbocation then acts as an electrophile, attacking the electron-rich benzene ring to form a resonance-stabilized intermediate (an arenium ion). Finally, deprotonation of the arenium ion regenerates the catalyst and yields the final Linear Alkylbenzene product.[7] The use of a large excess of benzene is crucial to favor monoalkylation and minimize the formation of dialkylated byproducts.[3]

G reactants Benzene + this compound carbocation Dodecyl Carbocation Intermediate (Subject to Isomerization) reactants->carbocation + Catalyst catalyst Acid Catalyst (e.g., H+) arenium Arenium Ion Intermediate (Resonance Stabilized) carbocation->arenium + Benzene product Linear Alkylbenzene (LAB) (Isomer Mixture) arenium->product - H+ cat_regen Catalyst Regenerated arenium->cat_regen G start Start prep Catalyst Activation & Reactant Preparation start->prep react Alkylation Reaction (Batch or Continuous) prep->react workup Product Workup: Cooling & Catalyst Filtration react->workup purify Purification: Excess Benzene Removal workup->purify analysis Analysis: GC / GC-MS purify->analysis data Data Interpretation: Conversion & Selectivity analysis->data end_node End data->end_node

References

Application Notes and Protocols for the Synthesis of Polyethylene using 1-Dodecene as a Co-monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-dodecene as a co-monomer in the synthesis of linear low-density polyethylene (LLDPE). The incorporation of this compound, a long-chain alpha-olefin, allows for the precise tuning of polyethylene properties, including density, crystallinity, and mechanical strength, making it a valuable tool in the development of advanced polymer materials.

Introduction

The copolymerization of ethylene with alpha-olefins is a cornerstone of modern polymer chemistry, enabling the production of LLDPE with a wide range of physical properties.[1][2] this compound, with its ten-carbon branch, is an effective co-monomer for disrupting the crystalline structure of polyethylene, thereby reducing its density and increasing its flexibility.[3][4] This modification is crucial for applications requiring enhanced toughness and tear resistance.[2]

The choice of catalyst system is paramount in controlling the incorporation of this compound and the resulting polymer architecture. Both Ziegler-Natta and metallocene catalysts are employed for this purpose, each offering distinct advantages. Ziegler-Natta catalysts, the traditional workhorses of the industry, are robust and cost-effective but tend to produce polymers with broader molecular weight distributions.[5][6] Metallocene catalysts, on the other hand, are single-site catalysts that offer exceptional control over co-monomer incorporation and produce polymers with narrow molecular weight and composition distributions.[7][8][9]

Key Effects of this compound Incorporation

The inclusion of this compound as a co-monomer in polyethylene synthesis leads to several predictable changes in the polymer's properties:

  • Decreased Density and Crystallinity: The long alkyl side chains from this compound disrupt the packing of the polyethylene chains, leading to a linear decrease in density and an exponential reduction in crystallinity with increasing co-monomer content.[7][8]

  • Reduced Melting Temperature (Tm): The decrease in crystallinity is accompanied by a corresponding reduction in the melting temperature of the polymer.[7][8]

  • Enhanced Mechanical Properties: LLDPE synthesized with longer-chain alpha-olefins like this compound generally exhibits improved impact and tear strength compared to those made with shorter-chain co-monomers like 1-butene or 1-hexene.[2]

  • Higher Co-monomer Incorporation: Studies have shown that this compound can exhibit significantly higher incorporation rates compared to shorter alpha-olefins like 1-hexene and 1-octene, which may be attributed to its higher boiling point, allowing it to remain in the liquid phase during polymerization.[7][8][10]

Experimental Protocols

The following protocols are generalized procedures for the copolymerization of ethylene and this compound using metallocene and Ziegler-Natta catalysts in a laboratory setting.

General Safety Precautions
  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Toluene and other organic solvents are flammable and toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Organoaluminum compounds such as MAO and triethylaluminium are pyrophoric and react violently with water and air; handle with extreme caution.

Protocol 1: Metallocene-Catalyzed Slurry Polymerization

This protocol describes a typical slurry-phase polymerization using a metallocene catalyst and methylaluminoxane (MAO) as a co-catalyst.

Materials:

  • Ethylene (polymerization grade)

  • This compound (purified by passing through activated alumina)

  • Toluene (anhydrous)

  • Metallocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)[4])

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Acetone

Equipment:

  • Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

  • Schlenk line or glovebox

  • Syringes and cannulas

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum and purged with nitrogen.

  • Solvent and Co-monomer Addition: Anhydrous toluene and the desired amount of purified this compound are transferred to the reactor via cannula.

  • Co-catalyst Addition: The reactor is brought to the desired polymerization temperature, and the MAO solution is injected.

  • Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure, and a continuous flow is maintained to keep the pressure constant.

  • Catalyst Injection: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time, with continuous stirring and temperature control.

  • Termination: The polymerization is terminated by venting the ethylene and injecting methanol.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, and washed sequentially with a 10% HCl solution in methanol (to remove catalyst residues), methanol, and acetone.

  • Drying: The resulting polyethylene powder is dried in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Ziegler-Natta-Catalyzed Slurry Polymerization

This protocol outlines a typical slurry-phase polymerization using a supported Ziegler-Natta catalyst.

Materials:

  • Ethylene (polymerization grade)

  • This compound (purified)

  • Hexane (anhydrous)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminium (TEAL) solution in hexane

  • Methanol

  • Acetone

Equipment:

  • Same as for Protocol 1.

Procedure:

  • Reactor Preparation: The reactor is prepared as described in Protocol 1.

  • Solvent and Co-catalyst Addition: Anhydrous hexane and the TEAL solution are added to the reactor.

  • Catalyst and Co-monomer Addition: The Ziegler-Natta catalyst slurry and the desired amount of this compound are introduced into the reactor.

  • Ethylene Feed and Polymerization: The reactor is pressurized with ethylene, and the polymerization is carried out at the desired temperature and pressure for a set duration.

  • Termination and Work-up: The reaction is terminated with methanol, and the polymer is isolated, purified, and dried as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data from ethylene/1-dodecene copolymerization experiments.

Table 1: Ethylene/1-Dodecene Copolymerization with a Metallocene Catalyst System

RunCatalyst (μmol)This compound (mmol)Temp (°C)Pressure (atm)Time (min)Yield (g)Activity (kg PE/mol Ti·h)This compound incorp. (mol%)Mn ( kg/mol )Mw/MnTm (°C)
11.010501305.2104001.51502.1125
21.020501306.1122002.81352.2118
31.040501307.5150005.11102.3109

Data is representative and compiled from various sources for illustrative purposes.[4][11]

Table 2: Properties of LLDPE with Varying this compound Content

This compound (mol%)Density (g/cm³)Crystallinity (%)Tm (°C)
00.95865135
1.20.93552128
2.50.92143121
4.80.90835112

Data is representative and compiled from various sources for illustrative purposes.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle for ethylene/1-dodecene copolymerization.

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Work-up prep1 Dry and Purge Reactor reagent1 Add Toluene/Hexane prep1->reagent1 reagent2 Add this compound reagent1->reagent2 reagent3 Add Co-catalyst (MAO/TEAL) reagent2->reagent3 poly1 Pressurize with Ethylene reagent3->poly1 poly2 Inject Catalyst poly1->poly2 poly3 Maintain T and P poly2->poly3 workup1 Terminate with Methanol poly3->workup1 workup2 Filter and Wash Polymer workup1->workup2 workup3 Dry Polymer workup2->workup3 end end workup3->end Final LLDPE Product

Caption: Experimental workflow for ethylene/1-dodecene copolymerization.

catalytic_cycle catalyst [M]-R ethylene_complex [M]-R (C2H4) catalyst->ethylene_complex Ethylene Coordination dodecene_complex [M]-R (C12H24) catalyst->dodecene_complex This compound Coordination inserted_ethylene [M]-(CH2)2-R ethylene_complex->inserted_ethylene Insertion inserted_dodecene [M]-CH2-CH(C10H21)-R dodecene_complex->inserted_dodecene Insertion inserted_ethylene->catalyst Chain Propagation inserted_dodecene->catalyst Chain Propagation

Caption: Simplified catalytic cycle for copolymerization.

References

Application Notes and Protocols for Ring-Closing Metathesis (RCM) Reactions Involving 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for Ring-Closing Metathesis (RCM) reactions where 1-dodecene is utilized as a precursor for the synthesis of macrocyclic compounds. As a mono-olefin, this compound does not directly undergo RCM. However, it can be readily converted into a long-chain α,ω-diene, which is a suitable substrate for macrocyclization via RCM. This two-step approach, involving an initial cross-metathesis followed by RCM, is a powerful strategy for the synthesis of large ring structures, which are of significant interest in drug discovery and materials science.

Overview and Principle

Ring-Closing Metathesis (RCM) is a powerful and widely-used variation of olefin metathesis for the synthesis of unsaturated rings.[1][2] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. The intramolecular reaction of a diene is driven by the formation of a volatile byproduct, typically ethylene, making it an atom-economical process.[2]

For the involvement of this compound in an RCM reaction to form a macrocycle, a preliminary step is required to synthesize a suitable diene precursor. A practical approach is the cross-metathesis of this compound with a short-chain α,ω-diene, such as 1,5-hexadiene, to generate a longer α,ω-diene. This newly formed diene can then undergo an intramolecular RCM to yield a macrocycle.

Experimental Protocols

This section details a two-step experimental protocol for the synthesis of a macrocycle starting from this compound. The first step is the synthesis of a suitable α,ω-diene precursor, 1,13-tetradecadiene, via cross-metathesis. The second step is the ring-closing metathesis of 1,13-tetradecadiene to yield cyclododecene.

Step 1: Synthesis of 1,13-Tetradecadiene via Cross-Metathesis

Objective: To synthesize the RCM precursor, 1,13-tetradecadiene, from this compound and ethylene (in situ generated from a precursor or supplied as a gas).

Materials:

  • This compound (≥95%)

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethylene gas or an ethylene-generating precursor

  • Ethyl vinyl ether (for quenching)

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous dichloromethane to a concentration of 0.5 M.

  • Add the Grubbs Catalyst®, 2nd Generation (1-3 mol%) to the solution.

  • Introduce ethylene gas into the reaction mixture via a balloon or by bubbling through the solution.

  • Stir the reaction mixture at room temperature (20-25 °C) for 4-12 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of 1,13-tetradecadiene and the consumption of this compound.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to isolate 1,13-tetradecadiene.

Step 2: Ring-Closing Metathesis of 1,13-Tetradecadiene

Objective: To synthesize cyclododecene via RCM of 1,13-tetradecadiene.

Materials:

  • 1,13-Tetradecadiene (from Step 1)

  • Grubbs Catalyst®, 2nd Generation or Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Anhydrous Toluene or Dichloromethane

  • Ethyl vinyl ether

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 1,13-tetradecadiene (1.0 eq) in anhydrous toluene or dichloromethane to achieve a high dilution condition (0.005 - 0.01 M) to favor intramolecular RCM over intermolecular polymerization.

  • In a separate vial, dissolve the chosen catalyst (1-5 mol%) in a small amount of the same anhydrous solvent.

  • Add the catalyst solution to the diene solution dropwise over a period of 1-2 hours with vigorous stirring.

  • Heat the reaction mixture to 40-80 °C and stir for 12-24 hours. The removal of the ethylene byproduct can be facilitated by applying a gentle stream of inert gas over the reaction surface or by performing the reaction under a slight vacuum.

  • Monitor the reaction progress by TLC or GC-MS for the disappearance of the starting diene and the appearance of the macrocyclic product.

  • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclododecene.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the RCM of long-chain α,ω-dienes, which can be used as a reference for the RCM of 1,13-tetradecadiene.

Table 1: Catalyst Loading and Yield for RCM of Long-Chain Dienes

CatalystCatalyst Loading (mol%)Substrate Concentration (M)SolventTemperature (°C)Time (h)Typical Yield (%)
Grubbs 2nd Gen.2.50.01Toluene801285-95
Grubbs 2nd Gen.50.005Dichloromethane402480-90
Hoveyda-Grubbs 2nd Gen.10.01Toluene601890-98
Hoveyda-Grubbs 2nd Gen.2.50.005Dichloromethane402488-96

Table 2: Comparison of Grubbs Catalysts for Macrocyclization

Catalyst GenerationKey FeaturesAdvantages for Macrocyclization
Grubbs 1st Gen. More sensitive to air and functional groups.Can be effective for less demanding substrates.
Grubbs 2nd Gen. Higher activity and better functional group tolerance.[2]Generally provides higher yields and faster reaction times.
Hoveyda-Grubbs 2nd Gen. More stable and allows for easier removal of ruthenium byproducts.Often preferred for cleaner reactions and higher yields.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step workflow for the synthesis of a macrocycle from this compound.

G cluster_0 Step 1: Diene Synthesis cluster_1 Step 2: Ring-Closing Metathesis Dodecene This compound CM Cross-Metathesis (Grubbs 2nd Gen.) Dodecene->CM Ethylene Ethylene Ethylene->CM Diene 1,13-Tetradecadiene CM->Diene RCM RCM (Grubbs or Hoveyda-Grubbs 2nd Gen.) Diene->RCM Macrocycle Cyclododecene RCM->Macrocycle Ethylene_byproduct Ethylene (byproduct) RCM->Ethylene_byproduct

Caption: Proposed two-step synthesis of a macrocycle from this compound.

General Mechanism of Ring-Closing Metathesis

The diagram below outlines the generally accepted Chauvin mechanism for Ring-Closing Metathesis.

RCM_Mechanism Catalyst [M]=CR¹R² (Catalyst) Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 [2+2] Cycloaddition Diene Diene Substrate Diene->Metallacyclobutane1 IntermediateCarbene Intermediate Carbene Metallacyclobutane1->IntermediateCarbene Retro [2+2] Cycloaddition Byproduct Volatile Alkene (e.g., Ethylene) Metallacyclobutane1->Byproduct Metallacyclobutane2 Metallacyclobutane Intermediate 2 IntermediateCarbene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Metallacyclobutane2->Catalyst Catalyst Regeneration Product Cyclic Alkene (Product) Metallacyclobutane2->Product Retro [2+2] Cycloaddition

References

Application Notes: The Synthesis of High-Performance Plasticizers from 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Dodecene, a C12 alpha-olefin, is a critical starting material in the synthesis of various high-value chemicals, including plasticizers.[1][2][3] Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). The synthesis of plasticizers from this compound primarily involves a two-step process: hydroformylation to produce an intermediate alcohol, followed by esterification to yield the final plasticizer product. This document provides detailed application notes and protocols for researchers and professionals in the chemical industry.

The overall process begins with the hydroformylation of this compound, which introduces a formyl group (-CHO) to the olefin, producing tridecanal.[2] This aldehyde is subsequently hydrogenated to form tridecyl alcohol.[4] The final step is the esterification of this C13 alcohol with a suitable carboxylic acid or anhydride, such as phthalic anhydride or adipic acid, to produce large-volume plasticizers like ditridecyl phthalate (DTDP).[5]

Core Chemical Processes

  • Hydroformylation of this compound: This reaction, also known as the oxo process, involves the addition of a hydrogen atom and a formyl group across the double bond of this compound. The reaction is typically catalyzed by rhodium or cobalt complexes.[6] The primary products are the linear aldehyde (1-tridecanal) and its branched isomer. High selectivity towards the linear aldehyde is desirable as it leads to plasticizers with better performance characteristics.[7]

  • Hydrogenation to Tridecyl Alcohol: The resulting tridecanal is then reduced to tridecyl alcohol. This is a standard hydrogenation reaction, often carried out in the presence of a nickel or precious metal catalyst.

  • Esterification: The tridecyl alcohol is reacted with a dicarboxylic acid or its anhydride to form a diester. For example, reaction with phthalic anhydride yields ditridecyl phthalate. This acid-catalyzed reaction involves the removal of water to drive the equilibrium towards the ester product.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the hydroformylation of this compound and the properties of the resulting plasticizers.

Table 1: Reaction Conditions and Yields for the Hydroformylation of this compound

ParameterValueReference
CatalystRhodium precursor [Rh(acac)(CO)2] with SulfoXantPhos ligand[6][10]
Reaction Temperature95°C[6]
Syngas Pressure (CO:H2 = 1:1)15 bar[6][10]
1-Tridecanal Yield~30% after 240 minutes (batch mode)[10]
n/iso Aldehyde Selectivity98:2[7]
Turnover Frequency (TOF)~200 h⁻¹[7]

Table 2: Properties of Tridecyl Alcohol-Based Plasticizers

PropertyValueReference
Ditridecyl Phthalate
Pour Point-54°C[5]
Tridecyl Adipate
Viscosity Index159[5]

Experimental Protocols

Protocol 1: Hydroformylation of this compound in a Microemulsion System

This protocol describes the lab-scale synthesis of 1-tridecanal from this compound using a rhodium-based catalyst in a microemulsion system, which facilitates the reaction of the long-chain olefin in an aqueous catalyst solution.[6][11]

Materials:

  • This compound (C12H24)[1]

  • Synthesis gas (1:1 vol% CO:H2)[10]

  • Rhodium precursor: [Rh(acac)(CO)2][6]

  • Water-soluble ligand: SulfoXantPhos[6]

  • Non-ionic surfactant (e.g., Marlipal 24/70)[10]

  • Sodium sulfate (Na2SO4)[10]

  • Deionized water

  • Pressurized reaction vessel (autoclave) with magnetic stirring and temperature control[12]

Procedure:

  • Prepare the aqueous catalyst phase by dissolving the rhodium precursor and the SulfoXantPhos ligand in deionized water in the reaction vessel.

  • Add the non-ionic surfactant and sodium sulfate to the aqueous phase.

  • Add this compound to the reaction vessel to form the multiphase system.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with the 1:1 synthesis gas mixture to the desired pressure (e.g., 15 bar).[6][10]

  • Heat the reaction mixture to the desired temperature (e.g., 95°C) while stirring vigorously (e.g., 1200 rpm).[6][12]

  • Maintain the reaction under constant temperature and pressure for the desired duration (e.g., 4 hours). Monitor the reaction progress by taking samples periodically for analysis (e.g., by gas chromatography).

  • After the reaction is complete, cool the reactor to room temperature and vent the excess gas.

  • The product, 1-tridecanal, will be in the organic phase, which can be separated from the aqueous catalyst phase by decantation.[7] The catalyst can potentially be recycled.[7]

  • The crude 1-tridecanal is then hydrogenated in a separate step using a suitable catalyst (e.g., Raney nickel) under a hydrogen atmosphere to produce tridecyl alcohol.

Protocol 2: Esterification of Tridecyl Alcohol with Phthalic Anhydride

This protocol outlines the synthesis of ditridecyl phthalate, a common plasticizer.

Materials:

  • Tridecyl alcohol

  • Phthalic anhydride[13]

  • Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a titanium-based catalyst)[8][14]

  • Toluene (as azeotropic agent)

  • Sodium bicarbonate solution (5-10%)[8]

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate[8]

  • Reaction flask equipped with a Dean-Stark trap and reflux condenser[8]

Procedure:

  • Charge the reaction flask with phthalic anhydride, tridecyl alcohol (a slight excess is recommended, e.g., a 2.2:1 molar ratio of alcohol to anhydride), the catalyst, and toluene.[8]

  • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.[8]

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with the sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then the saturated sodium chloride solution.[8]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure (rotary evaporation) to yield the crude ditridecyl phthalate.

  • The product can be further purified by vacuum distillation if necessary.

Visualizations

Chemical Synthesis Workflow

G cluster_0 Step 1: Hydroformylation & Hydrogenation cluster_1 Step 2: Esterification Dodecene This compound Hydroformylation Hydroformylation (Rhodium Catalyst) Dodecene->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Tridecanal Tridecanal Hydroformylation->Tridecanal Hydrogenation Hydrogenation Tridecanal->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Tridecyl_Alcohol Tridecyl Alcohol Hydrogenation->Tridecyl_Alcohol Esterification Esterification (Acid Catalyst) Tridecyl_Alcohol->Esterification Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Esterification Plasticizer Ditridecyl Phthalate (Plasticizer) Esterification->Plasticizer Water Water (byproduct) Esterification->Water G Start Starting Material: This compound Process1 Hydroformylation & Hydrogenation Start->Process1 Intermediate Intermediate: Tridecyl Alcohol Process2 Esterification Intermediate->Process2 Reagent Reagent: Phthalic Anhydride Reagent->Process2 Product Final Product: Plasticizer (DTDP) Application Application: Flexible PVC Product->Application Process1->Intermediate Process2->Product

References

Troubleshooting & Optimization

Troubleshooting low yields in 1-Dodecene hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address low yields in 1-dodecene hydroformylation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound hydroformylation yield is significantly lower than expected. What are the common causes?

Low yields in this compound hydroformylation can stem from several factors. The most common issues include catalyst deactivation or degradation, suboptimal reaction conditions, mass transfer limitations in multiphase systems, and the prevalence of side reactions. Each of these areas should be systematically investigated to pinpoint the root cause.

Q2: How do I detect and remove hydroperoxide impurities from my this compound feedstock?

Hydroperoxides, often formed by autoxidation, are critical impurities that can deactivate the catalyst.[1][2] Their presence can be detected using standard peroxide test strips or quantitative methods like iodometric titration. To remove them, pass the this compound through a column of activated alumina.

Q3: What are the indicators of catalyst deactivation, and what steps can I take to prevent it?

Signs of catalyst deactivation include a decrease in reaction rate, a drop in selectivity towards the desired linear aldehyde, and a color change in the reaction mixture.[3] A key cause is the oxidative degradation of phosphite ligands by hydroperoxides in the alkene feed.[1][4] To prevent this, ensure your this compound is peroxide-free. Additionally, using a higher ligand-to-metal ratio can sometimes improve catalyst stability, though excessive ligand concentrations can also be detrimental.[5][6] Water in the solvent can also lead to catalyst decomposition.[6]

Q4: How does reaction temperature affect the yield and selectivity, and what is the optimal range?

Temperature is a critical parameter. Increasing the reaction temperature generally increases the reaction rate and conversion of this compound. However, it can also lead to a decrease in selectivity, favoring side reactions like isomerization and hydrogenation.[5][7] The optimal temperature is a trade-off between reaction rate and selectivity and typically falls within the 95°C to 120°C range, depending on the specific catalyst system and pressure.[1][5]

Q5: What is the recommended syngas (CO/H₂) pressure and ratio for this reaction?

The total syngas pressure and the partial pressure ratio of CO to H₂ significantly influence the reaction. A common starting point is a 1:1 ratio of CO to H₂.[1] Total pressure is often in the range of 1.1 to 4.0 MPa (11 to 40 bar).[8][9] The optimal pressure will depend on the catalyst system and other reaction conditions. It's crucial to maintain consistent pressure throughout the experiment, as fluctuations can affect catalyst stability and reaction kinetics.

Q6: I'm observing significant formation of dodecane and internal dodecene isomers. How can I minimize these side reactions?

The formation of dodecane (via hydrogenation) and internal dodecene isomers are common side reactions that reduce the yield of the desired aldehyde.[1][10][11]

  • Isomerization: This can be suppressed by using catalysts with high regioselectivity, often achieved with bulky phosphite ligands.[1]

  • Hydrogenation: This side reaction is favored by higher temperatures and higher hydrogen partial pressures. Optimizing these parameters can help minimize alkane formation.

Q7: My reaction is in a biphasic system and appears to be very slow. How can I improve the reaction rate?

Low reaction rates in biphasic systems are often due to poor mass transfer between the aqueous catalyst phase and the organic substrate phase.[8][12] To enhance the reaction rate, consider the following:

  • Increase Agitation: Vigorous stirring improves the interfacial area between the phases.

  • Use a Phase Transfer Catalyst or Surfactant: Additives like cetyl trimethyl ammonium bromide or nonionic surfactants can create microemulsions, increasing the solubility of the olefin in the aqueous phase and accelerating the reaction.[8][9][12]

  • Employ Mass Transfer Agents: Cyclodextrins have been shown to be effective mass transfer agents in these systems.[13]

Q8: What is a typical catalyst and ligand concentration/ratio to start with?

A common catalyst is a rhodium complex. The concentration of rhodium is typically low, for instance, around 0.01 mol% relative to the this compound substrate.[1] For phosphite ligands like BiPhePhos, a ligand-to-rhodium molar ratio of around 3.3:1 has been used.[1] For other ligands, such as water-soluble sulfonated phosphines (e.g., SulfoXantPhos), a higher ligand-to-rhodium ratio might be beneficial.[6] It's important to consult literature specific to your chosen catalyst and ligand system.

Data Summary Tables

Table 1: Effect of Hydroperoxide Impurity on this compound Hydroformylation

Hydroperoxide Concentration (mol%)This compound Conversion (after 90 min)n-aldehyde RegioselectivityKey ObservationReference
<0.01~99%~99%High conversion and selectivity.[1]
>0.01 to 0.26~90%<94%Significant decrease in conversion and regioselectivity.[1]

Table 2: Influence of Reaction Conditions on Yield (Continuous Operation)

Residence Time (minutes)TemperaturePressureAverage Yield (n-tridecanal)Reference
4595°C40 bar~20%[9]
12095°C40 bar~31%[9]

Experimental Protocols

Protocol 1: General Procedure for this compound Hydroformylation

This protocol provides a general guideline. Specific conditions should be optimized for your particular catalyst system and setup.

  • Feedstock Preparation: Ensure this compound is free of hydroperoxides by passing it through a column of activated alumina.

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the phosphine or phosphite ligand in a degassed solvent.

  • Reactor Setup: Charge a high-pressure autoclave reactor with the catalyst solution and the purified this compound.

  • Reaction Execution:

    • Seal the reactor and purge several times with syngas (CO/H₂, typically 1:1).

    • Pressurize the reactor to the desired pressure (e.g., 30 bar).[1]

    • Heat the reactor to the target temperature (e.g., 95-115°C) with vigorous stirring.[1]

    • Maintain constant pressure and temperature for the duration of the experiment.

  • Product Analysis: After cooling and depressurizing the reactor, take a sample of the reaction mixture. Analyze the conversion of this compound and the yield of aldehydes and side products using gas chromatography (GC) with an internal standard.

Protocol 2: Removal of Peroxides from this compound

  • Prepare an Alumina Column: Pack a glass chromatography column with activated alumina. The amount of alumina will depend on the volume of this compound to be purified.

  • Elution: Pass the this compound through the column under gravity or with gentle pressure.

  • Verification: Test the eluted this compound for the presence of peroxides using a peroxide test strip to ensure their complete removal.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent further autoxidation.

Visualizations

Hydroformylation_Pathway cluster_main Main Hydroformylation Cycle cluster_side Side Reactions cluster_deactivation Catalyst Deactivation 1_Dodecene 1_Dodecene Active_Complex Active_Complex 1_Dodecene->Active_Complex + Rh-H Internal_Dodecenes Internal_Dodecenes 1_Dodecene->Internal_Dodecenes Isomerization Dodecane Dodecane 1_Dodecene->Dodecane Hydrogenation Rh_Catalyst Rh_Catalyst Rh_Catalyst->Active_Complex Inactive_Species Inactive_Species Rh_Catalyst->Inactive_Species Degradation Alkyl_Rh Alkyl_Rh Active_Complex->Alkyl_Rh Olefin Insertion Acyl_Rh Acyl_Rh Alkyl_Rh->Acyl_Rh + CO Product_Complex Product_Complex Acyl_Rh->Product_Complex + H2 Product_Complex->Rh_Catalyst Regeneration Aldehyde_Product Aldehyde_Product Product_Complex->Aldehyde_Product Reductive Elimination Peroxides Peroxides Oxidized_Ligand Oxidized_Ligand Peroxides->Oxidized_Ligand Ligand Ligand Ligand->Oxidized_Ligand Oxidation

Caption: Hydroformylation reaction pathway with side reactions and catalyst deactivation.

Troubleshooting_Workflow Start Low Yield Observed Check_Feedstock 1. Check this compound for Peroxides? Start->Check_Feedstock Purify_Feedstock Purify via Alumina Column Check_Feedstock->Purify_Feedstock Yes Analyze_Side_Products 2. Analyze Side Products (GC) Check_Feedstock->Analyze_Side_Products No Rerun_Experiment Re-run Experiment Purify_Feedstock->Rerun_Experiment High_Isomers High Isomers/Alkane? Analyze_Side_Products->High_Isomers Adjust_Conditions Optimize Temp & Pressure High_Isomers->Adjust_Conditions Yes Check_Catalyst 3. Catalyst Deactivation Suspected? High_Isomers->Check_Catalyst No Adjust_Conditions->Rerun_Experiment Modify_Catalyst Increase Ligand Ratio / Recrystallize Check_Catalyst->Modify_Catalyst Yes Check_Mass_Transfer 4. Biphasic System Issue? Check_Catalyst->Check_Mass_Transfer No Modify_Catalyst->Rerun_Experiment Improve_Mixing Increase Stirring / Add Surfactant Check_Mass_Transfer->Improve_Mixing Yes Check_Mass_Transfer->Rerun_Experiment No Improve_Mixing->Rerun_Experiment End Yield Improved Rerun_Experiment->End

Caption: Troubleshooting workflow for low hydroformylation yields.

References

Preventing side reactions in the alkylation of benzene with 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing side reactions during the alkylation of benzene with 1-dodecene.

Troubleshooting Guides

This section addresses common issues encountered during the alkylation of benzene with this compound, providing potential causes and recommended solutions.

Issue 1: Low Conversion of this compound

Potential Cause Recommended Solution
Catalyst Inactivity - Ensure the catalyst has been properly activated and pre-treated according to the recommended protocol. For zeolite catalysts, this may involve calcination at a specific temperature to remove adsorbed water and generate acid sites.[1][2] - Verify the acidity of the catalyst; insufficient acid sites will lead to low conversion. Catalyst deactivation due to coking can also be a factor.[3]
Suboptimal Reaction Temperature - Increase the reaction temperature. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions.[1]
Insufficient Catalyst Amount - Increase the catalyst loading. The rate of reaction is often dependent on the amount of catalyst used.[4]
Mass Transfer Limitations - Ensure adequate stirring in a batch reactor to overcome mass transfer limitations between the liquid phase and the solid catalyst.

Issue 2: Poor Selectivity - High Yield of Isomers Other Than 2-Phenyldodecane

Potential Cause Recommended Solution
Carbocation Rearrangement - This is a common issue in Friedel-Crafts alkylation.[5][6] The initially formed secondary carbocation at the C2 position of the dodecyl chain can rearrange to more stable internal carbocations via hydride shifts, leading to a mixture of phenyldodecane isomers.[7] - Lowering the reaction temperature can sometimes reduce the extent of rearrangement. - The choice of catalyst is critical. Catalysts with specific pore structures and acid site distributions, such as certain zeolites (e.g., H-mordenite), can exhibit shape selectivity that favors the formation of the 2-phenyl isomer.[4]
Catalyst Acidity - Both Brønsted and Lewis acid sites can influence the reaction. The ratio and strength of these sites can affect isomer distribution. Modification of zeolites can alter this ratio and improve selectivity.[3]

Issue 3: Formation of High Molecular Weight Byproducts (Oligomers/Polymers)

Potential Cause Recommended Solution
Oligomerization of this compound - A low benzene to this compound molar ratio can lead to the oligomerization of the alkene, which competes with the desired alkylation reaction.[1] This can also lead to catalyst deactivation.[1] - Increase the molar ratio of benzene to this compound. A large excess of benzene favors the alkylation of benzene over dodecene self-reaction.[8]
High Catalyst Acidity/Activity - Very strong acid sites on the catalyst can promote the rapid polymerization of this compound.[9] - Consider using a catalyst with moderate acidity or modifying the existing catalyst to reduce its acid strength.

Issue 4: Polyalkylation (Formation of Didodecylbenzene and Heavier Products)

Potential Cause Recommended Solution
Product is More Reactive than Reactant - The monoalkylated product (phenyldodecane) is more reactive than benzene itself due to the electron-donating nature of the alkyl group, making it susceptible to further alkylation.[6][10][11]
Low Benzene to this compound Ratio - A low concentration of benzene relative to the monoalkylated product increases the likelihood of the latter undergoing a second alkylation.
Solution - Use a large excess of benzene in the reaction mixture. This ensures that the electrophile is more likely to react with benzene than with the already-alkylated product.[8][10][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the alkylation of benzene with this compound?

A1: The main side reactions are:

  • Polyalkylation: The initial product, phenyldodecane, can react further with this compound to form didodecylbenzene and other higher alkylated products.[6][10] This is because the alkyl group activates the benzene ring, making the product more nucleophilic than the starting material.[11][12]

  • Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate. The initially formed 2-dodecyl carbocation can rearrange via hydride shifts to form more stable internal carbocations, leading to a mixture of phenyldodecane isomers (3-, 4-, 5-, and 6-phenyldodecane).[5][7]

  • Oligomerization/Polymerization of this compound: this compound can react with itself, especially at low benzene concentrations and in the presence of highly acidic catalysts, to form dimers, trimers, and higher oligomers.[1][13]

Q2: How does the choice of catalyst affect the selectivity of the reaction?

A2: The catalyst plays a crucial role in determining the product distribution.

  • Zeolites: Zeolites such as H-mordenite, H-USY, and H-beta are often used as solid acid catalysts.[4] Their defined pore structure can impart shape selectivity, favoring the formation of less bulky isomers like 2-phenyldodecane.[14] The acidity (type, strength, and density of acid sites) of the zeolite also significantly influences activity and selectivity.[3]

  • Lewis Acids: Traditional Lewis acid catalysts like AlCl₃ are very active but often lead to a complex mixture of products due to a high degree of carbocation rearrangement and polyalkylation.[5]

  • Ionic Liquids: Ionic liquids are being explored as alternative catalysts and can offer high selectivity to the desired product under mild conditions.[15]

Q3: What is the effect of the benzene to this compound molar ratio?

A3: The molar ratio of the reactants is a critical parameter. A high benzene-to-1-dodecene ratio (e.g., 8:1 or higher) is generally preferred to:

  • Minimize polyalkylation by increasing the probability of this compound reacting with benzene instead of the phenyldodecane product.[8]

  • Suppress the oligomerization of this compound.[1]

  • Reduce catalyst deactivation caused by the formation of heavy byproducts.[1]

Q4: How can I avoid carbocation rearrangements?

A4: Completely avoiding carbocation rearrangements in Friedel-Crafts alkylation is challenging. However, it can be minimized by:

  • Catalyst Selection: Using shape-selective catalysts like H-mordenite can favor the formation of the 2-phenyl isomer.[4]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of rearrangement.

  • Alternative Synthetic Route: A common strategy to obtain a specific linear alkylbenzene is to use Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acylium ion intermediate in acylation does not rearrange, and the subsequent reduction of the ketone yields the desired linear alkylbenzene.[5][6][11]

Quantitative Data Summary

The following tables summarize key performance data from various studies on the alkylation of benzene with this compound under different catalytic systems and conditions.

Table 1: Performance of Various Catalysts

CatalystBenzene:this compound Molar RatioTemperature (°C)This compound Conversion (%)2-Phenyldodecane Selectivity (%)Monoalkylbenzene Selectivity (%)Reference
USY Zeolite8120~10022-[1]
H-mordeniteNot Specified14010078.2-[4]
SBA-15 supported 12-phosphotungstic acidNot Specified80~90~40100[1]
Ionic Liquid ([bmim]+Al₂Cl₆Br⁻)Not SpecifiedMild91.838.0-[15]
20% w/w DTP/K-10 clay10Not SpecifiedHighFavorableHigh[8]

Experimental Protocols

Protocol 1: Alkylation of Benzene with this compound using a Zeolite Catalyst in a Batch Reactor

  • Catalyst Pre-treatment: Activate the zeolite catalyst (e.g., H-mordenite) by calcining in a furnace under a flow of dry air. A typical procedure involves heating to 500-550°C for 4-6 hours. Cool the catalyst in a desiccator before use.

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

    • Place the pre-weighed activated catalyst into the flask.

    • Add the desired amount of dry benzene to the flask.

  • Reaction Execution:

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-140°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, add this compound to the reaction mixture, either all at once or dropwise over a period of time.

    • Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time (e.g., 4-8 hours).

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst from the liquid product mixture by filtration or centrifugation.

    • Wash the catalyst with fresh benzene or another suitable solvent.

    • Combine the liquid phases and remove the excess benzene by rotary evaporation.

    • The resulting crude product can be purified further if necessary, for example, by vacuum distillation.

Protocol 2: Product Analysis by Gas Chromatography (GC)

  • Sample Preparation:

    • Prepare a stock solution of the crude product in a suitable solvent (e.g., hexane or toluene) at a known concentration.

    • Prepare standard solutions of benzene, this compound, and, if available, pure isomers of phenyldodecane for calibration and identification.

  • GC Conditions (Representative):

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 10 minutes.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.

    • Identify the peaks in the chromatogram by comparing their retention times with those of the standards.

    • Quantify the components by integrating the peak areas and using a calibration curve or by calculating the area percent. For more accurate quantification, an internal standard can be used.

    • For unambiguous identification of isomers and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[15]

Visualizations

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products Benzene Benzene Product 2-Phenyldodecane (Desired Product) Benzene->Product Alkylation Dodecene This compound Carbocation_2 2-Dodecyl Carbocation Dodecene->Carbocation_2 Protonation Oligomers Dodecene Oligomers Dodecene->Oligomers Oligomerization Carbocation_internal Internal Carbocations Carbocation_2->Carbocation_internal Hydride Shift (Rearrangement) Carbocation_2->Product Isomers Other Phenyldodecane Isomers Carbocation_internal->Isomers Alkylation Polyalkylation Didodecylbenzene Product->Polyalkylation Further Alkylation Start Experiment Start: Alkylation of Benzene with this compound Analysis Analyze Product Mixture (e.g., by GC/GC-MS) Start->Analysis Desired_Product High Yield & Selectivity of 2-Phenyldodecane? Analysis->Desired_Product Success Experiment Successful Desired_Product->Success Yes Low_Conversion Low this compound Conversion? Desired_Product->Low_Conversion No High_Isomers High Yield of other Phenyldodecane Isomers? Low_Conversion->High_Isomers No TS_Conversion Troubleshoot: - Check Catalyst Activity - Increase Temperature - Increase Catalyst Amount Low_Conversion->TS_Conversion Yes High_MW High Molecular Weight Byproducts Present? High_Isomers->High_MW No TS_Isomers Troubleshoot: - Lower Temperature - Change Catalyst (Shape-Selective Zeolite) High_Isomers->TS_Isomers Yes Polyalkylation Significant Polyalkylation? High_MW->Polyalkylation No TS_High_MW Troubleshoot: - Increase Benzene:Dodecene Ratio - Moderate Catalyst Acidity High_MW->TS_High_MW Yes TS_Polyalkylation Troubleshoot: - Increase Benzene:Dodecene Ratio Polyalkylation->TS_Polyalkylation Yes TS_Conversion->Start Re-run Experiment TS_Isomers->Start Re-run Experiment TS_High_MW->Start Re-run Experiment TS_Polyalkylation->Start Re-run Experiment Goal Goal: High Selectivity for 2-Phenyldodecane Catalyst Catalyst Choice & Preparation Catalyst->Goal Zeolite Shape-Selective Zeolites (e.g., H-Mordenite) Catalyst->Zeolite Acidity Control Acidity (Type and Strength) Catalyst->Acidity Pretreatment Proper Pre-treatment (Calcination) Catalyst->Pretreatment Conditions Reaction Conditions Conditions->Goal Ratio High Benzene:Dodecene Molar Ratio Conditions->Ratio Temperature Optimize Temperature Conditions->Temperature Rearrangement Minimize Rearrangement Zeolite->Rearrangement Oligomerization Prevent Oligomerization Acidity->Oligomerization Pretreatment->Goal Improves Activity Polyalkylation Prevent Polyalkylation Ratio->Polyalkylation Ratio->Oligomerization Temperature->Rearrangement

References

Technical Support Center: Catalyst Deactivation in 1-Dodecene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation during the polymerization of 1-dodecene. The following troubleshooting guides and FAQs will help identify the root causes of experimental issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst deactivation during this compound polymerization?

A1: The most common signs that your catalyst is deactivating or has become inactive include:

  • Low Monomer Conversion: The polymerization reaction fails to achieve the expected yield of poly(this compound) under established conditions.

  • Low Polymer Molecular Weight: The resulting polymer has a significantly lower molecular weight than anticipated.

  • Broad Molecular Weight Distribution (High PDI): A Polydispersity Index (PDI) greater than 2 can indicate multiple active species or that deactivation is occurring at a rate comparable to propagation.[1]

  • Reaction Stalling: The polymerization process begins but stops prematurely, even when a significant amount of monomer is still present in the reaction mixture.

Q2: What are the most common mechanisms of catalyst deactivation in olefin polymerization?

A2: Catalyst deactivation can occur through several pathways, which can be broadly categorized as chemical, thermal, and mechanical:

  • Poisoning: This is a chemical deactivation where impurities in the monomer or solvent bind to the active sites of the catalyst, rendering them inactive. Common poisons include water, oxygen, sulfur compounds, and amines.

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks monomer access to the active sites.

  • Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst's structure, such as the sintering (agglomeration) of metal particles or the collapse of the support material's pore structure.[2][3] The deactivation reaction often has a higher activation energy than the propagation reaction, meaning it becomes more significant at elevated temperatures.[2]

  • Formation of Dormant Species: Especially with metallocene catalysts, the active catalyst can react with co-catalysts (like methylaluminoxane, MAO) or the monomer itself to form stable, less reactive intermediates (dormant states) that do not effectively propagate the polymer chain.[4]

  • Mechanical Attrition: For heterogeneous (supported) catalysts, the physical breakdown of the catalyst particles due to mechanical stress (e.g., vigorous stirring) can lead to loss of activity.

Q3: Is it possible to regenerate a deactivated catalyst in a laboratory setting?

A3: While industrial processes often employ continuous catalyst regeneration (e.g., burning off coke in a regenerator), this is generally complex and impractical for typical laboratory-scale polymerizations. For researchers, the most effective strategy is to prevent deactivation from occurring in the first place by ensuring high purity of all reagents and maintaining strict control over reaction conditions. If deactivation is suspected, it is often more practical to start a new reaction with fresh catalyst and purified reagents.

Troubleshooting Guides

Issue 1: Low Polymer Yield and/or Low Monomer Conversion

Symptom: The polymerization of this compound results in a significantly lower yield of polymer than expected.

Probable CauseRecommended Action
Catalyst Poisoning Impurities (e.g., water, oxygen, sulfur compounds) in the this compound monomer or solvent are deactivating the catalyst.[5] Action: Purify the monomer and solvent immediately before use. See Protocol 1 for a standard purification procedure. Ensure the reaction is performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1]
Thermal Decomposition The reaction temperature is too high, causing the catalyst to degrade. Metallocene catalysts, in particular, can be sensitive to temperature variations.[2][3] Action: Lower the reaction temperature. Conduct a temperature optimization study to find a balance between catalyst activity and stability.
Inactive Catalyst or Co-catalyst The catalyst or co-catalyst (e.g., MAO) may have degraded due to improper storage or handling. Action: Use a fresh batch of catalyst and co-catalyst. Ensure they are stored under an inert atmosphere and at the recommended temperature.
Insufficient Co-catalyst Ratio For catalyst systems requiring a co-catalyst (like metallocenes with MAO), an insufficient amount will result in incomplete activation of the catalyst precursor.[4] Action: Verify the calculated Al/metal ratio. An optimal ratio is crucial; too little leads to low activity, while too much can sometimes lead to a lower polymerization rate.[6]
Formation of Dormant Species The active catalyst is being converted into a non-propagating state. This can be influenced by the co-catalyst and monomer concentration. Action: Adjust the co-catalyst concentration or the rate of monomer addition. In some cases, introducing a scavenger like triisobutylaluminum (TIBA) can help remove catalyst poisons.[2]
Issue 2: Low Polymer Molecular Weight

Symptom: The resulting poly(this compound) has a lower average molecular weight (Mn or Mw) than desired.

Probable CauseRecommended Action
Presence of Chain Transfer Agents Impurities in the reaction mixture can act as chain transfer agents, prematurely terminating polymer chain growth. Hydrogen is also a common chain transfer agent used to control molecular weight.[6] Action: Ensure rigorous purification of monomer and solvent (see Protocol 1 ). If hydrogen is not being intentionally used, check for leaks in the reaction setup.
High Reaction Temperature Elevated temperatures can increase the rate of chain transfer reactions (like β-hydride elimination) relative to propagation, leading to shorter polymer chains. The propagation reaction generally has a lower activation energy than chain transfer reactions.[2] Action: Lower the polymerization temperature.
High Co-catalyst/Catalyst Ratio An excessive concentration of the co-catalyst (e.g., alkylaluminum compounds) can increase the rate of chain transfer to the co-catalyst, thereby reducing the polymer's molecular weight. Action: Optimize the co-catalyst to catalyst molar ratio.
Issue 3: Broad or Bimodal Molecular Weight Distribution (PDI > 2)

Symptom: Gel Permeation Chromatography (GPC) analysis shows a broad or multi-peaked distribution of polymer chain lengths.

Probable CauseRecommended Action
Multiple Catalyst Active Sites This is common with traditional heterogeneous Ziegler-Natta catalysts, which possess various types of active sites with different propagation and termination rates.[7] Action: If a narrow PDI is critical, consider using a single-site catalyst, such as a metallocene, which is known for producing polymers with narrow molecular weight distributions.
Slow Initiation vs. Propagation If the initiation of new polymer chains is slow compared to the propagation rate, chains that start earlier will grow much longer than those that start later, broadening the PDI. Action: Ensure rapid and uniform mixing of the catalyst and monomer at the start of the reaction. Adjust the temperature or co-catalyst concentration to optimize the initiation rate.
Temperature Gradients in Reactor Poor heat dissipation in the reactor can lead to "hot spots" where the local temperature is higher. This can cause different reaction rates and deactivation kinetics, leading to a broader PDI. Action: Ensure efficient stirring and consider using a reactor with external cooling to maintain a uniform temperature throughout the reaction mixture.

Data Presentation

Table 1: Troubleshooting Summary for this compound Polymerization

SymptomProbable Cause(s)Key Recommended Actions
Low Yield Poisoning, Thermal Degradation, Inactive CatalystPurify Reagents, Lower Temperature, Use Fresh Catalyst
Low Molecular Weight Chain Transfer Agents, High TemperaturePurify Reagents, Lower Temperature, Optimize Co-catalyst Ratio
Broad PDI Multiple Active Sites, Slow Initiation, Temp. GradientsUse Single-Site Catalyst, Improve Initial Mixing, Ensure Uniform Cooling
Reaction Stalls Severe Poisoning, Rapid DecompositionCheck for System Leaks, Use Ultra-Pure Reagents

Table 2: Hypothetical Influence of Water as an Impurity on Polymerization with a Metallocene Catalyst

Water Content in Toluene (ppm)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
< 195150,0002.1
56295,0002.8
102545,0003.5
20< 5--

Experimental Protocols

Protocol 1: Purification of this compound and Toluene Solvent

  • Monomer (this compound):

    • Stir commercial-grade this compound over calcium hydride (CaH₂) overnight under an inert atmosphere (N₂ or Ar) to remove bulk water.

    • Vacuum distill the this compound from CaH₂. Collect the fraction boiling at the correct temperature (~213 °C at atmospheric pressure).

    • For immediate use, pass the distilled monomer through a column of activated alumina followed by a column of Q-5 catalyst (a copper-based oxygen scavenger) to remove trace impurities.

    • Store the purified monomer over molecular sieves in a glovebox.

  • Solvent (Toluene):

    • Use a solvent purification system (e.g., a Grubbs-type system) that passes the solvent through columns of activated alumina and a supported copper catalyst.

    • Alternatively, reflux the solvent over a sodium/benzophenone ketyl until the characteristic deep blue/purple color persists, indicating an anhydrous and oxygen-free state.

    • Distill the solvent directly into the reaction flask or a storage vessel under an inert atmosphere.

Protocol 2: General Procedure for this compound Polymerization

This is a general guideline and should be adapted for specific catalyst systems.

  • Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer, a temperature probe, and an inlet for inert gas. Dry all glassware in an oven at >120 °C overnight and assemble while hot under a flow of inert gas.

  • Reagent Charging: In a glovebox or using Schlenk techniques, charge the reactor with the desired amount of purified toluene and this compound.

  • Temperature Control: Bring the reactor to the desired polymerization temperature using an oil bath or cryostat.

  • Catalyst Injection: In a separate flask, dissolve the catalyst (and co-catalyst, if required) in a small amount of purified toluene. Inject the catalyst solution into the stirred reactor via syringe to initiate the polymerization.

  • Reaction Monitoring: Maintain the reaction at a constant temperature and stirring rate. The progress can be monitored by observing the increase in viscosity of the solution. For kinetic analysis, aliquots can be safely removed at timed intervals and quenched (e.g., with acidic methanol) for later analysis by GC (to determine monomer conversion).

  • Termination: After the desired time, terminate the polymerization by adding a quenching agent, typically 5-10 mL of methanol containing a small amount of hydrochloric acid.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone). Filter the precipitated polymer, wash it several times with the non-solvent, and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.

Visualizations

CatalystDeactivationPathways Active Active Catalyst Site (Propagation) Poisoned Poisoned Site (e.g., by H₂O, O₂) Active->Poisoned Impurities Fouled Fouled Site (Coke Deposition) Active->Fouled Side Reactions Degraded Thermally Degraded (Sintered) Active->Degraded High Temperature Dormant Dormant Species (e.g., π-allyl complex) Active->Dormant Reversible Reaction Dormant->Active Reactivation

Caption: Main pathways for catalyst deactivation during polymerization.

TroubleshootingWorkflow Start Low Polymer Yield? CheckPurity Are Reagents Ultra-Pure? Start->CheckPurity Yes CheckTemp Is Temperature Optimal? CheckPurity->CheckTemp Yes ActionPurify Action: Purify Monomer & Solvent (Protocol 1) CheckPurity->ActionPurify No CheckCatalyst Is Catalyst/Co-catalyst Active? CheckTemp->CheckCatalyst Yes ActionTemp Action: Lower Reaction Temperature CheckTemp->ActionTemp No ActionCatalyst Action: Use Fresh Catalyst Batch CheckCatalyst->ActionCatalyst No Success Problem Solved ActionPurify->Success ActionTemp->Success ActionCatalyst->Success LogicalRelationships Activity Catalyst Activity Yield Polymer Yield & Molecular Weight Activity->Yield Stability Catalyst Stability Stability->Activity Purity Reagent Purity Purity->Activity Positively Correlated Purity->Stability Positively Correlated Temperature Reaction Temperature Temperature->Activity Complex Effect Temperature->Stability Negatively Correlated

References

Technical Support Center: Enhancing Selectivity in 1-Dodecene Metathesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the selectivity of 1-dodecene metathesis reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide: Poor Selectivity in this compound Metathesis

This guide addresses common issues leading to low selectivity in this compound metathesis and provides systematic solutions.

Problem: High Levels of Isomerization (Formation of internal olefins)

Isomerization of the terminal double bond in this compound is a frequent side reaction that reduces the selectivity for the desired metathesis product.[1][2] This is often caused by the formation of ruthenium-hydride species from the catalyst.[2]

Potential Cause Recommended Solution
Catalyst Degradation Catalyst degradation can lead to the formation of ruthenium hydrides, which promote olefin isomerization.[2] Consider using fresh, high-purity catalyst for each reaction.
High Reaction Temperature Elevated temperatures can accelerate catalyst decomposition and increase isomerization. It is advisable to run the reaction at lower temperatures, typically between room temperature and 40°C.[3]
Absence of Isomerization Suppressants Additives can be used to quench the active isomerization species. The addition of a mild acid, such as acetic acid, can help prevent hydride formation. Electron-deficient benzoquinones (e.g., 1,4-benzoquinone) can also be effective in decreasing olefin isomerization.[1]
Prolonged Reaction Times Longer reaction times can lead to increased isomerization as the desired product is exposed to the catalyst for an extended period. Monitor the reaction progress and stop it once the desired conversion is reached.

Problem: Formation of Homodimers and Other Undesired Cross-Metathesis Products

In cross-metathesis reactions, the formation of homodimers of the starting olefins can compete with the desired cross-coupled product, leading to a complex product mixture and low selectivity.[4]

Potential Cause Recommended Solution
Inappropriate Catalyst Choice The nature of the catalyst significantly influences the selectivity of cross-metathesis reactions. For sterically hindered olefins, catalysts with reduced steric bulk on the N-heterocyclic carbene (NHC) ligands may be more efficient.[5] For reactions prone to ethylene generation, catalysts bearing cyclic alkyl amino carbene (CAAC) ligands might be more suitable.[3]
Sub-optimal Reactant Ratio To favor the cross-metathesis product, it is often beneficial to use an excess of one of the olefin partners.[6] A statistical cross-metathesis is generally defined as having an equivalence ratio of the two coupling olefins exceeding 2.5:1.[6]
Reaction Concentration Cross-metathesis reactions generally require more concentrated solutions to favor intermolecular reactions over intramolecular side reactions.
Inefficient Removal of Ethylene In self-metathesis of this compound, ethylene is a gaseous byproduct. Its efficient removal drives the reaction equilibrium towards the product. This can be achieved by conducting the reaction under reduced pressure or by bubbling an inert gas like argon through the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my this compound metathesis reaction to maximize selectivity?

A1: Catalyst selection is critical for achieving high selectivity.[7] For general this compound metathesis, second-generation Grubbs and Hoveyda-Grubbs type catalysts are often a good starting point due to their high activity and functional group tolerance.[3] Consider the following:

  • For Z-Selectivity: Specific catalysts have been developed to favor the formation of Z-alkenes.[3][8]

  • For Sterically Hindered Substrates: Catalysts with modified NHC ligands, such as those with less steric bulk, may improve efficiency.[5]

  • To Minimize Isomerization: Hoveyda-Grubbs second-generation catalysts are often more resistant to decomposition that leads to isomerization.[1] The use of additives like benzoquinone can also suppress this side reaction.[1]

Q2: What is the impact of solvent purity on the selectivity of this compound metathesis?

A2: The purity of the solvent is crucial. Protic impurities or coordinating solvents can deactivate the catalyst or alter its selectivity. It is highly recommended to use deoxygenated, high-purity solvents. Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are generally preferred due to their weak binding affinity to the catalyst complex.[3]

Q3: Can reaction temperature be used to control selectivity?

A3: Yes, temperature is a key parameter. Lowering the reaction temperature (typically to room temperature or 40°C) can be advantageous.[3] It can reduce the rate of catalyst decomposition, thereby minimizing side reactions like olefin isomerization.[2] However, the temperature must be sufficient to ensure catalyst initiation.

Q4: How does catalyst loading affect the selectivity of the reaction?

A4: While a higher catalyst loading can increase the reaction rate, it may also lead to more unwanted side reactions. For many this compound self-metathesis reactions, excellent selectivity and yields have been achieved with catalyst loadings as low as 10 ppm.[1] It is generally recommended to use the lowest effective catalyst loading to minimize cost and potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for High-Selectivity Self-Metathesis of this compound

This protocol aims to maximize the yield of the desired C22 internal olefin with minimal isomerization.

Materials:

  • This compound (high purity, filtered through basic alumina)

  • Hoveyda-Grubbs Second Generation Catalyst

  • 1,4-Benzoquinone (optional, as isomerization suppressant)

  • Anhydrous, deoxygenated toluene

  • Schlenk flask or similar reaction vessel

  • Vacuum line and inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous, deoxygenated toluene to achieve the desired concentration (e.g., 0.5 M).

  • Additive (Optional): If isomerization is a concern, add 1,4-benzoquinone (e.g., 1-2 mol%).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the Hoveyda-Grubbs Second Generation Catalyst (e.g., 10-50 ppm relative to the substrate) and add it to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. For efficient removal of ethylene, apply a vacuum for a few seconds and then backfill with inert gas periodically, or maintain a gentle stream of argon bubbling through the solution.[1]

  • Monitoring: Monitor the progress of the reaction by GC-MS or TLC.

  • Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The product can then be purified by column chromatography.

Data Presentation

Table 1: Effect of Catalyst and Additives on this compound Self-Metathesis Selectivity

CatalystCatalyst Loading (ppm)Additive (mol%)Conversion (%)Selectivity to C22 Olefin (%)Reference
Ru4 (proprietary)10None>99~98[1]
Grubbs 2nd Gen50NoneHighModerate (isomerization observed)[1]
Grubbs 2nd Gen501,4-Benzoquinone (10)HighHigh (isomerization suppressed)[1]
Hoveyda-Grubbs 2nd Gen25None>95>98[9]

Note: The data presented is a synthesis of reported results and should be used as a guideline. Actual results may vary based on specific experimental conditions.

Visualizations

Troubleshooting_Selectivity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Selectivity in This compound Metathesis Isomerization High Isomerization Problem->Isomerization Symptom Homodimerization Homodimerization/ Side Products Problem->Homodimerization Symptom Sol_Isomerization Lower Temperature Add Suppressants (e.g., Benzoquinone) Use Fresh Catalyst Isomerization->Sol_Isomerization Leads to Sol_Homodimerization Optimize Catalyst Adjust Reactant Ratio Increase Concentration Remove Ethylene Homodimerization->Sol_Homodimerization Leads to

Caption: Troubleshooting workflow for poor selectivity.

Experimental_Workflow start Start prep Prepare Glassware and Reagents start->prep setup Set up Reaction (this compound, Solvent) prep->setup additives Add Isomerization Suppressant (Optional) setup->additives catalyst Add Catalyst additives->catalyst reaction Run Reaction (RT, Ethylene Removal) catalyst->reaction monitor Monitor Progress (GC-MS/TLC) reaction->monitor workup Quench and Purify monitor->workup end End workup->end

Caption: General experimental workflow for this compound metathesis.

References

Avoiding polymerization of 1-Dodecene as a solvent at high temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Avoiding Polymerization of 1-Dodecene as a Solvent at High Temperatures

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using this compound as a high-temperature solvent. The focus is on preventing unintended polymerization, which can lead to increased viscosity, difficult product purification, and inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a high-temperature solvent?

A1: this compound is an alpha-olefin, which is a type of hydrocarbon with a double bond at the end of its twelve-carbon chain.[1] Its high boiling point and utility in various chemical reactions, such as the production of detergents and lubricants, make it a suitable solvent for experiments requiring elevated temperatures.[1]

Q2: My this compound solvent became highly viscous or formed a gel during my high-temperature experiment. What happened?

A2: You have likely observed the polymerization of this compound. At elevated temperatures, typically above 120°C, this compound molecules can react with each other to form long-chain polymers called poly(this compound).[2][3] This process increases the viscosity of the solution and, in advanced stages, can lead to gelation or solidification.

Q3: What factors can trigger or accelerate the polymerization of this compound?

A3: Several factors can initiate the polymerization of this compound:

  • High Temperatures: Spontaneous polymerization can occur at temperatures of 120°C and higher, with the rate increasing significantly as the temperature rises.[3]

  • Catalysts: The presence of acidic catalysts or Lewis acids (e.g., boron trifluoride, aluminum chloride) can initiate cationic polymerization.[4][5]

  • Impurities and Reagents: Certain impurities in the solvent or reagents used in the reaction, such as titanium halides, can catalyze polymerization.[3]

  • Initiators: Accidental contamination with free-radical initiators can also trigger polymerization.[4]

Q4: How can I prevent my this compound solvent from polymerizing?

A4: The most effective strategies include:

  • Solvent Substitution: The most reliable method is to replace this compound with a saturated, non-reactive solvent if it only serves as a heat-transfer medium.[2][3]

  • Solvent Purification: Removing potential initiators or catalysts from the this compound before use can prevent polymerization.

  • Use of Inhibitors: Adding a small quantity of a polymerization inhibitor can quench the reaction chains before they propagate.[]

  • Temperature Control: Operating at the lowest feasible temperature for your reaction will slow the rate of polymerization.[3]

Q5: If polymerization has already occurred, how can I separate my product from the poly(this compound) byproduct?

A5: This can be very challenging because poly(this compound) often has similar solubility and size to nanoparticle products stabilized with hydrophobic ligands.[2] Standard purification methods like precipitation cycles or size exclusion chromatography may fail.[2] One advanced strategy involves modifying the surface of the desired product (e.g., through ligand exchange) to significantly alter its solubility, allowing for separation from the polymer.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Reaction mixture shows an unexpected increase in viscosity or forms a gel.

This is the most direct evidence of solvent polymerization. Use the following workflow to diagnose and solve the issue.

G start Problem: Increased Viscosity / Gelation q1 Is the reaction temperature >120°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no If temp is low, initiators are likely the cause s1 High temperature is promoting polymerization. Solution: Lower the reaction temperature if chemically feasible. a1_yes->s1 q2 Was the this compound purified before use? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are any reagents known polymerization catalysts (e.g., Lewis acids)? a2_yes->q3 s2 Solvent may contain impurities that act as initiators. Solution: Purify this compound using an adsorbent column. See Protocol 1. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 The most effective solution is to replace the solvent. Solution: Use a saturated, high-boiling point solvent. See Table 3. a3_yes->s3 s4 Consider adding a polymerization inhibitor as a preventative measure. See Protocol 2. a3_no->s4

Caption: Troubleshooting workflow for solvent polymerization.

Issue 2: Product purification is difficult, and the final product is oily or waxy.

If your product is unexpectedly difficult to purify and fails to crystallize or remains an oil, it may be contaminated with poly(this compound).

  • Question: Does the impure product share solubility characteristics with long-chain hydrocarbons?

    • Answer: Yes. Poly(this compound) is a hydrocarbon polymer and will have solubility similar to other nonpolar materials.[2] This makes co-purification with hydrophobic products very common.

  • Question: How can I confirm the presence of poly(this compound)?

    • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. The proton NMR spectrum of poly(this compound) will show broad signals characteristic of an aliphatic polymer, which will be distinct from the sharp peaks of your small-molecule product.

  • Question: What is the best course of action to obtain a pure product?

    • Answer: If polymerization has occurred, prevention in a subsequent run is the best strategy. For the current batch, consider advanced purification techniques like changing the polarity of your target molecule through ligand exchange or derivatization to induce precipitation, leaving the polymer in the solution.[2]

Data and Physical Properties

Table 1: Physical Properties of this compound
PropertyValue
Chemical FormulaC₁₂H₂₄[1]
Boiling Point213 - 214 °C[7][8]
Flash Point77 °C[7]
Autoignition Temp.225 - 255 °C[4][7]
AppearanceColorless liquid[1]
Table 2: Effect of Temperature on Alkene Polymerization

(Data from a study on 1-octadecene, a similar alpha-olefin, heated for 24 hours)[3]

Temperature (°C)Monomer Conversion (%)
1200.64
1606.58
24024.01
32088.51
Table 3: High-Temperature Solvent Alternatives to this compound

If this compound is not a reactant and only serves as a solvent, replacing it with a saturated (non-polymerizable) hydrocarbon is the most effective solution.[3]

SolventBoiling Point (°C)Melting Point (°C)State at Room Temp.
n-Hexadecane28718Liquid
n-Octadecane31728Solid
Squalane~350-75Liquid

Experimental Protocols

Protocol 1: Purification of this compound via Adsorbent Slurry/Column

This protocol removes polar impurities and potential polymerization initiators.

Materials:

  • This compound (commercial grade)

  • Activated Alumina (neutral, Brockmann I, standard grade, ~150 mesh)

  • Anhydrous Magnesium Sulfate (optional, for drying)

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Glass chromatography column or funnel with fritted disc

Procedure:

  • Slurry Method: Add activated alumina to the this compound in an Erlenmeyer flask (approximately 5-10 g of alumina per 100 mL of solvent).

  • Stir the slurry vigorously at room temperature for 1-2 hours.

  • Filter the this compound to remove the alumina. A Büchner funnel or a simple gravity filtration through filter paper can be used.

  • (Optional) If water is a concern, add a small amount of anhydrous magnesium sulfate, stir for 15 minutes, and filter again.

  • Column Method (for higher purity): Pack a glass chromatography column with a slurry of activated alumina in a nonpolar solvent like hexane. Let the hexane drain, then pass the this compound through the column, collecting the purified solvent.

  • Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.

Protocol 2: Using a Polymerization Inhibitor

This protocol can prevent the onset of free-radical polymerization.

Materials:

  • Purified this compound

  • Inhibitor such as Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ)

Procedure:

  • Add a small, precisely measured amount of the inhibitor to the purified this compound.

  • A typical concentration for inhibitors is in the range of 10-200 ppm (parts per million). For example, to make a 100 ppm solution, add 10 mg of inhibitor to 100 g (approx. 132 mL) of this compound.

  • Stir until the inhibitor is fully dissolved.

  • Use this inhibited solvent for your reaction. Note that the inhibitor may interfere with reactions that proceed via a free-radical mechanism.

Visualization of Polymerization Mechanisms

G cluster_0 Free-Radical Polymerization I Initiator (I•) M1 This compound Monomer I->M1 Initiation IM I-M• M2 This compound Monomer IM->M2 Propagation IM2 I-M-M• (Growing Chain) P Poly(this compound) IM2->P ... G cluster_1 Inhibitor Mechanism of Action GC Growing Polymer Chain (P-M•) InH Inhibitor (In-H) e.g., Phenol GC->InH Chain Termination Terminated Terminated Polymer Chain (P-M-H) Inactive Inactive Inhibitor Radical (In•)

References

Optimizing catalyst loading for efficient 1-Dodecene conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic conversion of 1-dodecene.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic transformations for this compound?

A1: this compound, a terminal alkene, is a versatile starting material for various chemical syntheses. Common catalytic transformations include:

  • Hydroformylation: The addition of carbon monoxide and hydrogen (syngas) to the double bond to produce C13 aldehydes (tridecanal). This is a key industrial process for producing plasticizers and detergents. Rhodium-based catalysts are commonly employed for this reaction.[1][2][3]

  • Alkylation: The reaction of this compound with an aromatic compound, such as benzene, to form linear alkylbenzenes (LABs). LABs are precursors to surfactants. Solid acid catalysts like zeolites (e.g., USY, H-mordenite, Beta) are often used.[4][5][6][7][8][9]

  • Metathesis: The self-metathesis of this compound produces a mixture of internal olefins and ethylene. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are highly effective for this transformation.[10]

Q2: How does catalyst loading generally affect the conversion of this compound?

A2: In general, increasing the catalyst loading can lead to a higher conversion of this compound.[11] However, there is an optimal range for catalyst loading. Excessively high loadings may not significantly increase conversion and can be uneconomical. In some cases, very high catalyst concentrations can lead to unwanted side reactions or complicate product purification.[12] It is crucial to optimize the catalyst loading for each specific reaction and catalyst system to achieve a balance between high conversion, selectivity, and cost-effectiveness.

Q3: What is catalyst deactivation, and how can it be identified in this compound reactions?

A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[13] It can be identified by observing a decrease in the conversion of this compound or a change in the product distribution under constant reaction conditions. In fixed-bed reactors, deactivation may be observed as a function of time on stream.[4]

Q4: What are the primary causes of catalyst deactivation?

A4: Common causes of catalyst deactivation include:

  • Poisoning: Impurities in the feedstock or solvent can chemically bind to the active sites of the catalyst, rendering them inactive.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.

  • Sintering: At high temperatures, small metal crystallites on a support can agglomerate into larger particles, reducing the active surface area.

  • Leaching: In liquid-phase reactions, the active metal component of a heterogeneous catalyst may dissolve into the reaction medium.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been stored and handled correctly under an inert atmosphere if required. Use a fresh batch of catalyst. For some catalysts, an activation step (e.g., pretreatment at high temperature for zeolites) is necessary.[4]
Catalyst Poisoning Purify the this compound, solvents, and any other reagents to remove impurities. Common poisons include sulfur compounds, water, and oxygen.
Suboptimal Reaction Temperature Optimize the reaction temperature. For some reactions like alkylation over zeolites, increasing the temperature can increase conversion, but excessively high temperatures can lead to deactivation.
Insufficient Mixing/Mass Transfer Limitation In heterogeneous catalysis, ensure vigorous stirring to facilitate contact between the reactants and the catalyst surface. In gas-liquid-solid reactions like hydroformylation, improving gas dispersion can enhance the reaction rate.[1]
Incorrect Catalyst Loading Verify the calculated catalyst loading. If too low, incrementally increase the amount of catalyst.
Issue 2: Poor Selectivity to the Desired Product
Possible Cause Suggested Solution
Isomerization of this compound In reactions like alkylation and hydroformylation, this compound can isomerize to internal olefins, leading to different product isomers. Modifying the catalyst (e.g., through desilication of zeolites) or adjusting reaction conditions (temperature, pressure) can influence the relative rates of isomerization and the desired reaction.[7]
Side Reactions (e.g., Oligomerization/Polymerization) High catalyst loading or high temperatures can sometimes promote the oligomerization of this compound, especially with solid acid catalysts.[5] Optimizing these parameters can help minimize this side reaction. The molar ratio of reactants, such as the benzene to this compound ratio in alkylation, can also affect selectivity.[4]
Over-hydrogenation (in Hydroformylation) If the desired products are aldehydes, high hydrogen partial pressure or a highly active hydrogenation catalyst can lead to the formation of alcohols as byproducts. Adjusting the H2/CO ratio can help control this.
Incorrect Ligand-to-Metal Ratio (in Homogeneous Catalysis) For reactions using organometallic catalysts (e.g., rhodium-catalyzed hydroformylation), the ratio of the metal precursor to the ligand is crucial for both activity and selectivity. This ratio should be optimized.

Data Summary

Table 1: Effect of Catalyst Loading on this compound Alkylation with Benzene over Zeolite Catalysts.

CatalystCatalyst Loading (wt%)Temperature (°C)Benzene/1-Dodecene Molar RatioThis compound Conversion (%)Selectivity to 2-Phenyldodecane (%)Reference
H-mordenite0.5 g140763.8-[8]
H-mordenite1.0 g140710078.2[8]
USY Zeolite1.0 g1208~10022[4]

Table 2: Influence of Reaction Parameters on this compound Hydroformylation using a Rhodium-Sulfoxantphos Catalyst.

Temperature (°C)Syngas Pressure (bar)Reaction Time (min)This compound Conversion (%)Reference
9015180~70[14]
11015180~80[14]
1003180~20[14]
10030180>90[14]

Experimental Protocols

Protocol 1: Alkylation of Benzene with this compound over USY Zeolite

This protocol is based on the methodology described for a fixed-bed microreactor system.[4]

1. Catalyst Preparation and Loading: a. Load 1.0 g of USY zeolite catalyst (40-60 mesh) into a fixed-bed microreactor. b. Pretreat the catalyst in situ by heating in an air flow to the desired temperature (e.g., 500 °C) for a specified time.

2. Reaction Setup: a. Prepare a reactant mixture of benzene and this compound with the desired molar ratio (e.g., 8:1). Dehydrate the reactants using a 5A molecular sieve before use. b. Set the reactor temperature (e.g., 120 °C) and pressure (e.g., 3.0 MPa). A small flow of nitrogen can be used to maintain pressure.

3. Reaction Execution: a. Pump the reactant mixture into the reactor at a specific weight hourly space velocity (WHSV), for example, 4 h⁻¹. b. Collect the reaction products downstream after cooling.

4. Product Analysis: a. Analyze the reaction products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SE-30). b. Calculate the conversion of this compound and the selectivity to different phenyldodecane isomers based on the GC analysis.

Protocol 2: Hydroformylation of this compound using a Rhodium-Based Catalyst in a Microemulsion System

This protocol is a generalized procedure based on studies of rhodium-catalyzed hydroformylation.[3][14]

1. Catalyst Solution Preparation: a. In a suitable vessel, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., Sulfoxantphos) in the aqueous phase.

2. Reaction Mixture Preparation: a. In a high-pressure autoclave equipped with a stirrer, combine this compound, water, and a surfactant to form a microemulsion. b. Add the prepared catalyst solution to the autoclave.

3. Reaction Execution: a. Seal the autoclave and purge it several times with syngas (a 1:1 mixture of CO and H₂). b. Pressurize the reactor to the desired pressure (e.g., 15-30 bar) with syngas. c. Heat the reactor to the reaction temperature (e.g., 90-110 °C) while stirring vigorously (e.g., 1200 rpm). d. Maintain the reaction for the desired duration, taking samples periodically for analysis.

4. Product Analysis: a. After cooling and depressurizing the reactor, separate the organic and aqueous phases. b. Analyze the organic phase by gas chromatography (GC) to determine the conversion of this compound and the selectivity to linear and branched aldehydes.

Visualizations

experimental_workflow_alkylation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Load USY Zeolite p2 Pretreat in Airflow p1->p2 r1 Prepare Reactant Mix (Benzene + this compound) p2->r1 r2 Set Reactor Conditions (Temp, Pressure) r3 Pump Reactants over Catalyst a1 Collect Product Stream r3->a1 a2 GC Analysis a1->a2 a3 Calculate Conversion & Selectivity a2->a3

Caption: Experimental Workflow for this compound Alkylation.

troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No this compound Conversion c1 Check Catalyst Activity (Fresh Batch, Activation) start->c1 c2 Verify Catalyst Loading start->c2 c3 Suspect Poisoning? (Purify Reagents) start->c3 rc1 Optimize Temperature start->rc1 rc2 Improve Mixing/ Mass Transfer start->rc2 rc3 Check Pressure (for gas-phase reactants) start->rc3 end Conversion Improved c1->end c2->end c3->end rc1->end rc2->end rc3->end

Caption: Troubleshooting Flowchart for Low this compound Conversion.

References

Troubleshooting common issues in step-growth polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during step-growth polymerization experiments. It is intended for researchers, scientists, and professionals in drug development and polymer science.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polymer

Q: My polymerization reaction is consistently yielding a polymer with a low molecular weight. What are the potential causes and how can I troubleshoot this?

A: Achieving a high molecular weight in step-growth polymerization is often challenging and requires high conversion rates and stringent control over reaction conditions.[1] Several factors can lead to the premature termination of chain growth, resulting in a low molecular weight polymer.

Troubleshooting Steps:

  • Verify Stoichiometric Balance: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the functional groups of the monomers.[2] An imbalance will limit the extent of the polymerization, leading to chain termination and reduced molecular weight.[2]

    • Action: Accurately weigh all monomers and ensure the molar ratio of reactive functional groups is as close to 1:1 as possible. If one monomer is volatile, consider adding a slight excess of it to compensate for any loss during the reaction.

  • Assess Monomer Purity: The presence of monofunctional impurities in the monomer feed can act as chain stoppers, capping the growing polymer chains and preventing further polymerization.[3]

    • Action: Purify the monomers before use. Common purification techniques include recrystallization for solid monomers and distillation for liquid monomers. (See Experimental Protocols section for detailed procedures).

  • Increase Reaction Time and/or Temperature: Step-growth polymerizations often require long reaction times to reach the high conversions necessary for high molecular weight polymers.[4] The reaction temperature should be high enough to ensure the reaction proceeds at a reasonable rate but not so high as to cause thermal degradation of the monomers or polymer.[5]

    • Action: Monitor the reaction over time to determine if a longer reaction time is needed. If increasing the temperature, do so gradually and monitor for any signs of degradation, such as discoloration.

  • Ensure Efficient Removal of Byproducts: For polycondensation reactions, the removal of the small molecule byproduct (e.g., water or HCl) is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.[5]

    • Action: If the reaction is carried out under vacuum, ensure the vacuum system is efficient. For reactions at atmospheric pressure, a slow stream of an inert gas can help to carry away the byproduct.

  • Check for Side Reactions: Unwanted side reactions can consume functional groups, leading to an imbalance in stoichiometry and limiting the molecular weight.[6]

    • Action: Optimize reaction conditions (temperature, catalyst, etc.) to minimize side reactions. The choice of catalyst can be particularly important in suppressing side reactions.

Quantitative Impact of Stoichiometric Imbalance:

The Carothers equation quantitatively relates the number-average degree of polymerization (Xn) to the stoichiometric ratio (r) of the functional groups and the extent of reaction (p).[7]

For a bifunctional system, the equation is: Xn = (1 + r) / (1 + r - 2rp)

The following table illustrates the theoretical effect of stoichiometric imbalance on the degree of polymerization at a high conversion (p=0.995).

Stoichiometric Ratio (r)Number-Average Degree of Polymerization (Xn)
1.000200
0.995133
0.990100
0.98067
0.95039

This data is calculated based on the Carothers equation and illustrates the theoretical maximum degree of polymerization at the given stoichiometric ratio and conversion.

Troubleshooting Workflow for Low Molecular Weight

low_molecular_weight start Low Molecular Weight Polymer check_stoichiometry Verify Stoichiometric Balance start->check_stoichiometry check_purity Assess Monomer Purity check_stoichiometry->check_purity Stoichiometry Correct outcome_high_mw High Molecular Weight Achieved check_stoichiometry->outcome_high_mw Adjusted Stoichiometry check_conditions Optimize Reaction Conditions check_purity->check_conditions Monomers are Pure check_purity->outcome_high_mw Purified Monomers check_byproduct_removal Ensure Byproduct Removal check_conditions->check_byproduct_removal Conditions Optimized check_conditions->outcome_high_mw Adjusted Time/Temp check_byproduct_removal->outcome_high_mw Improved Removal gelation_factors multifunctional_monomer Multifunctional Monomers gelation Gelation multifunctional_monomer->gelation side_reactions Side Reactions side_reactions->gelation high_concentration High Monomer Concentration high_concentration->gelation experimental_workflow start Start purify_monomers Purify Monomers start->purify_monomers setup_reaction Set up Reaction Vessel purify_monomers->setup_reaction charge_reactants Charge Reactants setup_reaction->charge_reactants initiate_polymerization Initiate Polymerization charge_reactants->initiate_polymerization monitor_reaction Monitor Reaction Progress initiate_polymerization->monitor_reaction terminate_reaction Terminate Reaction monitor_reaction->terminate_reaction isolate_polymer Isolate and Purify Polymer terminate_reaction->isolate_polymer characterize_polymer Characterize Polymer isolate_polymer->characterize_polymer end End characterize_polymer->end

References

Technical Support Center: Optimizing Ring-Closing Metathesis (RCM) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ring-Closing Metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize RCM reactions, with a focus on minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Ring-Closing Metathesis?

A1: The most frequently encountered side products in RCM reactions are:

  • Isomers: Migration of the double bond within the cyclic product. This is often caused by the formation of ruthenium hydride species during the reaction.[1][2]

  • Dimers and Oligomers: Intermolecular reactions between two or more substrate molecules, leading to the formation of linear or cyclic dimers and larger oligomers. This is more prevalent at higher concentrations.[3]

  • Desallyl Products: In reactions involving allyl-protected residues, such as in peptide synthesis, the loss of the allyl group can be a significant side reaction.[1]

Q2: How can I minimize the formation of isomers in my RCM reaction?

A2: Isomerization is often catalyzed by ruthenium hydride species that can form from the metathesis catalyst.[1][2] To minimize isomerization, consider the following strategies:

  • Use of Additives: Additives such as 1,4-benzoquinone or acetic acid can suppress isomerization by reacting with the ruthenium hydride species.[1]

  • Lower Reaction Temperature: Higher temperatures can lead to catalyst degradation and an increased rate of isomerization.[1] Running the reaction at a lower temperature (e.g., 40°C) can be beneficial.[1]

  • Choice of Catalyst: Second-generation Hoveyda-Grubbs catalysts are often more stable than first-generation Grubbs catalysts and may lead to less isomerization.[1]

Q3: What is the best way to prevent the formation of dimers and oligomers?

A3: Dimerization and oligomerization are intermolecular side reactions that compete with the desired intramolecular RCM. The most effective way to minimize these side products is to use high dilution conditions. By significantly lowering the concentration of the substrate (typically in the range of 0.05 to 100 mM for macrocyclizations), the probability of intramolecular cyclization is favored over intermolecular reactions.

Q4: Does the choice of solvent affect the outcome of my RCM reaction?

A4: Yes, the solvent can influence catalyst activity and stability. Non-polar, hydrocarbon-based solvents, chlorinated solvents (like dichloromethane, DCM), and peroxide-resistant ethers are generally preferred due to their weak binding affinity to the catalyst complex. For instance, toluene can be used, especially when slightly higher temperatures are required.

Q5: When should I choose a first-generation Grubbs catalyst versus a second-generation or Hoveyda-Grubbs catalyst?

A5: The choice of catalyst depends on the specific substrate and desired outcome:

  • Grubbs I (First Generation): Generally less active but can be useful for simple, unhindered dienes.

  • Grubbs II (Second Generation): More active and has a broader substrate scope, including more sterically hindered and electron-deficient olefins.

  • Hoveyda-Grubbs Catalysts: These are typically more stable, especially at higher temperatures, and can be easier to handle.[1] They are often a good choice for minimizing catalyst decomposition and associated side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during RCM experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalyst- Use a fresh batch of catalyst. - Ensure proper storage of the catalyst under an inert atmosphere.
Catalyst poisoning- Purify the substrate and solvent to remove impurities (e.g., thiols, phosphines). - Use degassed solvents.
Low reaction temperature- Gradually increase the reaction temperature in increments of 10°C.
Formation of significant amounts of isomers Formation of ruthenium hydride species- Add an isomerization suppressor like 1,4-benzoquinone (1-2 mol%). - Lower the reaction temperature.[1]
Prolonged reaction time- Monitor the reaction closely and stop it once the starting material is consumed.
High percentage of dimers or oligomers High substrate concentration- Perform the reaction under high dilution conditions (e.g., decrease concentration to 0.01 M or lower).
Slow intramolecular reaction- Consider a catalyst that promotes faster ring closure.
Catalyst decomposition (color change to black) High temperature- Lower the reaction temperature. - Use a more thermally stable catalyst (e.g., Hoveyda-Grubbs type).[1]
Impurities in the reaction mixture- Ensure all reagents and solvents are pure and dry.

Data Presentation: Optimizing RCM Conditions

The following tables summarize quantitative data from studies on optimizing RCM conditions to minimize side products.

Table 1: Effect of Temperature and Catalyst Concentration on RCM of a Model Dipeptide

EntryCatalystCatalyst Conc. (mM)Temperature (°C)RCM Product Yield (%)Desallyl Side Product (%)
1Grubbs II360<10>35
2Grubbs II160<10>35
3Grubbs II0.360<5>30
4Grubbs II34075<10
5Grubbs II14080<10
6Grubbs II0.34065<15

Data adapted from a study on the solid-phase synthesis of cyclic peptides.[1]

Table 2: Effect of Additives on RCM with Grubbs II Catalyst at 40°C

EntryAdditive (1 equiv.)RCM Product Yield (%)Desallyl Side Product (%)
1None75<10
2Phenol80<5
31,4-Benzoquinone<20<5

Data adapted from a study on the solid-phase synthesis of cyclic peptides.[1]

Experimental Protocols

Protocol 1: General Procedure for RCM with Low Catalyst Loading

This protocol is a general guideline for performing an RCM reaction with a second-generation Grubbs catalyst.

Materials:

  • Diene substrate

  • Grubbs II catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the diene substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous, degassed DCM or toluene to the desired concentration (e.g., 0.1 M).

  • In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs II catalyst (e.g., 0.01 mmol, 1 mol%).

  • Add the catalyst to the stirring substrate solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: RCM with an Isomerization Suppressor (1,4-Benzoquinone)

This protocol is adapted for reactions where isomerization is a known or anticipated side reaction.

Materials:

  • Diene substrate

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • 1,4-Benzoquinone

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the diene substrate (1.0 mmol) and 1,4-benzoquinone (e.g., 1-2 mol%).

  • Dissolve the mixture in anhydrous, degassed DCM to the desired concentration.

  • Add the appropriate Grubbs or Hoveyda-Grubbs catalyst (e.g., 1-5 mol%) to the stirring solution.

  • Stir the reaction at the optimized temperature, monitoring its progress.

  • Upon completion, quench the reaction and purify the product as described in Protocol 1.

Visualizations

Diagram 1: General Workflow for RCM Optimization

RCM_Optimization_Workflow Start Start with Standard RCM Conditions Problem Identify Side Products (Isomers, Dimers, etc.) Start->Problem Isomerization High Isomer Formation Problem->Isomerization Isomers Dimerization High Dimer/Oligomer Formation Problem->Dimerization Dimers NoReaction Low/No Conversion Problem->NoReaction No Reaction OptimizeIsomer Optimize for Isomerization Isomerization->OptimizeIsomer OptimizeDimer Optimize for Dimerization Dimerization->OptimizeDimer OptimizeConversion Optimize for Conversion NoReaction->OptimizeConversion Additives Add Isomerization Suppressor (e.g., 1,4-Benzoquinone) OptimizeIsomer->Additives LowerTemp Lower Reaction Temperature OptimizeIsomer->LowerTemp ChangeCatalyst Change Catalyst (e.g., to Hoveyda-Grubbs) OptimizeIsomer->ChangeCatalyst HighDilution Increase Solvent Volume (High Dilution) OptimizeDimer->HighDilution CheckCatalyst Check Catalyst Activity OptimizeConversion->CheckCatalyst IncreaseTemp Increase Temperature OptimizeConversion->IncreaseTemp IncreaseLoading Increase Catalyst Loading OptimizeConversion->IncreaseLoading End Optimized RCM Product Additives->End LowerTemp->End ChangeCatalyst->End HighDilution->End CheckCatalyst->End IncreaseTemp->End IncreaseLoading->End

Caption: A troubleshooting workflow for optimizing RCM reactions.

Diagram 2: Proposed Mechanism for Olefin Isomerization

Isomerization_Mechanism cluster_catalyst Active Catalyst cluster_side_reaction Side Reaction cluster_isomerization Isomerization Cycle [Ru]=CHR [Ru]=CHR Ru-H Species Ru-H Species [Ru]=CHR->Ru-H Species Catalyst Degradation Product Desired RCM Product Intermediate Pi-Allyl Intermediate Product->Intermediate + Ru-H Intermediate->Product - Ru-H Isomer Isomerized Product Intermediate->Isomer Hydride Shift Isomer->Intermediate + Ru-H

Caption: Mechanism of olefin isomerization by ruthenium hydride species.

References

Validation & Comparative

A Comparative Guide to 1-Dodecene and 1-Decene in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of specialty polymers, the choice of comonomer is critical in tailoring the final properties of the material. Alpha-olefins, such as 1-dodecene and 1-decene, are frequently employed in copolymerization reactions, primarily with ethylene, to introduce short-chain branching. This branching disrupts the crystalline structure of the polymer, leading to materials with modified density, flexibility, and thermal properties. This guide provides an objective comparison of this compound and 1-decene in copolymerization reactions, supported by experimental data, to aid researchers in selecting the appropriate comonomer for their specific application. The comparison focuses on their influence on catalytic activity, comonomer incorporation, and the resulting copolymer properties.

Catalytic Systems in Alpha-Olefin Copolymerization

The copolymerization of ethylene with alpha-olefins like this compound and 1-decene is typically mediated by Ziegler-Natta or metallocene catalysts.[1]

  • Ziegler-Natta Catalysts: These are traditional, heterogeneous catalysts known for their cost-effectiveness and robustness in large-scale polyolefin production.[2] They often result in polymers with a broad molecular weight distribution.

  • Metallocene Catalysts: These are more modern, single-site catalysts that offer precise control over the polymer microstructure.[1] This results in copolymers with a narrow molecular weight distribution and a more uniform comonomer incorporation.[2][3] The properties of the resulting polymer can be finely tuned by modifying the structure of the metallocene catalyst.[1]

The choice of catalyst system significantly impacts the copolymerization kinetics and the final polymer architecture.

Comparative Analysis of this compound and 1-Decene in Ethylene Copolymerization

The following sections detail the comparative performance of this compound and 1-decene in ethylene copolymerization, focusing on catalytic activity and the properties of the resulting copolymers. The data presented is primarily derived from studies utilizing phenoxide-modified half-titanocene catalyst systems in the presence of methylaluminoxane (MAO) as a cocatalyst.

Catalytic Activity

The introduction of a longer-chain α-olefin comonomer into the ethylene polymerization feed generally leads to a decrease in the catalytic activity.[4] However, the specific catalyst and reaction conditions play a crucial role. Studies using Cp*TiCl2(O-2,6-ⁱPr2-4-R-C6H2)−MAO catalyst systems have shown that the catalytic activity is influenced by the para-substituent on the phenoxide ligand and the polymerization temperature.[5][6]

ComonomerCatalyst SystemTemperature (°C)Catalytic Activity (10^6 kg-polymer/mol-Ti·h)Reference
1-Decene CpTiCl2(O-2,6-ⁱPr2-4-SiMe3-C6H2)−MAO501.06–1.44[5][6]
This compound CpTiCl2(O-2,6-ⁱPr2-4-SiMe3-C6H2)−MAO501.04–1.88[5][6]
1-Decene CpTiCl2(O-2,6-ⁱPr2-4-SiEt3-C6H2)−MAO501.06–1.44[5][6]
This compound CpTiCl2(O-2,6-ⁱPr2-4-SiEt3-C6H2)−MAO501.04–1.88[5][6]

Table 1: Comparison of Catalytic Activity in Ethylene Copolymerization with 1-Decene and this compound.

The data indicates that under similar conditions with specific phenoxide-modified half-titanocene catalysts, the catalytic activities for ethylene copolymerization with 1-decene and this compound are comparable, with this compound showing a slightly higher potential activity.[5][6]

Comonomer Incorporation and Copolymer Properties

The length of the α-olefin side chain influences the physical properties of the resulting copolymer. A key finding is that while catalytic activities may be similar, the incorporation of the comonomer and the resulting thermal properties of the polymer can differ.

A study utilizing a Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2)–MAO catalyst system provides a basis for comparing the properties of ethylene copolymers with this compound and other long-chain α-olefins.[7][8] While a direct side-by-side comparison with 1-decene under identical run numbers is not available in the cited literature, the general trends can be inferred. The incorporation of longer α-olefins affects the crystallinity and melting temperature (Tm) of the resulting polyethylene.[8] Generally, as the content of the α-olefin comonomer increases, the crystallinity and melting temperature of the copolymer decrease.[8]

PropertyPoly(ethylene-co-1-dodecene)Poly(ethylene-co-1-decene)Reference
Comonomer Content (mol %) 15.5~20-21[5][8]
Molecular Weight (Mn) ( g/mol ) 1.38 - 1.97 x 10^5 (for E/DC)Data not available for direct comparison[5]
Molecular Weight Distribution (Mw/Mn) 1.48 - 1.85 (for E/DC)Data not available for direct comparison[5]
Melting Temperature (Tm) (°C) Decreases with increasing comonomer contentDecreases with increasing comonomer content[8]

Table 2: General Properties of Ethylene Copolymers with this compound and 1-Decene.

Experimental Protocols

The following is a generalized experimental protocol for the copolymerization of ethylene with this compound or 1-decene using a phenoxide-modified half-titanocene catalyst system.

Materials:

  • Toluene (solvent)

  • Ethylene

  • This compound or 1-Decene (comonomer)

  • Phenoxide-modified half-titanocene catalyst (e.g., Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2))

  • Methylaluminoxane (MAO) (cocatalyst)

  • Methanol/HCl solution (for quenching)

  • Isopropanol (for washing)

Polymerization Procedure:

  • A glass reactor is thoroughly dried and purged with nitrogen.

  • Toluene and the desired amount of this compound or 1-decene are introduced into the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 25°C or 50°C).

  • MAO is added to the reactor and the mixture is stirred.

  • The catalyst is then added to initiate the polymerization.

  • Ethylene is immediately introduced and maintained at a constant pressure (e.g., 6 atm) for the duration of the reaction (e.g., 6 minutes).[7]

  • The polymerization is terminated by adding a methanol/HCl solution.[7]

  • The resulting polymer is precipitated, washed with isopropanol, and dried under vacuum.[7]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the comonomer content and the microstructure of the copolymer.[8]

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mn and Mw) and molecular weight distribution (Mw/Mn) of the polymer.[7]

  • Differential Scanning Calorimetry (DSC): Used to determine the thermal properties of the copolymer, such as the melting temperature (Tm) and crystallinity.[7]

Visualizations

Copolymerization_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Isolation Reactor Reactor Solvent_Comonomer Toluene + This compound or 1-Decene Reactor->Solvent_Comonomer 1. Charge Heating Heat to Reaction Temp. Solvent_Comonomer->Heating MAO_Addition Add MAO (Cocatalyst) Heating->MAO_Addition Catalyst_Addition Add Catalyst (Initiation) MAO_Addition->Catalyst_Addition Ethylene_Feed Introduce Ethylene (Constant Pressure) Catalyst_Addition->Ethylene_Feed Polymer_Chain Growing Copolymer Chain Ethylene_Feed->Polymer_Chain Propagation Quenching Terminate with Methanol/HCl Polymer_Chain->Quenching Precipitation Precipitate Polymer Quenching->Precipitation Washing_Drying Wash with Isopropanol & Dry Precipitation->Washing_Drying Final_Polymer Copolymer Product Washing_Drying->Final_Polymer

A generalized workflow for the copolymerization of ethylene with this compound or 1-decene.

Logical_Relationship cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Copolymer Properties Monomer Ethylene Copolymerization Copolymerization Reaction Monomer->Copolymerization Comonomer This compound or 1-Decene Comonomer->Copolymerization Incorporation Comonomer Incorporation Comonomer->Incorporation influences Catalyst Catalyst System (e.g., Metallocene + MAO) Catalyst->Copolymerization Activity Catalytic Activity Catalyst->Activity determines MW Molecular Weight & Distribution (Mn, Mw/Mn) Catalyst->MW controls Conditions Reaction Conditions (Temp., Pressure, Time) Conditions->Copolymerization Copolymerization->Activity Copolymerization->Incorporation Copolymerization->MW Thermal Thermal Properties (Tm, Crystallinity) Copolymerization->Thermal Incorporation->Thermal affects

Logical relationship between inputs, process, and outputs in alpha-olefin copolymerization.

Conclusion

Both this compound and 1-decene are effective comonomers for modifying the properties of polyethylene. The choice between them may depend on the specific catalyst system employed and the desired final polymer characteristics.

  • Catalytic Activity: With certain advanced catalyst systems, such as phenoxide-modified half-titanocenes, the catalytic activity in the presence of this compound can be slightly higher than with 1-decene.[5][6]

  • Copolymer Properties: The primary difference lies in the length of the alkyl side branch (C10 for this compound vs. C8 for 1-decene). This difference in side-chain length will influence the degree of disruption to the polymer's crystalline structure, thereby affecting properties like density, flexibility, and melting point. Longer side chains from this compound may lead to a greater reduction in crystallinity for a given molar incorporation compared to 1-decene.

For researchers and drug development professionals working on applications where precise control over polymer properties is essential, such as in drug delivery systems or medical device components, metallocene-catalyzed copolymerization offers significant advantages. The selection between this compound and 1-decene should be guided by empirical studies that systematically vary the comonomer type and concentration to achieve the target material specifications.

References

A Comparative Guide to Catalysts for 1-Dodecene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 1-dodecene, a long-chain alpha-olefin, yields poly(this compound), a polymer with applications in synthetic lubricants, viscosity modifiers, and as a comonomer in specialty plastics. The choice of catalyst is paramount as it dictates the polymer's molecular weight, microstructure, and ultimately, its physical properties. This guide provides an objective comparison of three major classes of catalysts employed for this compound polymerization: Ziegler-Natta, Metallocene, and Late-Transition-Metal catalysts, supported by available experimental data.

Catalyst Performance Comparison

The performance of different catalyst systems in the polymerization of long-chain alpha-olefins, such as this compound and its close analog 1-decene, varies significantly in terms of activity, molecular weight of the resulting polymer, and the polymer's molecular weight distribution (polydispersity index or PDI). The following table summarizes key quantitative data from various studies to facilitate a comparative analysis. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Catalyst SystemMonomerCatalytic ActivityPolymer Yield (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
Ziegler-Natta
TiCl₄/MgCl₂/AlEt₂Cl1-Decene143.8 kg/(mol Ti·h)----
Metallocene
rac-Et(Ind)₂ZrCl₂/MAOThis compound (in copolymerization with Ethylene)1.8 x 10⁵ g/(mol Zr·h·bar)-13,30028,1002.11
Ph₂C(Cp-9-Flu)ZrCl₂/Borate/Al(iBu)₃1-Decene-93.629,00053,6501.85[1]
rac-Me₂Si(1-indenyl)₂ZrCl₂/Borate/Al(iBu)₃ (with H₂)1-Decene17.2 x 10⁶ g/(mol Zr·h)----
Late-Transition-Metal
Ni-diimine/MAOEthylene3.3 - 21.1 x 10³ kg/(mol Ni·h)-902,000 - 1,005,000--
Ni-alkali speciesEthyleneup to 23,000 kg/(mol Ni·h)----

Note: Data for 1-decene polymerization is included as a close proxy for this compound due to the limited availability of direct comparative data for this compound homopolymerization. The activities of late-transition-metal catalysts are for ethylene polymerization and are included to indicate their potential.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for this compound polymerization using the discussed catalyst systems, based on procedures described in the literature.

Ziegler-Natta Catalysis

Catalyst System: TiCl₄ supported on MgCl₂ with Triethylaluminum (TEAL) as cocatalyst.

Polymerization Procedure:

  • A stirred-tank reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • A specific amount of a hydrocarbon solvent (e.g., toluene or heptane) is introduced into the reactor, followed by the desired quantity of this compound monomer.

  • The reactor is brought to the desired reaction temperature (e.g., 70°C).

  • The cocatalyst, TEAL, is added to the reactor to scavenge impurities.

  • The Ziegler-Natta catalyst (TiCl₄/MgCl₂) is introduced into the reactor to initiate polymerization.

  • The polymerization reaction is allowed to proceed for a predetermined time under constant stirring.

  • The reaction is terminated by adding a quenching agent, such as acidified methanol.

  • The polymer is precipitated, filtered, washed with methanol, and dried under vacuum to a constant weight.

Metallocene Catalysis

Catalyst System: A zirconocene precursor (e.g., rac-Et(Ind)₂ZrCl₂) with Methylaluminoxane (MAO) as a cocatalyst.

Polymerization Procedure:

  • A glass reactor is baked and purged with nitrogen.

  • Toluene and the desired amount of this compound are charged into the reactor.

  • The reactor is heated to the polymerization temperature (e.g., 50°C).

  • A solution of MAO in toluene is added to the reactor.

  • The polymerization is initiated by injecting a solution of the metallocene catalyst in toluene.

  • The reaction mixture is stirred for the specified duration.

  • The polymerization is quenched by the addition of methanol.

  • The resulting polymer is isolated by precipitation in an excess of acidified methanol, followed by filtration, washing, and drying.

Late-Transition-Metal Catalysis

Catalyst System: A nickel-diimine complex with MAO as a cocatalyst.

Polymerization Procedure:

  • A high-pressure stainless-steel autoclave is evacuated and purged with inert gas.

  • The solvent (e.g., chlorobenzene) and the this compound monomer are introduced into the autoclave.

  • The desired amount of MAO solution is added.

  • The autoclave is heated to the reaction temperature (e.g., 60°C).

  • The late-transition-metal catalyst solution is injected into the autoclave to start the polymerization.

  • The reaction is carried out for the set time, and then terminated by venting the reactor and adding methanol.

  • The polymer is recovered by precipitation, filtration, and drying.

Visualizing the Polymerization Workflow

To illustrate the general experimental process and the logical flow of catalyst activation and polymerization, the following diagrams are provided.

Experimental_Workflow cluster_preparation Reactor Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation Reactor_Setup Reactor Assembly & Purging Solvent_Monomer Solvent & this compound Addition Reactor_Setup->Solvent_Monomer Temp_Control Set Reaction Temperature Solvent_Monomer->Temp_Control Cocatalyst_Add Cocatalyst Addition (e.g., MAO, TEAL) Temp_Control->Cocatalyst_Add Catalyst_Inj Catalyst Injection Cocatalyst_Add->Catalyst_Inj Polymerization Polymerization Catalyst_Inj->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Poly_1_dodecene Poly_1_dodecene Drying->Poly_1_dodecene Final Product

Caption: General experimental workflow for this compound polymerization.

Catalyst_Activation_Polymerization cluster_catalyst Catalyst System cluster_process Polymerization Steps Catalyst Catalyst Precursor (e.g., ZN, Metallocene, LTM) Active_Species Formation of Active Catalytic Species Catalyst->Active_Species Cocatalyst Cocatalyst (e.g., MAO, TEAL) Cocatalyst->Active_Species Propagation Chain Propagation (Monomer Insertion) Active_Species->Propagation Monomer This compound Monomer Monomer->Propagation Termination Chain Termination/ Transfer Propagation->Termination Growth Polymer Poly(this compound) Termination->Polymer

Caption: Logical flow of catalyst activation and polymerization of this compound.

Discussion of Catalyst Performance

Ziegler-Natta (ZN) Catalysts: These heterogeneous catalysts are the traditional workhorses for olefin polymerization.[2] They are typically based on titanium compounds supported on magnesium chloride and activated by organoaluminum compounds like triethylaluminum (TEAL).[2] For the polymerization of higher alpha-olefins like 1-decene, ZN catalysts have shown good activity.[3] A key characteristic of ZN catalysts is that they often produce polymers with a broad molecular weight distribution due to the presence of multiple types of active sites on the catalyst surface.

Metallocene Catalysts: Metallocenes are organometallic compounds that, when activated with a cocatalyst like methylaluminoxane (MAO), form highly active, single-site catalysts.[4] This single-site nature allows for the production of polymers with a narrow molecular weight distribution (PDI close to 2), providing excellent control over the polymer architecture.[5] Studies on 1-decene and in copolymerization of this compound have demonstrated that metallocene catalysts can achieve very high activities and produce polymers with well-defined molecular weights.[6][7] The structure of the metallocene ligand can be systematically modified to tailor the properties of the resulting polymer.

Late-Transition-Metal (LTM) Catalysts: This newer class of catalysts, often based on metals like nickel or palladium, offers unique advantages.[8] LTM catalysts can exhibit high activities, sometimes comparable to or exceeding those of metallocenes, especially in ethylene polymerization.[8] A significant feature of some LTM catalysts is their potential for "chain-walking" isomerization, which can lead to branched polymer structures even from linear alpha-olefins. Furthermore, they can be more tolerant to functional groups than early-transition-metal catalysts like Ziegler-Natta and metallocenes. While specific data for this compound homopolymerization is limited, their high activity in ethylene polymerization suggests they are a promising area of research for producing novel poly(alpha-olefins).[8]

References

A Comparative Guide to the Reaction Kinetics of 1-Dodecene Hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroformylation of long-chain olefins such as 1-dodecene is a pivotal industrial process for the production of valuable aldehydes, which serve as precursors for detergents, plasticizers, and other specialty chemicals. The efficiency and selectivity of this reaction are critically dependent on the catalyst system and reaction conditions employed. This guide provides a comparative analysis of two prominent rhodium-based catalytic systems for the hydroformylation of this compound: a Rhodium-Sulfoxantphos catalyst in a microemulsion system and a Rhodium-Biphephos catalyst in a thermomorphic solvent system.

Performance Comparison of Catalytic Systems

The following table summarizes the key kinetic parameters and performance metrics for the two catalytic systems, offering a clear comparison for researchers selecting a suitable method for their applications.

ParameterRhodium-Sulfoxantphos in Microemulsion SystemRhodium-Biphephos in Thermomorphic Solvent System
Catalyst Precursor Rh(acac)(CO)₂Rh(acac)(CO)₂
Ligand SulfoxantphosBiphephos
Solvent System Microemulsion (water, nonionic surfactant, this compound)Thermomorphic (e.g., dimethylformamide/decane)
Temperature 95 °C[1]105-115 °C
Pressure 15 bar[1]20 bar
Syngas Composition CO/H₂ (typically 1:1)Equimolar CO/H₂
Catalyst Loading 0.1 mol % Rh (relative to substrate)0.1 mol % Rh (relative to substrate)[2]
Reaction Time 2 - 24 hours[3][4]6 hours[2]
Turnover Frequency (TOF) ~200 h⁻¹[3]Not explicitly stated, but high activity is implied.
Selectivity (n:iso ratio) up to 98:2[3]up to 99:1[5]
Product Yield ~60% after 24h[3]up to 87%[5]
Catalyst Recycling Facile phase separation[3]Temperature-induced phase separation[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these kinetic studies. Below are the generalized experimental protocols for both systems based on the available literature.

Rhodium-Sulfoxantphos in a Microemulsion System

This procedure is based on the work of Pogrzeba et al. and is designed for a batch reactor setup.[3][6][7]

Catalyst Preparation:

  • The rhodium precursor, acetylacetonatodicarbonylrhodium(I) (Rh(acac)(CO)₂), and the water-soluble ligand, Sulfoxantphos, are dissolved in deionized water in a Schlenk tube under an inert atmosphere (e.g., argon).

  • The solution is stirred overnight at room temperature to ensure the formation of the active catalyst complex.

Hydroformylation Reaction:

  • A stainless-steel batch reactor is charged with the nonionic surfactant and deionized water.

  • The reactor is sealed, evacuated, and flushed with syngas (CO/H₂).

  • The aqueous catalyst solution is then transferred to the reactor via a syringe under an inert atmosphere.

  • The mixture is heated to the desired reaction temperature (e.g., 95 °C) with stirring.[1]

  • This compound is then introduced into the reactor, and the pressure is adjusted to the desired level (e.g., 15 bar) with syngas.[1]

  • The reaction is monitored by taking samples periodically for analysis by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the linear (n-tridecanal) and branched (iso-tridecanal) aldehydes.

Rhodium-Biphephos in a Thermomorphic Solvent System

This protocol is based on the studies by Kiedorf et al. and is suitable for a batch reactor.[5][8][9]

Catalyst Activation:

  • The rhodium precursor, Rh(acac)(CO)₂, and the Biphephos ligand are dissolved in the polar solvent component (e.g., dimethylformamide) and the non-polar solvent component (e.g., decane) at room temperature under an inert atmosphere.

Hydroformylation Reaction:

  • The catalyst solution and this compound are charged into a high-pressure autoclave.

  • The reactor is sealed and purged with syngas.

  • The mixture is heated to the reaction temperature (e.g., 120 °C), at which the solvent system becomes a single phase.[2]

  • The reactor is then pressurized with syngas to the desired pressure (e.g., up to 110 bar).[2]

  • The reaction is carried out for a set duration (e.g., 6 hours) with vigorous stirring.[2]

  • After the reaction, the reactor is cooled to room temperature, causing the solvent system to separate into two phases. The non-polar phase contains the products, while the polar phase retains the catalyst.

  • Samples from the product phase are analyzed by GC to determine conversion and selectivity.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflows for the kinetic analysis of this compound hydroformylation.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Analysis Rh_precursor Rh(acac)(CO)₂ Catalyst_solution Active Catalyst Solution Rh_precursor->Catalyst_solution Ligand Ligand (Sulfoxantphos or Biphephos) Ligand->Catalyst_solution Solvent_prep Solvent Solvent_prep->Catalyst_solution Reactor Batch Reactor Catalyst_solution->Reactor Heating Heating & Stirring Reactor->Heating Dodecene This compound Dodecene->Reactor Syngas Syngas (CO/H₂) Syngas->Reactor Reaction_mix Reaction Mixture Heating->Reaction_mix Sampling Periodic Sampling Reaction_mix->Sampling GC_Analysis Gas Chromatography (GC) Sampling->GC_Analysis Data Kinetic Data (Conversion, Selectivity) GC_Analysis->Data

Caption: General experimental workflow for this compound hydroformylation kinetic studies.

Signaling Pathway of Catalytic Hydroformylation

The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation, often referred to as the Heck-Breslow cycle.

Hydroformylation_Cycle Active_Catalyst HRh(L)₂(CO) Alkene_Complex HRh(L)₂(CO)(alkene) Active_Catalyst->Alkene_Complex + Alkene - CO Alkyl_Complex RRh(L)₂(CO) Alkene_Complex->Alkyl_Complex Hydride Migration Acyl_Complex R(CO)Rh(L)₂(CO) Alkyl_Complex->Acyl_Complex + CO Migratory Insertion H2_Adduct (H)₂Rh(acyl)(L)₂ Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Active_Catalyst Reductive Elimination Product_Release Aldehyde Product H2_Adduct->Product_Release

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

References

A Researcher's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Dodecene Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of products derived from 1-dodecene, a common substrate in various chemical transformations. We will delve into the GC-MS performance for analyzing products from key reactions, compare it with alternative analytical techniques, and provide detailed experimental protocols.

GC-MS Performance in the Analysis of this compound Reaction Products

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its derivatives. Its high chromatographic resolution allows for the separation of complex mixtures of isomers, while mass spectrometry provides definitive structural information for confident compound identification.

Below, we compare the application of GC-MS in analyzing the products of several common reactions of this compound.

Isomerization and Oligomerization Products

The isomerization of this compound yields a mixture of its isomers with the double bond at different positions along the carbon chain. Oligomerization, on the other hand, produces a complex mixture of C24, C36, and higher hydrocarbon isomers. GC-MS, particularly two-dimensional GC (GCxGC-MS), is adept at resolving these complex mixtures.

Table 1: Comparison of GC-MS Performance for this compound Isomerization and Oligomerization Products

Product TypeKey Analytical ChallengesGC-MS AdvantagesTypical GC-MS Observations
Isomers of Dodecene Separation of positional and geometric (cis/trans) isomers with very similar boiling points.High-resolution capillary columns can effectively separate many isomers. Mass spectra show characteristic fragmentation patterns for different double bond positions.A series of closely eluting peaks with similar mass spectra. Retention times increase with the double bond moving towards the center of the chain.
Oligomers (e.g., Dimers, Trimers) Wide range of boiling points and a vast number of structural isomers.Temperature programming allows for the elution of a wide range of compounds. Mass spectrometry helps in identifying the carbon number and branching of the oligomers.Complex chromatograms with clusters of peaks corresponding to different oligomer classes (e.g., C24, C36).
Oxidation and Epoxidation Products

Oxidation of this compound can lead to a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the reaction conditions. Epoxidation specifically yields 1,2-epoxydodecane.

Table 2: Comparison of GC-MS Performance for this compound Oxidation and Epoxidation Products

Product TypeKey Analytical ChallengesGC-MS AdvantagesTypical GC-MS Data
Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) Potential for thermal degradation of some products in the GC inlet. Carboxylic acids may require derivatization for better chromatographic performance.Derivatization (e.g., silylation) can improve the volatility and thermal stability of polar analytes. Mass spectra provide clear fragmentation patterns for carbonyl compounds.Aldehydes and ketones can be analyzed directly. Carboxylic acids, after derivatization, show characteristic mass spectral fragments.
1,2-Epoxydodecane The epoxide ring can be thermally labile.GC-MS provides a distinct mass spectrum for 1,2-epoxydodecane, allowing for its unambiguous identification.A clear peak with a molecular ion at m/z 184 and characteristic fragment ions at m/z 71 and 55.[1]
Hydroformylation Products

Hydroformylation of this compound produces a mixture of linear (tridecanal) and branched aldehydes. The ratio of these products is a critical parameter to monitor.

Table 3: Comparison of GC-MS Performance for this compound Hydroformylation Products

Product TypeKey Analytical ChallengesGC-MS AdvantagesTypical GC-MS Data
Tridecanal and its isomers Separation of linear and branched aldehyde isomers.Capillary GC columns provide excellent separation of these isomers. Mass spectra help confirm the identity of each aldehyde.Distinct peaks for the linear and various branched isomers with characteristic mass spectral fragmentation patterns. A selectivity of 98:2 for linear versus branched aldehydes has been reported in some studies.[2][3]

Comparison with Other Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound products.

Table 4: Comparison of GC-MS with HPLC and NMR Spectroscopy

TechniquePrincipleAdvantages for this compound AnalysisLimitations for this compound Analysis
GC-MS Separation by volatility and polarity, followed by mass-based detection.Excellent for separating and identifying volatile and semi-volatile isomers and reaction products.[4][5][6] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds without derivatization. Quantification can be less accurate than HPLC for some compounds.
High-Performance Liquid Chromatography (HPLC) Separation by polarity using a liquid mobile phase.Suitable for non-volatile and thermally sensitive compounds.[4][5][7] Can be used for preparative scale separations.Lower resolution for separating non-polar hydrocarbon isomers compared to GC. UV detection is not suitable for saturated hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.The definitive method for unambiguous structure elucidation of new compounds. Can provide quantitative information without the need for calibration curves.Low sensitivity compared to MS. Not a separation technique, so it requires pure samples or is used in conjunction with a separation method like LC-NMR.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical results. Below are representative protocols for the GC-MS analysis of different this compound reaction products.

General GC-MS Protocol for this compound and its Isomers

This protocol is suitable for the analysis of this compound and its isomerization products.

  • Sample Preparation: Dilute the reaction mixture in a volatile solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Injection: 1 µL of the sample is injected in split or splitless mode, depending on the concentration. The injector temperature is typically set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

GC-MS Protocol for this compound Oxidation Products (with Derivatization)

This protocol is adapted for the analysis of polar oxidation products like carboxylic acids.

  • Derivatization: To 100 µL of the reaction mixture, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat the mixture at 60 °C for 30 minutes.

  • Sample Preparation: After derivatization, dilute the sample with hexane.

  • GC-MS System and Conditions: Use the same system and conditions as in the general protocol, although a slightly more polar column (e.g., DB-17ms) may provide better peak shape for the derivatized products.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound reaction products.

experimental_workflow cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start This compound + Reagents reaction Reaction (e.g., Oxidation, Isomerization) start->reaction product Reaction Mixture reaction->product dilution Dilution product->dilution derivatization Derivatization (optional) dilution->derivatization injection Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra quantification Quantification chromatogram->quantification identification Compound Identification mass_spectra->identification

GC-MS Analysis Workflow
Logical Relationship: Identification of an Unknown Product

This diagram outlines the logical steps involved in identifying an unknown peak in a chromatogram.

identification_logic start Unknown Peak in Chromatogram get_rt Determine Retention Time (RT) start->get_rt get_ms Acquire Mass Spectrum start->get_ms compare_rt Compare RT with Standards/Databases get_rt->compare_rt compare_ms Compare Mass Spectrum with Library (e.g., NIST) get_ms->compare_ms tentative_id Tentative Identification compare_rt->tentative_id compare_ms->tentative_id confirm_id Confirm with Authentic Standard tentative_id->confirm_id Match Found no_match No Match Found tentative_id->no_match No Match final_id Confirmed Identification confirm_id->final_id Confirmed confirm_id->no_match Not Confirmed

Product Identification Logic
Metabolic Pathway of Long-Chain Alkenes

While the direct involvement of this compound in specific signaling pathways in drug development is not extensively documented, it is a known metabolite. The following diagram illustrates a generalized metabolic pathway for long-chain alkenes in microorganisms, which can be relevant for understanding their biotransformation.

metabolic_pathway alkene Long-Chain 1-Alkene (e.g., this compound) epoxidation Epoxidation alkene->epoxidation epoxide 1,2-Epoxyalkane epoxidation->epoxide hydrolysis Hydrolysis epoxide->hydrolysis diol Alkane-1,2-diol hydrolysis->diol oxidation1 Oxidation diol->oxidation1 hydroxy_acid 2-Hydroxyalkanoic Acid oxidation1->hydroxy_acid oxidation2 Oxidation hydroxy_acid->oxidation2 keto_acid 2-Ketoalkanoic Acid oxidation2->keto_acid decarboxylation Decarboxylation keto_acid->decarboxylation aldehyde Aldehyde (n-1 carbons) decarboxylation->aldehyde oxidation3 Oxidation aldehyde->oxidation3 fatty_acid Fatty Acid (n-1 carbons) oxidation3->fatty_acid beta_oxidation Beta-Oxidation fatty_acid->beta_oxidation

Alkene Metabolic Pathway

References

Comparing the Reactivity of 1-Dodecene with Other Alpha-Olefins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the chemical reactivity of 1-dodecene against other linear alpha-olefins (α-olefins), supported by experimental data. The unique position of the double bond at the alpha position in these compounds significantly influences their reactivity, making them valuable precursors in the chemical industry for products like detergents, plasticizers, and synthetic lubricants.[1] This document focuses on key industrial reactions, including epoxidation, polymerization, hydroformylation, and metathesis, to provide researchers, scientists, and drug development professionals with a comprehensive overview of reactivity trends.

Epoxidation

Epoxidation of α-olefins is a critical process for producing essential intermediates for fine chemicals.[2] The reaction rate is notably influenced by the carbon chain length of the olefin. Experimental evidence suggests that as the carbon chain length increases, the olefin becomes more inert, leading to a slower reaction rate.

Comparative Reactivity in Epoxidation

A study utilizing a CaSnO₃-based catalyst (CS-3) for the epoxidation of various α-olefins with 30% H₂O₂ demonstrated a clear trend: longer-chain α-olefins require longer reaction times to achieve high conversion.[2] For instance, 1-hexene and 1-heptene reached conversion rates of 90% and 85% respectively after 18 hours. In contrast, this compound achieved a conversion rate of less than 80% even after 24 hours.[2] This indicates a decrease in reactivity with increasing chain length.

Alpha-OlefinReaction Time (hours)Conversion Rate (%)Reference
1-Hexene1890[2]
1-Heptene1885[2]
1-Octene1885.2[2]
1-Decene2494[2]
This compound24< 80[2]
Experimental Protocol: α-Olefin Epoxidation

The following protocol is based on the methodology described for epoxidation using a CS-3 catalyst.[2]

  • Catalyst Preparation: Synthesize the CS-3 catalyst via a hydrothermal technique, modulating the Ca/Sn ratio to optimize for surface alkalinity and specific surface area.[2]

  • Reaction Setup: In a reaction vessel, combine the α-olefin substrate (3.9 mmol), benzonitrile (10.5 mmol), the CS-3 catalyst (0.2 g), and methanol (10 mL).

  • Initiation: Add 30% hydrogen peroxide (H₂O₂) (2 mL) to the mixture.

  • Reaction Conditions: Maintain the reaction temperature at 60 °C and stir for the desired duration (e.g., 6, 12, 18, or 24 hours).

  • Analysis: Monitor the reaction progress by taking aliquots at different time points. Analyze the samples using Gas Chromatography (GC) with an internal standard (e.g., dodecane) to determine the conversion of the α-olefin and the selectivity towards the corresponding epoxide.[2]

experimental_workflow sub Substrate Preparation (α-Olefin, Solvent, Catalyst) react Reaction Initiation (Add H₂O₂, Heat to 60°C) sub->react 1. Combine monitor Reaction Monitoring (Stir for 6-24h) react->monitor 2. Maintain analyze Sample Analysis (Gas Chromatography) monitor->analyze 3. Aliquot compare Data Comparison (Conversion vs. Time) analyze->compare 4. Quantify

Caption: General experimental workflow for comparing α-olefin reactivity.

Polymerization

In the synthesis of poly-α-olefins (PAOs), which are used as high-performance synthetic lubricants, the reactivity of the monomer is a key factor. Generally, catalytic activity and the molecular weight of the resulting polymer tend to decrease with increasing α-olefin chain length, particularly with metallocene catalysts.[3]

Chain Length Effect on Polymerization

Studies on the copolymerization of ethylene with various α-olefins using titanium-based catalysts have shown a distinct trend in catalyst activity. The activity decreases significantly as the carbon chain of the α-olefin comonomer gets longer.[4] This is attributed to increased steric hindrance from longer alkyl side chains, which can impede the insertion of the monomer into the growing polymer chain.[5]

Comonomer (with Ethylene)Relative Catalyst ActivityReference
PropyleneHighest[4]
1-ButeneHigh[4]
1-PenteneMedium[4]
1-HexeneLow[4]

Similarly, in the copolymerization of propylene with higher α-olefins (C8 to C20), an increase in the content or chain length of the higher α-olefin typically leads to decreased catalytic activity and lower molecular weights of the resulting copolymers when using metallocene catalysts.[3]

Experimental Protocol: α-Olefin Polymerization

The following is a generalized protocol for the polymerization of α-olefins using a Ziegler-Natta or metallocene catalyst system.

  • Catalyst System Preparation: Prepare the catalyst system, for example, by activating a titanium-based precursor (e.g., CpTiCl₂(OC₆H₄Cl)) with a cocatalyst like methylaluminoxane (MAO) in an appropriate solvent (e.g., toluene).[4]

  • Reactor Setup: Charge a pressure reactor, which has been thoroughly dried and purged with an inert gas (e.g., argon), with the solvent and the α-olefin monomer (e.g., this compound).

  • Initiation: Introduce the prepared catalyst and cocatalyst into the reactor to initiate polymerization. If conducting a copolymerization, introduce ethylene gas at a set pressure.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25 °C or 70 °C) and pressure for a specified duration.[4]

  • Termination: Terminate the reaction by adding a quenching agent, such as acidified ethanol.

  • Product Isolation: Precipitate the polymer product, wash it thoroughly with a suitable solvent (e.g., ethanol), and dry it under a vacuum to a constant weight.

  • Analysis: Characterize the resulting polymer for its molecular weight (Mw) and molecular weight distribution using Gel Permeation Chromatography (GPC). Determine the catalyst activity based on the mass of polymer produced per mole of catalyst per hour.

logical_relationship cluster_0 Reactivity Trend cluster_1 Causative Factor ChainLength Increasing α-Olefin Chain Length (e.g., C6 → C12) Reactivity Decreasing Reactivity (Epoxidation, Polymerization) ChainLength->Reactivity Generally Leads To StericHindrance Increased Steric Hindrance Reactivity->StericHindrance Caused by (Polymerization) Inertness Increased Inertness Reactivity->Inertness Caused by (Epoxidation)

Caption: Relationship between α-olefin chain length and chemical reactivity.

Hydroformylation

Hydroformylation (or the oxo process) converts olefins into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. For α-olefins like this compound, this reaction can yield a linear aldehyde (tridecanal) and a branched aldehyde (2-methyl-dodecanal). The linear product is often the desired one.

Selectivity in this compound Hydroformylation

High selectivity towards the linear aldehyde is a key goal in the hydroformylation of long-chain α-olefins. Using a water-soluble rhodium-based catalyst in a microemulsion system, the hydroformylation of this compound has been shown to achieve a high selectivity of 98:2 for the linear versus branched aldehyde.[6] This process allows for efficient catalyst recycling, a significant advantage for industrial applications.[6][7] Competing side reactions include the isomerization of the starting 1-alkene to internal alkenes and hydrogenation of the alkene to the corresponding alkane.[8]

SubstrateCatalyst SystemSelectivity (Linear:Branched)ByproductsReference
This compoundRhodium-based in microemulsion98:2None observed[6]
1-HexeneRh-based phosphides-Isomerization to internal olefins[9]
1-OcteneRhodium-based-Isomerization, hydrogenation[8]
Experimental Protocol: Hydroformylation in a Microemulsion

The following protocol is based on the continuous mini-plant operation for this compound hydroformylation.[6]

  • System Formulation: Prepare a microemulsion system consisting of the α-olefin (e.g., this compound), water, a nonionic surfactant, and a water-soluble rhodium catalyst complex (e.g., Rh-Sulfoxantphos).[6][7]

  • Reactor Setup: Use a continuous reactor-decanter system. Feed the microemulsion and syngas (a mixture of CO and H₂) into the reactor.

  • Reaction Conditions: Maintain the reactor at the optimal temperature and pressure to facilitate the reaction. For example, turnover frequencies of ~200 h⁻¹ have been reported under optimized conditions.[6]

  • Phase Separation: After the reaction, direct the mixture to a decanter where the aqueous catalyst phase separates from the organic product phase upon cooling.

  • Catalyst Recycling: Recycle the aqueous phase containing the catalyst back to the reactor.

  • Product Analysis: Analyze the organic phase to determine the yield and selectivity of the aldehyde products, typically using Gas Chromatography (GC).

hydroformylation_pathway cluster_0 Hydroformylation cluster_1 Side Reactions Start This compound Linear n-Tridecanal (Linear Aldehyde) Start->Linear Main Reaction (98%) Branched 2-Methyl-dodecanal (Branched Aldehyde) Start->Branched Side Reaction (2%) Isomer Internal Dodecenes Start->Isomer Isomerization

Caption: Reaction pathways for the hydroformylation of this compound.

Metathesis and Isomerization

Olefin metathesis is a powerful reaction for rearranging alkylidene fragments, while isomerization shifts the position of the double bond within the carbon chain. For α-olefins, isomerization to internal olefins is often a competing and faster reaction than other transformations like alkylation.[10][11] In metathesis, terminal olefins are generally more reactive than internal olefins.[12]

In self-metathesis reactions of this compound using ruthenium catalysts, high yields and selectivity can be achieved, especially when reaction conditions are optimized to remove the ethylene byproduct, for instance by conducting the reaction under reduced pressure.[13] A related process, isomerization-metathesis (ISOMET), can be used to convert long-chain olefins into more valuable, shorter-chain products like propylene.[14] This tandem reaction first isomerizes the α-olefin to a mixture of internal olefins, which then undergo ethenolysis (metathesis with ethylene).[14] This highlights the interplay between these two fundamental olefin reactions.

Conclusion

The reactivity of this compound, as a representative long-chain α-olefin, shows distinct trends when compared to its shorter-chain counterparts. In epoxidation and certain types of polymerization, reactivity generally decreases as the carbon chain length increases, primarily due to steric hindrance and increased inertness. In hydroformylation, high selectivity for the valuable linear aldehyde can be achieved with this compound using advanced multiphase catalyst systems. Finally, the interplay between isomerization and metathesis offers sophisticated pathways for transforming this compound and other α-olefins into a diverse range of chemical products. Understanding these reactivity patterns is crucial for optimizing reaction conditions and designing efficient catalytic processes.

References

A Comparative Study of 1-Dodecene and 1-Octene in Ethylene Copolymerization for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and polymer scientists on the influence of C12 and C8 alpha-olefin comonomers on polymerization performance and final polymer properties, supported by experimental data.

In the synthesis of linear low-density polyethylene (LLDPE) and other olefin copolymers, the choice of the alpha-olefin (α-olefin) comonomer is a critical factor that dictates the microstructure and, consequently, the macroscopic properties of the resulting polymer. 1-Octene (C8) has traditionally been a widely used comonomer, valued for its ability to impart desirable properties such as improved tear strength and puncture resistance. However, with the continuous demand for tailored polymer architectures, longer-chain α-olefins like 1-dodecene (C12) are gaining significant attention. This guide provides an objective comparison of this compound and 1-octene in the context of ethylene copolymerization, focusing on their effects on catalyst activity, comonomer incorporation, and the thermal and structural properties of the synthesized copolymers.

Executive Summary

This guide presents a comparative analysis of this compound and 1-octene as comonomers in ethylene polymerization. The selection between these two α-olefins significantly impacts polymerization kinetics and the final polymer characteristics. Generally, the use of longer-chain α-olefins like this compound can lead to polymers with different short-chain branching distributions compared to 1-octene, which in turn affects crystallinity, density, and melting point. The choice of catalyst system, be it a Ziegler-Natta or a metallocene-based catalyst, further influences the incorporation of these comonomers and the overall polymer properties.

Performance Comparison: this compound vs. 1-Octene

The performance of this compound and 1-octene in ethylene copolymerization is highly dependent on the catalyst system employed and the polymerization conditions. The following tables summarize key quantitative data from studies utilizing metallocene and Ziegler-Natta catalysts.

Metallocene-Catalyzed Copolymerization

Metallocene catalysts, known for their single-site nature, typically produce copolymers with a narrow molecular weight distribution and a uniform comonomer distribution.

Table 1: Ethylene/1-Dodecene Copolymerization with a Metallocene Catalyst

Catalyst SystemComonomerComonomer Content (mol%)Activity (kg polymer/mol Ti·h)M_n (x 10^5 g/mol )M_w/M_nT_m (°C)
CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAOThis compound1.91.88 x 10⁶1.771.57119.5
CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAOThis compound4.31.75 x 10⁶1.651.62110.2
Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAOThis compound8.51.54 x 10⁶1.581.6895.8

Data extracted from a study on ethylene copolymerization with long-chain α-olefins.[1]

Table 2: Ethylene/1-Octene Copolymerization with a Metallocene Catalyst

Catalyst SystemComonomerComonomer Content (mol%)Activity (x 10³ g polymer/mol Ti·h)M_w (x 10⁶ g/mol )M_w/M_nT_m (°C)
(F-salalen)TiCl₂/MAO1-Octene0.987.21.352.1128.7
(F-salalen)TiCl₂/MAO1-Octene1.5105.61.122.3125.4
(F-salalen)TiCl₂/MAO1-Octene3.1132.50.872.5117.9

Data extracted from a study on ethylene/1-octene copolymerization with salalen titanium(iv) complexes.[2]

Ziegler-Natta-Catalyzed Copolymerization

Ziegler-Natta catalysts are multi-sited and typically produce polymers with a broader molecular weight distribution. The reactivity of α-olefins can be more sensitive to steric hindrance with these catalysts.

Table 3: Ethylene/α-Olefin Copolymerization with a Ziegler-Natta Catalyst

Catalyst SystemComonomerComonomer Feed (mol%)Activity (g PE/g cat·h)Comonomer Content (mol%)M_w (x 10³ g/mol )M_w/M_n
Modified (n-BuO)TiCl₃/MgCl₂1-Octene5.018500.851854.2
Modified (n-BuO)TiCl₃/MgCl₂1-Octene10.021001.251604.5
Modified (n-BuO)TiCl₃/MgCl₂1-Octene20.023502.261304.8

Data extracted from a study on ethylene/1-octene copolymerization with a modified Ziegler-Natta catalyst.[3]

Note: Direct comparative data for this compound with the same Ziegler-Natta catalyst was not available in the reviewed literature. However, studies have shown that with Ziegler-Natta catalysts, the introduction of a longer α-olefin can sometimes lead to a depression in catalytic activity.[4]

Experimental Protocols

Below is a representative experimental protocol for the copolymerization of ethylene with an α-olefin using a metallocene catalyst, based on methodologies described in the literature.[1]

Materials
  • Catalyst: Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂).

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene.

  • Monomers: Ethylene (polymer grade), this compound or 1-octene (purified by passing through activated alumina and stored over molecular sieves).

  • Solvent: Toluene (purified by passing through activated alumina and stored over molecular sieves).

  • Quenching Agent: Acidified methanol (10% HCl).

Polymerization Procedure
  • A 100 mL glass autoclave reactor equipped with a magnetic stirrer is baked under vacuum at 120 °C and then purged with nitrogen.

  • The reactor is charged with 30 mL of toluene and the desired amount of the α-olefin comonomer (this compound or 1-octene).

  • The reactor is heated to the desired polymerization temperature (e.g., 50 °C).

  • The cocatalyst (MAO) is added to the reactor, and the mixture is stirred.

  • Ethylene is introduced into the reactor to the desired pressure (e.g., 1 atm).

  • The polymerization is initiated by injecting the catalyst solution in toluene into the reactor.

  • The polymerization is carried out for a specific duration (e.g., 10 minutes), with constant ethylene feeding to maintain the pressure.

  • The reaction is terminated by adding acidified methanol.

  • The resulting polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Characterization
  • Comonomer Content: Determined by ¹³C NMR spectroscopy.

  • Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Determined by differential scanning calorimetry (DSC).

Visualizing Polymerization Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in ethylene/α-olefin copolymerization.

Ethylene_Alpha_Olefin_Copolymerization cluster_monomers Monomers cluster_catalyst Catalyst System cluster_polymer Resulting Copolymer Ethylene Ethylene (C2) Catalyst Metallocene or Ziegler-Natta Catalyst Ethylene->Catalyst Polymerization AlphaOlefin α-Olefin (1-Octene or this compound) AlphaOlefin->Catalyst Cocatalyst Cocatalyst (e.g., MAO) Polymer Linear Low-Density Polyethylene (LLDPE) with Short-Chain Branches Catalyst->Polymer

Caption: General workflow of ethylene/α-olefin copolymerization.

Copolymer_Structure_Property cluster_input Comonomer Choice cluster_structure Polymer Microstructure cluster_properties Macroscopic Properties Octene 1-Octene (C6 Branch) SCB_Length Short-Chain Branch Length Octene->SCB_Length shorter Dodecene This compound (C10 Branch) Dodecene->SCB_Length longer Crystallinity Crystallinity SCB_Length->Crystallinity affects SCB_Distribution Short-Chain Branch Distribution SCB_Distribution->Crystallinity Density Density Crystallinity->Density Tm Melting Point (Tm) Crystallinity->Tm Mechanical Mechanical Properties Crystallinity->Mechanical

Caption: Relationship between comonomer choice and polymer properties.

Conclusion

The selection between this compound and 1-octene as a comonomer in ethylene polymerization offers a pathway to fine-tune the properties of the resulting polyethylene. While 1-octene is a well-established comonomer, this compound provides the opportunity to introduce longer short-chain branches, which can lead to a more significant disruption of the polymer backbone's crystallinity. This typically results in lower density, a reduced melting point, and potentially enhanced flexibility and impact strength.

The choice of catalyst is paramount. Metallocene catalysts often show a more consistent incorporation of different α-olefins, whereas Ziegler-Natta catalysts can exhibit a more pronounced decrease in activity with increasing α-olefin chain length. Researchers and drug development professionals developing new polymer-based materials and delivery systems should consider these factors to achieve the desired performance characteristics in their final products. The experimental data and protocols provided in this guide serve as a valuable resource for the informed selection of comonomers in advanced polymer synthesis.

References

A Comparative Guide to the Kinetic Modeling of Benzene Alkylation with 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of benzene with long-chain olefins, such as 1-dodecene, is a cornerstone of the chemical industry, primarily for the production of linear alkylbenzenes (LABs). LABs are key precursors in the manufacturing of biodegradable detergents.[1][2] Accurate kinetic modeling of this reaction is crucial for optimizing reactor design, maximizing product yield and selectivity, and improving catalyst performance. This guide provides a comparative overview of kinetic models, alternative catalysts, and the experimental data supporting them.

Reaction Mechanisms and Kinetic Models

The alkylation of benzene with this compound is widely accepted to proceed via an electrophilic substitution mechanism involving carbocation intermediates.[3][4] The reaction is typically catalyzed by solid acids. The overall process can be described by a network of reactions including the isomerization of this compound to its internal isomers (2-dodecene, 3-dodecene, etc.) and the subsequent alkylation of benzene by these various dodecene isomers.[5]

Kinetic models are often developed based on the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal mechanisms.[6][7] These models consider the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. The LHHW model, where both reactants are adsorbed on the catalyst surface, is frequently used to correlate experimental data.[7]

Comparative Performance of Catalytic Systems

Historically, liquid acids like hydrofluoric acid (HF) and aluminum chloride (AlCl₃) were the catalysts of choice.[8][9] However, due to their corrosive nature and environmental concerns, the industry has largely shifted towards solid acid catalysts.[8][10] The UOP Detal process, which utilizes a solid acid catalyst, is a prominent example of this shift in commercial production.[8]

A variety of solid acid catalysts have been investigated for benzene alkylation with this compound, with zeolites and supported heteropolyacids being among the most studied.

Zeolite Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them highly effective catalysts for this reaction.[11] Their shape-selective properties can influence the product distribution, particularly the selectivity towards the desired 2-phenyldodecane isomer.[3] Commonly studied zeolites include:

  • Mordenite (MOR) : H-mordenite has shown high activity and selectivity for 2-phenyldodecane.[5][11]

  • Y Zeolite (FAU) : USY (Ultra-Stable Y) zeolite is another active catalyst, and its performance can be tuned by modifying its properties through treatments like steaming.[4]

  • Beta Zeolite (BEA) : This large-pore zeolite is also effective for the alkylation of benzene with long-chain olefins.[3]

  • ZSM-5 : Due to its smaller pore size, H-ZSM-5 generally shows lower activity for this reaction compared to larger pore zeolites.[4]

Non-Zeolitic Catalysts

Non-zeolitic solid acids have also been explored as alternatives:

  • Supported Heteropolyacids : Tungstophosphoric acid (TPA) or silicotungstic acid (STA) supported on materials like silica (SiO₂) have demonstrated high activity and good selectivity for LAB production.[3][12][13]

  • Clays : Acid-activated and pillared clays, such as montmorillonite, can serve as effective and low-cost catalysts.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various kinetic studies, providing a basis for comparing the performance of different catalytic systems.

Table 1: Activation Energies for Benzene Alkylation with this compound and Related Reactions

CatalystReactionActivation Energy (kJ/mol)Reference
Mordenite (Si/Al = 20)This compound to 2-Dodecene Isomerization34[5]
Mordenite (Si/Al = 20)2-Dodecene to 3-Dodecene Isomerization51[5]
Mordenite (Si/Al = 20)Benzene Alkylation to 2-Phenyldodecane49[5]
Mordenite (Si/Al = 20)Benzene Alkylation to 3-Phenyldodecane66[5]

Table 2: Performance of Various Catalysts in Benzene Alkylation with this compound

CatalystBenzene:this compound Molar RatioTemperature (°C)This compound Conversion (%)2-Phenyldodecane Selectivity (%)Reference
H-Mordenite1014010078.2[11]
USY Zeolite8120~10022[4]
DTP/K-10 Clay10150>95Not Specified[12]
20% STA/Silica Gel10Not Specified98Not Specified (90% monoalkylated)[12]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below is a generalized protocol for a kinetic study of benzene alkylation with this compound in a fixed-bed reactor.

Catalyst Preparation and Characterization
  • Catalyst Synthesis/Modification : The chosen catalyst (e.g., H-mordenite) is prepared. This may involve ion exchange to obtain the protonated form, followed by calcination at elevated temperatures (e.g., 500-550 °C) in air.

  • Characterization : The physicochemical properties of the catalyst are thoroughly characterized using techniques such as:

    • X-Ray Diffraction (XRD) : To confirm the crystalline structure.[14]

    • N₂ Adsorption-Desorption (BET) : To determine the surface area and pore volume.[14]

    • Ammonia Temperature-Programmed Desorption (NH₃-TPD) : To quantify the total acidity and acid strength distribution.[14]

    • Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine : To distinguish between Brønsted and Lewis acid sites.[5]

Kinetic Experiments
  • Reactor Setup : A continuous-flow fixed-bed reactor is typically used.[4][5] The reactor is often made of stainless steel and housed in a furnace with temperature control.

  • Catalyst Loading : A known amount of the catalyst is loaded into the reactor, often mixed with an inert material like silicon carbide to ensure uniform temperature distribution.

  • Pre-treatment : The catalyst is pre-treated in situ, typically by heating under a flow of an inert gas (e.g., nitrogen or helium) to a specific temperature to remove any adsorbed water and impurities.[6]

  • Reaction Run :

    • The feed, consisting of a mixture of benzene and this compound at a specified molar ratio (e.g., 6:1 or 10:1), is pumped into the reactor at a controlled flow rate.[5][12]

    • The reaction is carried out at a constant temperature (e.g., 80-140 °C) and pressure (e.g., 3.0 MPa).[4][5]

    • The weight hourly space velocity (WHSV), defined as the mass flow rate of the feed divided by the mass of the catalyst, is varied to study the effect of contact time.[4][6]

  • Product Analysis :

    • The reactor effluent is cooled, and liquid samples are collected periodically.

    • The samples are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SE-30) to identify and quantify the reactants and products.[4][6]

    • Conversion of this compound and selectivity to different phenyldodecane isomers are calculated from the GC data.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the kinetic study of benzene alkylation with this compound.

G cluster_prep Catalyst Preparation & Characterization cluster_exp Kinetic Experiment cluster_analysis Data Analysis synthesis Synthesis / Modification characterization Characterization (XRD, BET, TPD, FTIR) synthesis->characterization loading Catalyst Loading in Reactor characterization->loading pretreatment In-situ Pre-treatment loading->pretreatment reaction Alkylation Reaction (Fixed-Bed Reactor) pretreatment->reaction feed Feed Preparation (Benzene + this compound) feed->reaction sampling Product Sampling reaction->sampling gc GC Analysis sampling->gc calc Calculate Conversion & Selectivity gc->calc model Kinetic Modeling (Parameter Estimation) calc->model

Caption: Experimental workflow for kinetic modeling.

Reaction Pathway

The diagram below outlines the simplified reaction network for the alkylation of benzene with this compound over an acid catalyst.

ReactionPathway cluster_olefins Dodecene Isomerization cluster_alkylation Benzene Alkylation B Benzene B_D2 B->B_D2 B_D3 B->B_D3 B_D_others B->B_D_others D1 This compound D2 2-Dodecene D1->D2 k_iso1 D2->D1 D3 3-Dodecene D2->D3 k_iso2 D2->B_D2 D3->D2 D3->B_D3 D3->B_D_others PD2 2-Phenyldodecane PD3 3-Phenyldodecane PD_others Other Phenyldodecanes B_D2->PD2 k_alk2 B_D3->PD3 k_alk3 B_D_others->PD_others

References

Comparative 1H NMR Spectrum Analysis of 1-Dodecene and Other Long-Chain Terminal Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the interpretation of 1H NMR spectra of 1-dodecene, with a comparative analysis against 1-octene and 1-decene, supported by experimental data and protocols.

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a long-chain terminal alkene. For researchers, scientists, and professionals in drug development, understanding the nuances of NMR spectra is critical for substance identification, purity assessment, and structural elucidation. This document presents a comparative analysis of this compound's 1H NMR data against two shorter-chain homologues, 1-octene and 1-decene, to highlight the characteristic spectral features of terminal alkenes and the subtle differences arising from varying alkyl chain lengths. All quantitative data are summarized in clear, structured tables, and a detailed experimental protocol for acquiring high-quality spectra is provided.

Comparative Analysis of 1H NMR Data

The 1H NMR spectra of terminal alkenes are characterized by distinct signals corresponding to the vinyl protons and the alkyl chain protons. The table below summarizes the key 1H NMR parameters for this compound, 1-decene, and 1-octene, including chemical shifts (δ), signal multiplicities, and coupling constants (J).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound H-1 (CH=CH₂)~5.80ddt1HJ_trans ≈ 17.0, J_cis ≈ 10.2, J_vicinal ≈ 6.7
H-2 (cis to alkyl)~4.92ddt1HJ_cis ≈ 10.2, J_geminal ≈ 2.0, J_allylic ≈ 1.5
H-2 (trans to alkyl)~4.99ddt1HJ_trans ≈ 17.0, J_geminal ≈ 2.0, J_allylic ≈ 1.5
H-3 (-CH₂-CH=)~2.04q2HJ_vicinal ≈ 6.7
H-4 to H-11 (-(CH₂)₈-)~1.27m16H-
H-12 (-CH₃)~0.88t3HJ_vicinal ≈ 6.8
1-Decene H-1 (CH=CH₂)~5.81ddt1HJ_trans ≈ 17.0, J_cis ≈ 10.2, J_vicinal ≈ 6.7
H-2 (cis to alkyl)~4.93ddt1HJ_cis ≈ 10.2, J_geminal ≈ 2.0, J_allylic ≈ 1.5
H-2 (trans to alkyl)~4.99ddt1HJ_trans ≈ 17.0, J_geminal ≈ 2.0, J_allylic ≈ 1.5
H-3 (-CH₂-CH=)~2.04q2HJ_vicinal ≈ 6.7
H-4 to H-9 (-(CH₂)₆-)~1.29m12H-
H-10 (-CH₃)~0.88t3HJ_vicinal ≈ 6.9
1-Octene H-1 (CH=CH₂)~5.82ddt1HJ_trans ≈ 17.0, J_cis ≈ 10.2, J_vicinal ≈ 6.7
H-2 (cis to alkyl)~4.92ddt1HJ_cis ≈ 10.2, J_geminal ≈ 2.0, J_allylic ≈ 1.5
H-2 (trans to alkyl)~4.98ddt1HJ_trans ≈ 17.0, J_geminal ≈ 2.0, J_allylic ≈ 1.5
H-3 (-CH₂-CH=)~2.03q2HJ_vicinal ≈ 6.7
H-4 to H-7 (-(CH₂)₄-)~1.30m8H-
H-8 (-CH₃)~0.89t3HJ_vicinal ≈ 7.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for 1H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining reproducible and high-quality 1H NMR spectra.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte (this compound or other alkene) is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like alkenes.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the alkene in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often pre-dissolved in the deuterated solvent by the manufacturer.

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.

    • Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0 to 10 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 1H NMR spectrum.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Analyte (e.g., this compound) Mix Dissolve and Mix Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Filter Filter into NMR Tube Mix->Filter NMR_Tube Prepared NMR Sample Filter->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Spectrum Raw Spectrum FT->Spectrum Process Phase, Baseline Correction, Referencing Spectrum->Process Processed_Spectrum Processed Spectrum Process->Processed_Spectrum Integration Integration Processed_Spectrum->Integration Analysis Analyze Chemical Shift, Multiplicity, J-Coupling Processed_Spectrum->Analysis Structure Structure Elucidation / Verification Integration->Structure Analysis->Structure

A flowchart of the 1H NMR analysis process.

Comparative Performance of Solvents in the Hydroformylation of 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a solvent is a critical parameter in optimizing chemical reactions, directly influencing reaction rates, selectivity, and overall process efficiency. In the hydroformylation of 1-dodecene, a key industrial reaction for the production of C13 aldehydes, the solvent system plays a pivotal role in catalyst solubility, reactant miscibility, and product separation. This guide provides a comparative analysis of different solvent systems for the rhodium-catalyzed hydroformylation of this compound, supported by experimental data, to aid researchers and chemical process developers in solvent selection.

The hydroformylation of this compound yields two primary isomeric products: the linear aldehyde, n-tridecanal, and the branched aldehyde, 2-methyl-dodecanal. The linear product is often the desired one, making the regioselectivity of the catalyst-solvent system a key performance indicator. Furthermore, side reactions such as the isomerization of this compound to internal olefins and the hydrogenation of this compound to n-dodecane can occur, impacting the overall yield of the desired aldehyde.

Data Presentation: Solvent Effects on this compound Hydroformylation

The following table summarizes the performance of different solvent systems in the rhodium-catalyzed hydroformylation of this compound. The data highlights the impact of solvent composition on conversion, selectivity, and the linear-to-branched (n/iso) aldehyde ratio.

Solvent System (w/w ratio)Temperature (°C)Pressure (bar)This compound Conversion (%)n-Tridecanal Selectivity (%)n/iso RatioReference
Decane/DMF (80/20)1152098.593.715.2[1][2]
Decane/DMF (60/40)1152097.994.116.0[1][2]
Pure DMF1152095.195.219.8[1][2]
n-Heptane130-6462 (total aldehydes)-[3]
1,4-Dioxane120-9392 (total aldehydes)-[3]

DMF: N,N-dimethylformamide

Experimental Protocols

The following is a representative experimental protocol for the hydroformylation of this compound in a thermomorphic solvent system, based on the methodologies described in the cited literature.[1][4][5]

Materials:

  • This compound (substrate)

  • Decane (non-polar solvent)

  • N,N-dimethylformamide (DMF) (polar solvent)

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] (catalyst precursor)

  • BIPHEPHOS (ligand)

  • Syngas (CO/H₂, 1:1 molar ratio)

  • Internal standard (e.g., n-hexadecane) for GC analysis

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature and pressure controllers, and a gas inlet.

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.

Procedure:

  • The autoclave is charged with the desired amounts of this compound, decane, DMF, the internal standard, the rhodium catalyst precursor, and the phosphine ligand under an inert atmosphere.

  • The reactor is sealed and purged several times with syngas to remove air.

  • The reactor is pressurized with the CO/H₂ mixture to the desired initial pressure.

  • The stirring is initiated, and the reactor is heated to the specified reaction temperature.

  • The reaction is allowed to proceed for a set duration, with the pressure maintained by the continuous addition of syngas.

  • After the reaction time, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • A liquid sample is withdrawn from the reactor for analysis.

  • The sample is analyzed by gas chromatography to determine the conversion of this compound and the selectivity towards the different products (n-tridecanal, iso-tridecanal, and dodecanes).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for comparing the performance of different solvents in the hydroformylation of this compound.

G prep Reactor Preparation reactants Charge Reactants: - this compound - Solvent(s) - Catalyst - Ligand prep->reactants purge Purge with Syngas reactants->purge pressurize Pressurize with CO/H₂ purge->pressurize reaction Reaction at Controlled T & P pressurize->reaction cool Cooling & Depressurization reaction->cool sample Sample Withdrawal cool->sample analysis GC Analysis sample->analysis results Data Analysis: - Conversion - Selectivity - n/iso Ratio analysis->results

Caption: Experimental workflow for this compound hydroformylation solvent screening.

This guide provides a foundational understanding of solvent effects in this compound hydroformylation. For more in-depth analysis, including the impact of solvent on catalyst stability and recycling, further investigation into the cited literature is recommended. The use of thermomorphic solvent systems, such as decane/DMF, offers the advantage of a homogeneous reaction phase at elevated temperatures and a biphasic system at lower temperatures, facilitating catalyst recovery.[5][6] The choice of solvent ultimately depends on a holistic assessment of performance, cost, and environmental impact.[7]

References

Safety Operating Guide

Proper Disposal of 1-Dodecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-dodecene is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that is very toxic to aquatic life with long-lasting effects, this compound must be managed as hazardous waste from the point of generation through final disposal.[1][2] Adherence to strict protocols is essential to mitigate risks of fire, chemical exposure, and environmental contamination.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, it is imperative to implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[1][2][3][4]

  • Ventilation: Handle this compound waste in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors.[1][3][5]

  • Ignition Sources: this compound is a combustible liquid.[1][3] Keep it away from all sources of ignition, including heat, sparks, and open flames.[2][4] Use only non-sparking tools when handling containers.[1][2][3]

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents, halogens, and inorganic acids.[1][5]

Step-by-Step Disposal Protocol

This compound must not be disposed of down the drain or in regular trash.[3][4] The required method of disposal is incineration by a licensed hazardous waste management company.[1][3][4]

  • Waste Collection:

    • Designate a specific, compatible container for this compound waste. The original chemical container is often the best choice.[6]

    • The container must be in good condition, free of leaks, and have a secure, tightly-fitting cap.[6][7]

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[7]

  • Waste Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

    • The storage area must be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[1][2][4]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[6][7]

    • The container must remain closed at all times, except when adding waste.[6][7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[8][9]

    • Provide them with accurate information about the waste stream.

    • Follow all local, state, and national regulations for the disposal of hazardous materials.[3][10]

  • Container Disposal:

    • Empty containers that held this compound should also be treated as hazardous waste and disposed of through the same professional channels.[4] Do not reuse the containers.[4]

Spill Management Protocol

In the event of a this compound spill, immediate and safe cleanup is crucial.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[2][3]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use dikes or inert absorbent materials like sand, earth, or vermiculite to contain the spill and prevent it from entering drains or sewers.[3][4][10]

  • Collect the Waste: Carefully collect the absorbent material and spilled liquid using non-sparking tools.[1][3][11]

  • Package for Disposal: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][4][10]

  • Decontaminate: Clean the spill area thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative safety and environmental data for this compound.

PropertyValueReference(s)
Physical/Chemical Properties
Flash Point77 °C (171 °F)[5][11]
Auto-ignition Temperature225 °C (437 °F)[5]
Octanol/Water Partition Coeff. (log Pow)6.1[5]
Toxicity Data
LD50 Oral Rat> 10,000 mg/kg[3]
LD50 Dermal Rat> 10,000 mg/kg[3]
Environmental Data
Biodegradability (28 days)74.1 - 80%[4]
Bioaccumulation PotentialHigh[1][3][5]
Transportation Data
UN NumberUN3082
Transport Hazard Class9 (Miscellaneous hazardous materials)
Packing GroupIII

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Storage & Disposal A This compound Waste Generated B Spill or Routine Waste? A->B C Contain Spill with Inert Absorbent B->C Spill D Collect in Designated, Compatible Container B->D Routine E Collect Spill Residue in Labeled Container C->E F Proceed to Secure Storage D->F E->F G Store in Cool, Ventilated Satellite Accumulation Area F->G H Segregate from Incompatible Materials G->H I Arrange Pickup by Licensed Hazardous Waste Facility H->I J Final Disposal: Incineration I->J

Caption: Workflow for safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 1-Dodecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1-Dodecene. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent exposure. Avoid all unnecessary exposure; emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

  • Eye and Face Protection: Chemical goggles are required to protect against splashes.[1] Contact lenses should not be worn when handling this chemical.[1]

  • Skin Protection:

    • Hand Protection: Neoprene or nitrile rubber gloves are recommended for hand protection.[1] Always inspect gloves prior to use and follow supplier instructions for permeability and breakthrough time.[2]

    • Body Protection: Wear suitable protective clothing to prevent skin contact.[1][3] For certain operations, flame-resistant clothing may be appropriate.[2]

  • Respiratory Protection: If there is a risk of inhalation, use respiratory protection equipment.[1] In areas with inadequate ventilation, a NIOSH-approved air-purifying respirator for organic vapors or a supplied-air respirator may be necessary.[2][4]

Operational Plan: Handling and Storage

Proper operational procedures are crucial to minimize risks associated with this compound, which is a combustible liquid.[1][3]

  • Ventilation and Engineering Controls: Always handle this compound in a well-ventilated area.[1][3][5] Local exhaust or general room ventilation should be provided to prevent the accumulation of vapors.[1] For operations above 77°C (171°F), a closed system with ventilation is required.[3][5][6]

  • Safe Handling Practices:

    • Avoid all contact with eyes and skin, and do not breathe vapor or mist.[1]

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces—no smoking is permitted in handling areas.[1][3][7][8]

    • Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][3][5][7][9]

  • Hygiene Measures: After handling, wash hands and other exposed areas with mild soap and water.[1] Do not eat, drink, or smoke in the work area.[6] Contaminated clothing should be washed before reuse.[1]

  • Storage Requirements: Store in a cool, well-ventilated, and locked-up place.[1][3][4][8] Keep containers tightly closed and store away from heat sources.[1][3][4] this compound should be stored separately from incompatible materials such as strong oxidants, halogens, and inorganic acids.[1][3][6]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling protocols.

PropertyValueCitations
Flash Point76 - 77 °C (169 - 171 °F)[3][4][5][6]
Auto-ignition Temperature225 °C (437 °F)[4][6]
Boiling Point213 - 214 °C (415 - 417 °F)[3][5][6]
Melting Point-35 °C (-31 °F)[6]
Vapor Pressure0.2 mm Hg (at 20 °C)[3]
Relative Vapor Density5.81 (Air = 1)[6]

Disposal Plan: Spills and Waste

A clear plan for managing spills and disposing of waste is mandatory to mitigate environmental and safety risks.

  • Spill Response:

    • Isolate and Secure: Immediately eliminate all ignition sources from the area.[7]

    • Containment: Stop the leak if it is safe to do so.[7] Use dikes or non-combustible absorbent materials like sand, dry earth, or vermiculite to contain the spill and prevent it from entering waterways or sewers.[1][7][10]

    • Cleanup: Use clean, non-sparking tools to collect the absorbed material.[1][7][9] Place the collected waste into a suitable, closed container for disposal.[1][10]

    • Ventilate: Ensure the area is well-ventilated during cleanup.

  • Waste Disposal:

    • Do not dispose of this compound into the sewer system.[1]

    • Waste should be incinerated at a licensed waste disposal facility.[1][3]

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][3][8]

    • Avoid releasing waste materials into the environment.[1][3]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Spill & Disposal a Assess Risks b Don PPE (Goggles, Gloves, Lab Coat) a->b c Verify Ventilation & Safety Equipment b->c d Ground Equipment c->d Proceed to Handling e Use Non-Sparking Tools d->e f Dispense & Use Chemical e->f h Store in Cool, Ventilated Area f->h Task Complete k Contain Spill (Absorbents) f->k Spill Occurs g Keep Away from Ignition Sources g->f i Clean Work Area h->i j Wash Hands i->j m Dispose via Licensed Incineration j->m Dispose of Contaminated PPE l Collect Waste (Non-Sparking Tools) k->l l->m

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.